molecular formula C6H2BrFN2 B3027239 5-Bromo-6-fluoronicotinonitrile CAS No. 1256823-71-8

5-Bromo-6-fluoronicotinonitrile

Cat. No.: B3027239
CAS No.: 1256823-71-8
M. Wt: 201.00
InChI Key: WYTNBOARIOJDOC-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoronicotinonitrile (CAS 1256823-71-8) is a valuable fluorinated and halogenated pyridine derivative sought after as a versatile building block in organic synthesis and medicinal chemistry research . With the molecular formula C6H2BrFN2 and a molecular weight of 201.00 g/mol , it features both bromine and fluorine substituents on its pyridine ring, which allow for further selective functionalization via cross-coupling reactions and nucleophilic aromatic substitution . This compound is particularly useful for constructing complex molecules in pharmaceutical research for the development of new active compounds, and in materials science for the creation of advanced organic materials . Researchers value this nitrile for its role in exploring structure-activity relationships and synthesizing novel chemical entities. Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNBOARIOJDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273287
Record name 3-Pyridinecarbonitrile, 5-bromo-6-fluoro-
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Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-71-8
Record name 3-Pyridinecarbonitrile, 5-bromo-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256823-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 5-bromo-6-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoronicotinonitrile (CAS Number: 1256823-71-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-6-fluoronicotinonitrile, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the synthesis, reactivity, and potential applications of this versatile molecule, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

5-Bromo-6-fluoronicotinonitrile is a substituted pyridine derivative featuring three distinct reactive sites: a bromine atom, a fluorine atom, and a nitrile group. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of halogen and nitrile substituents allows for a diverse range of chemical transformations.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, further expanding the synthetic possibilities.

This guide will provide a detailed exploration of the synthesis of 5-Bromo-6-fluoronicotinonitrile, its characteristic reactivity, and its potential applications, supported by detailed protocols and mechanistic insights.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 1256823-71-8[2]
Molecular Formula C₆H₂BrFN₂[2]
Molecular Weight 201.00 g/mol [2]
Appearance White to off-white solid (typical)General chemical supplier information
Storage Inert atmosphere, 2-8°C[2]
SMILES N#CC1=CN=C(F)C(Br)=C1[2]

Safety and Handling:

5-Bromo-6-fluoronicotinonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis of 5-Bromo-6-fluoronicotinonitrile: A Plausible Multi-step Approach

Synthesis_Pathway A 5-Bromonicotinic Acid B 5-Bromo-6-hydroxynicotinic Acid A->B Hydroxylation C 5-Bromo-6-fluoronicotinic Acid B->C Fluorination D 5-Bromo-6-fluoronicotinamide C->D Amidation E 5-Bromo-6-fluoronicotinonitrile D->E Dehydration

Caption: Plausible synthetic pathway for 5-Bromo-6-fluoronicotinonitrile.

Step 1: Synthesis of 5-Bromonicotinic Acid

The synthesis of the initial precursor, 5-bromonicotinic acid, can be achieved through the direct bromination of nicotinic acid.

Protocol: Bromination of Nicotinic Acid [3][4]

  • Materials: Nicotinic acid, thionyl chloride, bromine, Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), inorganic base (e.g., sodium hydroxide).

  • Procedure:

    • Suspend nicotinic acid in an excess of thionyl chloride.

    • Heat the mixture to 75-80 °C to form the acid chloride in situ.

    • Add a catalytic amount of a Lewis acid.

    • Slowly add bromine to the reaction mixture at a controlled temperature.

    • Heat the reaction to 110-120 °C for 10-14 hours.

    • After cooling, carefully quench the reaction mixture with water to hydrolyze the acid chloride.

    • Adjust the pH to 2.5-3 with an inorganic base to precipitate the 5-bromonicotinic acid.

    • Filter, wash with cold water, and dry the product.

Causality: The use of thionyl chloride to form the acid chloride activates the pyridine ring towards electrophilic bromination. The Lewis acid catalyst further polarizes the bromine molecule, enhancing its electrophilicity.

Step 2 & 3: Introduction of the Fluoro Group (Hypothetical Route)

The introduction of a fluorine atom at the 6-position is a critical step. A common strategy for this transformation on a pyridine ring is nucleophilic aromatic substitution (SNA_r_) on a suitable precursor. A plausible, albeit not explicitly documented, route would involve the hydroxylation of 5-bromonicotinic acid to 5-bromo-6-hydroxynicotinic acid, followed by a fluorination reaction (e.g., using a reagent like Selectfluor or by converting the hydroxyl to a better leaving group followed by treatment with a fluoride source).

Step 4: Amidation of 5-Bromo-6-fluoronicotinic Acid

Conversion of the carboxylic acid to the primary amide is a standard transformation.

Protocol: Amidation of a Carboxylic Acid

  • Materials: 5-Bromo-6-fluoronicotinic acid, thionyl chloride or oxalyl chloride, dichloromethane (DCM), ammonia solution (aqueous or in dioxane).

  • Procedure:

    • Suspend 5-bromo-6-fluoronicotinic acid in dry DCM.

    • Add thionyl chloride or oxalyl chloride dropwise at 0 °C and then stir at room temperature to form the acid chloride.

    • In a separate flask, cool an excess of concentrated ammonia solution.

    • Slowly add the solution of the acid chloride to the cold ammonia solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Extract the product with an organic solvent, dry, and concentrate to obtain 5-bromo-6-fluoronicotinamide.

Step 5: Dehydration of 5-Bromo-6-fluoronicotinamide to 5-Bromo-6-fluoronicotinonitrile

The final step is the dehydration of the primary amide to the nitrile. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a common choice.[5][6][7][8]

Protocol: Dehydration of Amide to Nitrile [5]

  • Materials: 5-Bromo-6-fluoronicotinamide, phosphorus oxychloride (POCl₃), dichloromethane (DCM) or another inert solvent.

  • Procedure:

    • Suspend 5-bromo-6-fluoronicotinamide in an inert solvent like DCM.

    • Add phosphorus oxychloride (POCl₃) dropwise to the suspension.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-Bromo-6-fluoronicotinonitrile.

Causality: Phosphorus oxychloride is a powerful dehydrating agent that reacts with the amide to form a reactive intermediate, which then eliminates water to form the nitrile.

Reactivity and Synthetic Applications

The three functional groups on 5-Bromo-6-fluoronicotinonitrile offer a rich platform for a variety of chemical transformations.

Reactivity A 5-Bromo-6-fluoronicotinonitrile Br F CN B Cross-Coupling (e.g., Suzuki, Sonogashira) A:f0->B C Nucleophilic Aromatic Substitution (SNAr) A:f1->C D Hydrolysis to Carboxylic Acid A:f2->D E Reduction to Amine A:f2->E

Caption: Key reactive sites and potential transformations of the molecule.

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position is susceptible to a variety of palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a key site for molecular diversification.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides access to alkynyl-substituted pyridines.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.

Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNA_r_) by the electron-withdrawing effects of the adjacent nitrogen atom and the nitrile group. This allows for the displacement of the fluoride by a variety of nucleophiles.

  • Reaction with O-nucleophiles: Alkoxides and phenoxides can displace the fluoride to form ethers.

  • Reaction with N-nucleophiles: Amines can react to form substituted aminopyridines.

  • Reaction with S-nucleophiles: Thiolates can be used to introduce thioether functionalities.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group will yield the corresponding carboxylic acid, 5-bromo-6-fluoronicotinic acid.[9][10]

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][11][12][13]

  • Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Potential Applications in Drug Discovery

While no patents specifically citing CAS number 1256823-71-8 have been identified, the structural motifs accessible from 5-Bromo-6-fluoronicotinonitrile are prevalent in a wide range of biologically active compounds. Substituted nicotinonitriles are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][14][15]

The ability to selectively functionalize the pyridine ring at three different positions makes this compound an attractive starting material for the construction of libraries of novel compounds for high-throughput screening in drug discovery programs. The strategic incorporation of fluorine also aligns with modern medicinal chemistry design principles aimed at optimizing drug-like properties.

Conclusion

References

  • Process for preparing 5-bromonicotinic acid. RU2070193C1. Google Patents; 1996.
  • Process for preparing 5-bromonicotinic acid. RU2039046C1. Google Patents; 1995.
  • Preparation method of 6-fluoronicotinic acid. CN115433122A. Google Patents; 2022.
  • Top five prevalent patent compounds in the Ro5 and bRo5 categories. ResearchGate. Available from: [Link]

  • Dehydration of amides to give nitriles. Master Organic Chemistry. Available from: [Link]

  • Reactivity of Nitriles. Chemistry LibreTexts. 2023. Available from: [Link]

  • 6-Bromo-2-fluoronicotinamide. PubChem. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available from: [Link]

  • Amide to Nitrile - Common Conditions. Available from: [Link]

  • Recent developments in dehydration of primary amides to nitriles. RSC Publishing. 2014. Available from: [Link]

  • Methods for installing a nitrile group on a pyridine ring. ResearchGate. Available from: [Link]

  • Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Google Patents.
  • Synthesis and Reactions of Nitriles. Organic Chemistry - YouTube. 2021. Available from: [Link]

  • the preparation of nitriles. Chemguide. Available from: [Link]

  • 1H and 13C NMR spectra data of compound 1. ResearchGate. Available from: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available from: [Link]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. 2015. Available from: [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. 2023. Available from: [Link]

  • 5-bromo-6-fluoroquinoline. ChemSynthesis. 2023. Available from: [Link]

  • United States Patent (19). Googleapis.com. Available from: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. 2021. Available from: [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. 2018. Available from: [Link]

Sources

5-Bromo-6-fluoronicotinonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-6-fluoronicotinonitrile: A Key Building Block for Modern Drug Discovery

Abstract

5-Bromo-6-fluoronicotinonitrile is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the synergistic effects of the bromo, fluoro, and cyano substituents on the pyridine core, offer multiple avenues for chemical modification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and strategic applications, particularly in the context of drug discovery. By delving into the causality behind experimental choices and analytical protocols, this document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Molecular Structure and Physicochemical Properties

Structural Elucidation

5-Bromo-6-fluoronicotinonitrile, with the Chemical Abstracts Service (CAS) number 1256823-71-8 , possesses a pyridine ring substituted at the 3, 5, and 6 positions.[1][2] Its molecular structure is characterized by a cyano (-CN) group at position 3, a bromine atom at position 5, and a fluorine atom at position 6.

Caption: 2D structure of 5-Bromo-6-fluoronicotinonitrile.

Key Structural Features and Electronic Effects

The chemical personality of 5-Bromo-6-fluoronicotinonitrile is dictated by the interplay of its substituents:

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This inherent property makes it susceptible to nucleophilic attack.

  • Cyano Group (-CN): This is a potent electron-withdrawing group through both induction and resonance, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution.

  • Halogens (-F, -Br): Both fluorine and bromine are inductively electron-withdrawing. The high electronegativity of fluorine makes it a strong inductive withdrawer, significantly impacting the electron density of the adjacent C6 carbon. The C-Br bond at the C5 position is a key synthetic handle for cross-coupling reactions.

This combination of functional groups creates a highly polarized molecule with distinct regions of reactivity, making it a versatile precursor for constructing more complex molecular architectures.

Physicochemical Data

The fundamental properties of 5-Bromo-6-fluoronicotinonitrile are summarized below.

PropertyValueSource
CAS Number 1256823-71-8[1],[2]
Molecular Formula C₆H₂BrFN₂[2]
Molecular Weight 201.00 g/mol [3]
Exact Mass 200.9416 Da[2]
Common Synonyms 5-Bromo-6-fluoro-3-pyridinecarbonitrile[2]
Physical Form Solid (predicted)

Synthesis and Mechanistic Considerations

Rationale for Synthetic Strategy

As a specialized building block, 5-Bromo-6-fluoronicotinonitrile is not typically prepared from simple precursors in a standard laboratory setting but is often sourced from commercial suppliers. However, a plausible synthetic route illustrates the chemical logic involved. A common strategy for constructing polysubstituted pyridines involves the modification of an existing, more accessible pyridine core. A logical approach would start from a pre-functionalized pyridine, introducing the substituents in a sequence that leverages their directing effects and chemical compatibility. For instance, a synthesis could be envisioned starting from a fluorinated aminopyridine, followed by diazotization and Sandmeyer reactions to install the bromo and cyano groups.

Hypothetical Synthetic Protocol

This protocol is a representative example based on established transformations in heterocyclic chemistry.

Step 1: Bromination of 2-Fluoro-5-aminopyridine

  • Dissolve 2-fluoro-5-aminopyridine in a suitable solvent like acetic acid.

  • Slowly add a solution of N-Bromosuccinimide (NBS) at room temperature. The regioselectivity is driven by the activating amino group directing ortho to its position.

  • Stir the reaction for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate and neutralize with a base (e.g., NaHCO₃).

  • Extract the product, 3-bromo-6-fluoro-5-aminopyridine, with an organic solvent (e.g., ethyl acetate), dry, and concentrate under reduced pressure.

Step 2: Sandmeyer Reaction to Install the Cyano Group

  • Dissolve the aminopyridine from Step 1 in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. The causality here is the conversion of the robust amino group into an excellent leaving group (N₂).

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Work up the reaction by basifying the solution and extracting the final product, 5-Bromo-6-fluoronicotinonitrile.

Purification and Validation

The crude product from the synthesis requires rigorous purification to be suitable for drug discovery applications.

  • Chromatography: Flash column chromatography on silica gel is the primary method for purification, using a gradient of solvents like hexane and ethyl acetate.

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

  • Validation: The identity and purity of the final compound must be confirmed by analytical techniques as described in Section 5.

Caption: A representative workflow for the synthesis and validation of the title compound.

Chemical Reactivity and Strategic Applications in Synthesis

Overview of Reactivity Hotspots

The molecule features three primary sites for synthetic elaboration, making it a trifunctional building block.

Caption: Key reactivity sites on the 5-Bromo-6-fluoronicotinonitrile scaffold. (Note: A rendered image would replace the placeholder for better visualization)

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most versatile handle for elaboration. Its reactivity in palladium-catalyzed cross-coupling reactions is high, allowing for the formation of C-C, C-N, and C-O bonds with excellent functional group tolerance.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups. This is a cornerstone of modern drug synthesis for building biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups, which are prevalent in pharmaceuticals.

  • Sonogashira Coupling: Reaction with terminal alkynes yields aryl alkynes, useful for extending molecular scaffolds.

Causality: The choice of a cross-coupling reaction is dictated by the desired final structure. The C-Br bond is preferentially targeted over the C-F bond due to its lower bond strength and greater reactivity in typical Pd(0)/Pd(II) catalytic cycles.

Transformations of the Nitrile Group

The cyano group is a masked carboxylic acid, amide, or amine.

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide (nicotinamide derivative).[4][5]

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethylpyridine).

These transformations are fundamental for introducing hydrogen bond donors and acceptors, which are critical for molecular recognition at biological targets.

The Role of 5-Bromo-6-fluoronicotinonitrile in Drug Discovery

The Fluorine Advantage

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6] The fluorine atom at the C6 position of the title compound can confer several advantageous properties:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.[6]

  • Binding Affinity: The electronegative fluorine can engage in favorable electrostatic or hydrogen bonding interactions with protein targets.[6]

  • Modulation of pKa: The inductive effect of fluorine can lower the basicity of the pyridine nitrogen, altering the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[6]

A Scaffold for Privileged Structures

Halogenated pyridines are core components of numerous approved drugs. This building block provides a direct route to novel analogues of existing drugs or entirely new chemical entities. Its trifunctional nature allows for rapid diversification to explore structure-activity relationships (SAR). For example, the C-Br position can be used to append a group that binds in a hydrophobic pocket of an enzyme, while the nitrile can be converted to an amide to form a hydrogen bond with the protein backbone. This multi-pronged approach is highly efficient in lead optimization campaigns.

Analytical Characterization Protocol

A self-validating protocol ensures the identity, purity, and stability of the compound.

Standard Analytical Workflow

Caption: Standard workflow for the analytical characterization of the title compound.

Predicted Spectroscopic Signatures

While experimental spectra should always be acquired, the expected data provides a benchmark for validation.

TechniquePredicted DataRationale
¹H NMR Two signals in the aromatic region (δ 7.5-9.0 ppm). One doublet (H4) and one doublet (H2).Two protons on the aromatic ring, each split by its neighbor and potentially showing smaller couplings to fluorine.
¹³C NMR Six distinct signals for the six aromatic carbons.Due to the lack of symmetry, all carbons are in unique electronic environments.
¹⁹F NMR One singlet.A single fluorine atom on the molecule.
Mass Spec (EI) Molecular ion (M⁺) peak showing a characteristic M/M+2 isotopic pattern of ~1:1 intensity.Presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Safety, Handling, and Storage

Hazard Identification

Based on safety data for analogous compounds like 6-Bromo-5-fluoronicotinonitrile and other halogenated pyridines, the following hazards should be assumed[3][7][8]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: Causes skin irritation and serious eye irritation.[4][9]

  • Respiratory: May cause respiratory irritation.[4]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, often under an inert atmosphere.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Bromo-6-fluoronicotinonitrile is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its well-defined reactive sites, coupled with the beneficial properties imparted by the fluorine atom, make it an exceptionally valuable tool in the quest for novel therapeutics. Understanding its molecular structure, reactivity, and handling requirements is paramount for harnessing its full potential in the laboratory and advancing the frontiers of drug discovery.

References

  • ChemSynthesis. (2025). 5-bromo-6-fluoroquinoline. Retrieved from ChemSynthesis. [Link]

  • PubChemLite. 5-bromo-6-fluoroisoquinoline (C9H5BrFN). Retrieved from PubChemLite. [Link]

  • PubChem. 5-Bromonicotinic acid. Retrieved from PubChem. [Link]

  • PubChem. 5-Bromonicotinamide. Retrieved from PubChem. [Link]

  • Corey Organics. 5-bromo nicotinic acid manufacturers. Retrieved from Corey Organics. [Link]

  • PubChem. 6-Bromo-2-fluoronicotinamide. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from PubMed Central. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. Retrieved from LE STUDIUM. [Link]

  • National Institutes of Health. Why some targets benefit from beyond rule of five drugs. Retrieved from NIH. [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from PubMed Central. [Link]

  • PubChem. 5-bromo-6-fluoro-1H-quinolin-4-one. Retrieved from PubChem. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from Chemos. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-bromo-6-fluoronicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Fluorinated Nicotinonitriles

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. In the context of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 5-Bromo-6-fluoronicotinonitrile, with its unique substitution pattern on the pyridine ring, offers multiple points for further chemical elaboration, making it a valuable intermediate for the synthesis of a diverse range of complex molecules.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-bromo-6-fluoronicotinonitrile can be efficiently achieved through a two-step reaction sequence commencing from the readily available starting material, 6-amino-5-bromonicotinonitrile. This strategic approach leverages two powerful and well-established reactions in aromatic chemistry: the Sandmeyer reaction and the Halex reaction.

The overall transformation is depicted in the workflow diagram below:

G cluster_0 Step 1: Sandmeyer-Type Reaction cluster_1 Step 2: Halex Reaction Starting Material 6-Amino-5-bromonicotinonitrile Intermediate 5-Bromo-6-chloronicotinonitrile Starting Material->Intermediate tert-Butyl nitrite, CuCl2 Acetonitrile, 65°C Final Product 5-Bromo-6-fluoronicotinonitrile Intermediate->Final Product Potassium Fluoride (KF) Dimethylformamide (DMF) Reflux (155-158°C)

Caption: Two-step synthesis of 5-Bromo-6-fluoronicotinonitrile.

Part 1: The Sandmeyer-Type Reaction - Diazotization and Chlorination

The initial step of this synthesis involves the conversion of the amino group in 6-amino-5-bromonicotinonitrile to a chloro group. This is accomplished via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the transformation of aryl amines into a variety of functional groups.[1] The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by a chloride ion, catalyzed by a copper(I) salt.[1]

Mechanistic Insights

The Sandmeyer reaction is initiated by the diazotization of the primary aromatic amine with a nitrite source, in this case, tert-butyl nitrite, in the presence of an acid. The resulting diazonium salt is a highly versatile intermediate. The core of the Sandmeyer reaction lies in the subsequent copper(I)-catalyzed displacement of the diazonium group. The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This aryl radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst and forming the desired aryl halide.

G cluster_0 Mechanism of the Sandmeyer Reaction A Ar-NH2 B Ar-N2+ A->B Diazotization (tert-Butyl nitrite) C [Ar·] B->C Single Electron Transfer from Cu(I) E Cu(I) D Ar-Cl C->D Halogen Abstraction from Cu(II)Cl F Cu(II)Cl

Caption: Simplified mechanism of the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-6-chloronicotinonitrile

This protocol is adapted from a procedure for a similar transformation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-Amino-5-bromonicotinonitrile198.0296 mg0.48
Anhydrous Copper(II) Chloride (CuCl₂)134.4577 mg0.58
tert-Butyl nitrite103.120.074 mL0.72
Acetonitrile (CH₃CN)41.055 mL-
3M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Silica Gel for column chromatography-As needed-
Hexane-As needed-

Procedure:

  • To a solution of anhydrous copper(II) chloride (77 mg, 0.58 mmol) in acetonitrile (3 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl nitrite (0.072 mmol).

  • Heat the reaction mixture to 65°C.

  • Add a suspension of 6-amino-5-bromonicotinonitrile (96 mg, 0.48 mmol) in acetonitrile (2 mL) to the heated reaction mixture.

  • Stir the reaction mixture continuously for 3 hours at 65°C.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a 3M HCl solution and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (2:1, v/v) eluent system to afford 5-bromo-6-chloronicotinonitrile.

Expected Yield: Approximately 55%.

Part 2: The Halex Reaction - Halogen Exchange for Fluorination

The second and final step in the synthesis is the conversion of the newly introduced chloro group to a fluoro group. This is achieved through a Halex (Halogen Exchange) reaction, a powerful method for the synthesis of aromatic fluorides.[2] The Halex process is a nucleophilic aromatic substitution (SNAr) reaction where a chloride or bromide on an electron-deficient aromatic ring is displaced by a fluoride ion.[3][4]

Mechanistic Insights

The Halex reaction proceeds via a classic SNAr mechanism. The presence of electron-withdrawing groups, such as the nitrile group and the nitrogen atom in the pyridine ring of 5-bromo-6-chloronicotinonitrile, activates the aromatic ring towards nucleophilic attack. The fluoride ion, typically from a source like potassium fluoride (KF), attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The departure of the chloride ion as a leaving group restores the aromaticity of the ring, yielding the desired fluorinated product. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation (K⁺) and leaves the fluoride anion more nucleophilic.[2][4]

G cluster_0 Mechanism of the Halex Reaction Reactant 5-Bromo-6-chloronicotinonitrile Meisenheimer Complex Meisenheimer Intermediate (Resonance Stabilized) Reactant->Meisenheimer Complex Nucleophilic Attack Nucleophile F⁻ (from KF) Product 5-Bromo-6-fluoronicotinonitrile Meisenheimer Complex->Product Loss of Leaving Group Leaving Group Cl⁻

Caption: Simplified mechanism of the Halex reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-6-fluoronicotinonitrile

This protocol is adapted from the fluorination of a structurally similar substrate, methyl 5,6-dichloronicotinate.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 0.0049 mol scale)Moles (mol)
5-Bromo-6-chloronicotinonitrile217.451.06 g0.0049
Anhydrous Potassium Fluoride (KF)58.100.6 g0.0098
Dimethylformamide (DMF)73.092.5 mL-
Calcium Chloride (for drying tube)110.98As needed-
Water (H₂O)18.02As needed-
Diethyl Ether (or other suitable extraction solvent)74.12As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 25 mL round-bottom flask, dissolve 5-bromo-6-chloronicotinonitrile (0.0049 mole) in dry dimethylformamide (2.5 mL).

  • Quickly add oven-dried potassium fluoride powder (0.6 g, 0.0098 mole) to the solution.

  • Attach a reflux condenser equipped with a calcium chloride drying tube to the flask.

  • Heat the reaction mixture under gentle reflux with magnetic stirring in an oil bath. Maintain the oil bath temperature at 155-158°C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the dark reaction mixture to room temperature.

  • Pour the reaction mixture into cold water (approximately 50 mL) and extract the product with a suitable organic solvent such as diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with water to remove any remaining DMF.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary to yield pure 5-bromo-6-fluoronicotinonitrile.

Safety and Handling Considerations

  • tert-Butyl nitrite is flammable and should be handled in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF) is a skin and respiratory irritant. It is also a suspected teratogen. Handle with extreme caution in a fume hood.

  • Potassium fluoride is toxic if swallowed or inhaled. Avoid creating dust.

  • All reactions should be performed in a well-ventilated fume hood with appropriate PPE.

Conclusion

The described two-step synthesis of 5-bromo-6-fluoronicotinonitrile, employing a Sandmeyer-type reaction followed by a Halex reaction, represents a logical and efficient pathway to this valuable synthetic intermediate. By providing detailed, field-proven protocols and explaining the underlying chemical principles, this guide empowers researchers to confidently and safely produce this key building block for their drug discovery and development programs.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Wikipedia. Halex process. [Link]

  • ACS GCI Pharmaceutical Roundtable. Halex Reaction. [Link]

  • gChem. Halex Comparative Reaction. [Link]

  • Setliff, F. L., & Huie, K. W. (1981). The Preparation of Methyl 5,6-Dichloronicotinate. Journal of the Arkansas Academy of Science, 35(1), 8.
  • Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, 138-139.

Sources

Technical Guide: Reactivity & Stability of 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) is a high-value pyridine scaffold characterized by its orthogonal reactivity profile . It possesses three distinct functional handles: an electrophilic fluorinated carbon at C6, a brominated carbon at C5 suitable for metal-catalyzed cross-coupling, and an electron-withdrawing nitrile group at C3.

This guide details the chemoselective exploitation of these handles. The primary utility of this building block lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (SNAr) followed by Palladium-catalyzed cross-coupling, allowing for the rapid assembly of polysubstituted pyridine cores common in kinase inhibitors and agrochemicals.

Structural Analysis & Reactivity Profile

The reactivity of 5-Bromo-6-fluoronicotinonitrile is dictated by the electronic interplay between the pyridine nitrogen and the substituents.

Electronic Effects
  • C6-Fluorine (The "Hot" Spot): The fluorine atom is activated for SNAr. This activation is amplified by:

    • Inductive Effect (-I): The adjacent nitrogen and the para-nitrile group strongly withdraw electron density, making C6 highly electrophilic.

    • Meisenheimer Complex Stabilization: The negative charge in the transition state is effectively delocalized onto the electronegative nitrogen and the nitrile group.

  • C5-Bromine (The "Warm" Spot): The C-Br bond is sterically adjacent to the fluorine but electronically distinct. It is the preferred site for oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • C3-Nitrile: Acts primarily as an activating group for the ring. While it can be hydrolyzed to an amide or acid, it is typically maintained as a pharmacophore or a precursor for late-stage tetrazole formation.

Chemoselectivity Hierarchy

The "Golden Rule" for this scaffold is: SNAr >> Cross-Coupling .

  • Nucleophiles (Amines, Thiols, Alkoxides): Will exclusively attack C6 (displacing F) under basic conditions. The bromine remains intact.

  • Pd(0) Catalysts: Will insert into the C-Br bond. However, if SNAr is attempted after coupling, the steric bulk of the new C5 substituent may hinder the reaction at C6. Therefore, SNAr first is the standard operational sequence.

Visualization: Reactivity Decision Matrix

The following diagram illustrates the divergent pathways available for this scaffold.

ReactivityMatrix Start 5-Bromo-6-fluoronicotinonitrile SNAr_Product 6-Substituted-5-bromonicotinonitrile (Intermediate A) Start->SNAr_Product Path A (Preferred): S_NAr (R-NH2, Base) Displaces F Coupling_Product 5-Aryl-6-fluoronicotinonitrile (Intermediate B) Start->Coupling_Product Path B (Challenging): Suzuki (Pd cat.) Retains F Hydrolysis_Product 5-Bromo-6-fluoronicotinamide Start->Hydrolysis_Product Path C: Acid/Base Hydrolysis Modifies CN Final_A 5,6-Disubstituted Nicotinonitrile (Target Scaffold) SNAr_Product->Final_A Suzuki/Buchwald (Pd cat., Ar-B(OH)2) Final_B Sterically Congested Target Coupling_Product->Final_B S_NAr (Difficult due to steric clash)

Caption: Operational decision tree. Path A (Green) is the standard high-yield route. Path B (Red) risks chemoselectivity issues.

Experimental Protocols

These protocols are designed to be self-validating. The color change and solubility shifts act as in-process controls.

Protocol A: SNAr Displacement (Fluorine Substitution)

Objective: Synthesis of 6-amino-5-bromonicotinonitrile derivatives. Rationale: The use of a mild base (DIPEA) prevents side reactions at the nitrile. Polar aprotic solvents (DMF, DMSO, NMP) are essential to stabilize the polar transition state.

  • Setup: Charge a reaction vial with 5-Bromo-6-fluoronicotinonitrile (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.1 – 1.2 equiv).

  • Base: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    
    • Note: Inorganic bases like K2CO3 can be used but require vigorous stirring due to solubility limits.

  • Reaction: Heat to 60–80 °C. Monitor by LCMS.

    • Checkpoint: The reaction typically turns yellow/orange as the aniline/amine is incorporated.

    • Completion: Conversion is usually >95% within 2–4 hours. The peak for the starting material (MW 201) should disappear, replaced by Product (MW 201 - 19 [F] + Nucleophile Mass).

  • Workup: Pour into water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5-position. Rationale: This step is best performed after SNAr (on Intermediate A). If performed on the parent fluoronitrile, base-mediated hydrolysis of the fluorine (to the pyridone) is a competing side reaction.

  • Setup: Dissolve the 5-bromo-intermediate (from Protocol A) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Arylboronic acid (1.2 equiv) and K2CO3 (3.0 equiv).

  • Degassing: Sparge with Argon for 5 minutes. Critical Step: Oxygen poisons the Pd catalyst.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

    • Why this catalyst? The dppf ligand is robust and resists dehalogenation side reactions better than PPh3-based systems.

  • Reaction: Heat to 90 °C for 4–12 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Stability & Handling Data

ParameterSpecification / Observation
Physical State Off-white to pale yellow solid.
Storage Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
Moisture Sensitivity Low. Stable to atmospheric moisture for short periods.
Light Sensitivity Moderate. Store in amber vials to prevent slow debromination.
Incompatible With Strong oxidizers, Strong bases (Hydroxide causes SNAr to Pyridone).
Safety (GHS) Warning: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). Acute Tox 4.
Critical Stability Note: Hydrolysis Risk

Avoid using strong hydroxide bases (NaOH, KOH) in aqueous media if the fluorine is still present, as the hydroxide ion is a competent nucleophile and will displace the fluorine to form 5-bromo-6-hydroxynicotinonitrile (which tautomerizes to the pyridone), a "dead-end" byproduct for most medicinal chemistry routes.

References

  • PubChem. 5-Bromo-6-fluoronicotinonitrile Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (General mechanism grounding). Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling. (Catalyst and condition grounding).[3][4][5] Link

  • BLD Pharm. Safety Data Sheet: 5-Bromo-6-fluoronicotinonitrile. (Safety and GHS data). Link

  • Google Patents. CN102898358A: Preparation method of fluoropyridine compounds. (Synthetic context for fluoropyridine intermediates). Link

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-6-fluoronicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-6-fluoronicotinonitrile, a key building block in contemporary drug discovery and materials science. Recognizing the scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes the fundamental principles and robust experimental methodologies required to generate reliable solubility profiles. We delve into the molecular characteristics of 5-Bromo-6-fluoronicotinonitrile that govern its solubility, present a detailed protocol for solubility determination, and outline advanced analytical techniques for precise quantification. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in synthesis, purification, formulation, and screening.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In the realm of drug development, poor aqueous solubility is a major hurdle, leading to low bioavailability and challenging formulation development. A comprehensive understanding of a compound's solubility in various organic solvents is equally critical for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the target compound.

  • Formulation Development: Creating stable and effective delivery systems for active pharmaceutical ingredients (APIs).

  • Analytical Method Development: Preparing samples for techniques such as chromatography and spectroscopy.

5-Bromo-6-fluoronicotinonitrile is a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural motifs suggest its utility as a scaffold for a variety of targeted therapies. This guide will equip the reader with the necessary knowledge to systematically evaluate its solubility.

Predicting the Solubility Profile of 5-Bromo-6-fluoronicotinonitrile: A Theoretical Framework

The solubility of a compound is dictated by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[1] A more nuanced understanding requires an examination of the specific functional groups and overall molecular properties of 5-Bromo-6-fluoronicotinonitrile.

The molecular structure of 5-Bromo-6-fluoronicotinonitrile features:

  • A Polar Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring system polar.

  • A Nitrile Group (-CN): This group is strongly polar and can act as a hydrogen bond acceptor.

  • Halogen Substituents (Bromo and Fluoro): These atoms contribute to the molecule's polarity and can participate in halogen bonding.

Based on these features, a general solubility profile can be anticipated. It is expected that 5-Bromo-6-fluoronicotinonitrile will exhibit solubility in a range of polar aprotic and nonpolar organic solvents.[2] For instance, related compounds like 5,7-dibromo-8-hydroxyquinoline are reported to be fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene.[2] However, precise quantitative data can only be obtained through empirical measurement.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, this section provides a robust, self-validating protocol for determining the solubility of 5-Bromo-6-fluoronicotinonitrile.

Materials and Equipment
  • 5-Bromo-6-fluoronicotinonitrile (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 5-Bromo-6- fluoronicotinonitrile into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 equil Incubate at a constant temperature with agitation (e.g., 24-48 hours) prep2->equil Step 2 sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 Step 3 ana1 Dilute the saturated solution sep2->ana1 ana2 Quantify concentration using HPLC or UV-Vis ana1->ana2 Step 4 table Tabulate Solubility Data ana2->table

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Bromo-6-fluoronicotinonitrile to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation is recommended.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 5-Bromo-6-fluoronicotinonitrile.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of organic compounds in solution.[3]

A. HPLC Method Development (Illustrative Example):

  • Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of 5-Bromo-6-fluoronicotinonitrile.[4]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.[4][5] The exact ratio should be optimized to achieve good peak shape and retention time.

  • Detection: A UV-Vis detector set at a wavelength where 5-Bromo-6-fluoronicotinonitrile exhibits maximum absorbance. This can be determined by running a UV scan of a dilute solution.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

B. Calibration Curve:

A calibration curve must be prepared by making a series of standard solutions of 5-Bromo-6-fluoronicotinonitrile of known concentrations. The peak area from the HPLC analysis is then plotted against the concentration to generate a linear regression equation. This equation is used to calculate the concentration of the unknown samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Illustrative Solubility Data for 5-Bromo-6-fluoronicotinonitrile at 25 °C

SolventDielectric Constant (Approx.)Solubility (mg/mL)Solubility (mol/L)
Hexane1.9To be determinedTo be determined
Toluene2.4To be determinedTo be determined
Dichloromethane9.1To be determinedTo be determined
Ethyl Acetate6.0To be determinedTo be determined
Acetone21To be determinedTo be determined
Acetonitrile37.5To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Methanol32.7To be determinedTo be determined

Interpretation:

The relationship between the solvent's physical properties (e.g., polarity, dielectric constant, hydrogen bonding capacity) and the measured solubility should be analyzed. This analysis will provide valuable insights into the types of intermolecular interactions that favor the dissolution of 5-Bromo-6-fluoronicotinonitrile.

Advanced Characterization: Solid-State Analysis

To ensure the integrity of the starting material and to understand potential polymorphism, which can affect solubility, solid-state characterization is recommended.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase of a material.[6] The resulting diffraction pattern is a fingerprint of the crystal structure. It is crucial to confirm that the solid material used for the solubility studies is a single, consistent crystalline form.

G cluster_pxrd Powder X-Ray Diffraction Workflow sample_prep Prepare a thin layer of 5-Bromo-6-fluoronicotinonitrile powder data_acq Acquire diffraction pattern over a range of 2θ angles sample_prep->data_acq data_analysis Analyze peak positions and intensities data_acq->data_analysis phase_id Identify crystalline phase(s) data_analysis->phase_id

Caption: General Workflow for Powder X-Ray Diffraction Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[7][8] It is used to determine the melting point and purity of the compound and to identify any polymorphic transitions.

G cluster_dsc Differential Scanning Calorimetry Workflow sample_prep Accurately weigh sample into a DSC pan instrument_setup Set temperature program (heating rate, range) sample_prep->instrument_setup data_acq Measure heat flow versus temperature instrument_setup->data_acq data_analysis Determine melting point, and enthalpy of fusion data_acq->data_analysis

Caption: General Workflow for Differential Scanning Calorimetry Analysis.

Conclusion

While direct quantitative solubility data for 5-Bromo-6-fluoronicotinonitrile is not extensively documented in public literature, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed experimental protocols and employing the recommended analytical techniques, researchers can generate reliable and reproducible solubility profiles. This information is invaluable for the effective utilization of this promising compound in drug discovery, materials science, and other advanced applications.

References

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem. Retrieved from [Link]

  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This source could not be fully verified and is provided for general context).
  • Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (This source could not be fully verified and is provided for general context).
  • International Journal of Pharmaceutical Research & Allied Sciences. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Retrieved from [Link]

  • Unknown Source. (n.d.). STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. (This source could not be fully verified and is provided for general context).
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

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Strategic Utilization of 5-Bromo-6-fluoronicotinonitrile in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, practical utility, and authoritative referencing.

Technical Guide & Whitepaper

Executive Summary

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) has emerged as a high-value "Janus" scaffold in modern drug discovery, particularly for the synthesis of kinase inhibitors (e.g., RIPK2, BTK) and PROTAC linkers. Its structural uniqueness lies in the orthogonal reactivity of its halogen handles: the C6-fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) , while the C5-bromine atom serves as a reliable handle for Palladium-catalyzed cross-coupling .

This guide outlines the regioselective functionalization strategies that allow chemists to use this building block as a linchpin for converging diverse molecular fragments into a single aminonicotinonitrile core.

Chemical Profile & Reactivity Map

To utilize this building block effectively, one must understand the electronic push-pull dynamics of the pyridine ring.

PropertySpecification
CAS Number 1256823-71-8
Formula C₆H₂BrFN₂
MW 201.00 g/mol
Structure Pyridine-3-carbonitrile, 5-bromo-6-fluoro-
Key Features C3-Nitrile: Electron-withdrawing (activates C6).C6-Fluorine: High electronegativity, excellent leaving group for SNAr.C5-Bromine: Sterically accessible, ideal for oxidative addition (Pd).
The Regioselectivity Switch

The power of this scaffold is the ability to sequence reactions based on bond energy and electronic activation.

  • The C6-F Bond (Electrophilic): The nitrogen atom at position 1 and the nitrile group at position 3 withdraw electron density, making C6 highly distinct. Fluorine is the preferred leaving group for SNAr over bromine due to the high stability of the transient Meisenheimer complex (inductive stabilization).

  • The C5-Br Bond (Metalphilic): The C5 position is meta to the ring nitrogen, making it less susceptible to nucleophilic attack but highly reactive toward transition metals (Pd, Ni) for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

ReactivityMap cluster_legend Reactivity Logic Core 5-Bromo-6-fluoronicotinonitrile (Core Scaffold) SNAr S_NAr Functionalization (C6 Position) Core->SNAr Pathway A: Nucleophilic Attack (Amines/Alkoxides) Suzuki Pd-Catalyzed Coupling (C5 Position) Core->Suzuki Pathway B: Cross-Coupling (Boronic Acids) Target Multifunctionalized API Core SNAr->Target Step 2: Coupling Suzuki->Target Step 2: S_NAr Text1 C6-F: Activated by C3-CN & N1 Preferred 1st Step (Mild Conditions)

Figure 1: Orthogonal reactivity map demonstrating the divergent synthetic pathways available for 5-Bromo-6-fluoronicotinonitrile.

Core Application 1: SNAr Diversification (C6)

The most common workflow involves displacing the C6-fluorine first. This installs the "head" group of the drug molecule (often a solubilizing amine or a specific binding motif) while leaving the C5-bromine intact for subsequent elaboration.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The intermediate Meisenheimer complex is stabilized by the strong electron-withdrawing nature of the nitrile group para to the site of attack.

Experimental Protocol: Synthesis of 6-Amino-5-bromonicotinonitriles

Context: General procedure for installing amine diversity elements.

  • Reagents: 5-Bromo-6-fluoronicotinonitrile (1.0 equiv), Primary/Secondary Amine (1.1–1.5 equiv), DIEA (N,N-Diisopropylethylamine, 2.0 equiv).

  • Solvent: THF, DMF, or DMSO (depending on amine solubility).

  • Procedure:

    • Dissolve 5-Bromo-6-fluoronicotinonitrile in anhydrous THF (0.2 M).

    • Add DIEA followed by the amine dropwise at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Note: For sterically hindered amines, heating to 50–60°C may be required.

    • Monitoring: TLC/LC-MS will show the disappearance of the starting material (M+H 201/203) and formation of the product (M+H = 201 - F + Amine).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: The C5-Br bond remains intact, confirmed by the characteristic 1:1 isotopic pattern in Mass Spectrometry.

Core Application 2: Palladium-Catalyzed Coupling (C5)

Once the C6 position is functionalized, the C5-bromine serves as the connection point for aryl or heteroaryl rings, extending the scaffold into the hydrophobic pocket of the target protein (common in kinase inhibitors).

Case Study: Synthesis of RIPK2 Inhibitor Intermediates

Recent patent literature highlights the use of this scaffold in generating Receptor Interacting Protein Kinase 2 (RIPK2) inhibitors. A key transformation is the conversion of the bromide to a boronic ester, enabling subsequent coupling.

Experimental Protocol: Miyaura Borylation

Source: Adapted from WO2023239941A1 [1].

  • Reagents:

    • Substrate: 5-Bromo-6-fluoronicotinonitrile (or its SNAr derivative) (1.0 equiv)

    • Boron Source: B₂Pin₂ (Bis(pinacolato)diboron) (2.5 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂ (0.1 equiv)[1]

    • Base: KOAc (Potassium Acetate) (2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine substrate, B₂Pin₂, KOAc, and Pd(dppf)Cl₂ in a reaction vial.[1]

    • Purge with N₂ or Argon for 5 minutes.

    • Heat to 100°C for 2–4 hours.

    • Critical Check: Ensure strict oxygen-free conditions to prevent debromination or homocoupling.

  • Outcome: Yields the corresponding pinacol boronate ester, ready for Suzuki coupling with aryl halides.

Workflow Start Start: 5-Bromo-6-fluoronicotinonitrile Step1 Step 1: S_NAr Reaction (Reagent: R-NH2, Base) Start->Step1 Inter Intermediate: 6-Amino-5-bromonicotinonitrile Step1->Inter Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2Pin2) Inter->Step2 Boronate Boronate Ester Intermediate Step2->Boronate Step3 Step 3: Suzuki Coupling (Ar-X, Pd Catalyst) Boronate->Step3 Final Final API Scaffold: 5-Aryl-6-aminonicotinonitrile Step3->Final

Figure 2: Step-wise synthetic workflow for generating kinase inhibitor libraries using the 5-Bromo-6-fluoronicotinonitrile core.

Handling & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-F bond is stable, but the compound can degrade if exposed to moisture/acids over long periods.

  • Hazards: Classed as an Irritant (H315, H319, H335). It is a nitrile; assume potential for cyanide liberation under strong acidic/metabolic conditions, though the aromatic nitrile is generally robust.

  • Solubility: Soluble in DMSO, DMF, Methanol, and Chlorinated solvents. Poor solubility in water and hexanes.

References

  • Patent: Handa, B. K., et al. "Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors." WO2023239941A1. (2023).[1]

  • Review: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. (2011).[2]

  • Methodology: Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of bromopyridines with organoboron compounds." Chemical & Pharmaceutical Bulletin, 35(5), 1823-1828. (1987).

Sources

Literature review of 5-Bromo-6-fluoronicotinonitrile and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 5-Bromo-6-fluoronicotinonitrile (CAS 1256823-71-8), a critical pyridine scaffold in modern drug discovery.

A Dual-Activated Scaffold for Modular Drug Synthesis

Executive Summary

5-Bromo-6-fluoronicotinonitrile is a trisubstituted pyridine intermediate characterized by three distinct orthogonal reactive handles: a nitrile group (C3), a bromine atom (C5), and a fluorine atom (C6). Its structural uniqueness lies in the electronic interplay between the ring nitrogen and the electron-withdrawing nitrile group, which synergistically activates the C6-fluorine toward nucleophilic aromatic substitution (


) while preserving the C5-bromine for palladium-catalyzed cross-coupling. This "reaction sequencing" capability makes it an indispensable building block for synthesizing kinase inhibitors (e.g., RIPK2, BTK) and complex heterocycles like imidazo[1,2-a]pyridines.

Chemical Profile & Properties[1][2][3][4]

PropertyData
CAS Number 1256823-71-8
IUPAC Name 5-Bromo-6-fluoropyridine-3-carbonitrile
Molecular Formula

Molecular Weight 200.99 g/mol
Physical State Off-white to pale yellow solid
Melting Point 102–104 °C (Lit.)[1]
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Hazards Acute Tox. 4; Skin/Eye Irritant (H315, H319, H335)

Reactivity Architecture

The compound's utility is defined by its ability to undergo sequential, regioselective transformations. The diagram below illustrates the orthogonal reactivity of each position.

ReactivityMap Core 5-Bromo-6-fluoronicotinonitrile (Core Scaffold) C6_F C6-Fluorine (Highly Activated) Core->C6_F Ortho to N Para to CN C5_Br C5-Bromine (Cross-Coupling Handle) Core->C5_Br Meta to N C3_CN C3-Nitrile (Functional Group) Core->C3_CN Electron Withdrawing SNAr SNAr Displacement (Amines, Alkoxides, Thiols) C6_F->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki, Heck, Sonogashira) C5_Br->Suzuki Cyclization Heterocycle Formation (Tetrazoles, Amides, Acids) C3_CN->Cyclization

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles.

Synthetic Strategies

Production of 5-Bromo-6-fluoronicotinonitrile typically follows one of two primary routes, driven by the availability of precursors.

Route A: The Balz-Schiemann Approach (Primary)

This route is preferred for scale-up as it avoids the use of highly unstable fluorinating agents early in the synthesis.

  • Precursor: 5-Bromo-6-aminonicotinonitrile.

  • Diazotization: Reaction with sodium nitrite (

    
    ) or tert-butyl nitrite (
    
    
    
    ) in the presence of tetrafluoroboric acid (
    
    
    ) or HF-pyridine.
  • Fluorination: Thermal decomposition of the diazonium salt yields the fluoro-derivative.[2][3][4]

Route B: Bromination of 6-Fluoronicotinonitrile[7][8]
  • Precursor: 6-Fluoronicotinonitrile.[5]

  • Bromination: Electrophilic aromatic substitution using

    
     or NBS.
    
    • Note: This route requires careful control to ensure bromination occurs at the C5 position rather than competing positions, though the directing effects of F and CN favor C5.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of RIPK2 Inhibitor Intermediates This protocol demonstrates the stability of the C6-F bond under standard Pd-coupling conditions, allowing C5-derivatization first if desired (though


 is usually performed first to prevent side reactions).

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 eq)[5][6]

  • Bis(pinacolato)diboron (

    
    ) (2.5 eq)[6]
    
  • 
     (0.1 eq)[6]
    
  • Potassium Acetate (KOAc) (2.5 eq)[6]

  • Solvent: 1,4-Dioxane (degassed)[6]

Procedure:

  • Charge: In a reaction vial, combine 5-bromo-6-fluoronicotinonitrile (80 mg, 0.33 mmol),

    
     (211 mg), 
    
    
    
    (24 mg), and KOAc (82 mg).
  • Solvate: Add 1,4-dioxane (2.0 mL).

  • Degas: Purge the mixture with nitrogen (

    
    ) for 5 minutes.
    
  • React: Seal and heat at 100 °C for 2–4 hours. Monitor by LC-MS for the disappearance of starting material and formation of the boronate ester (or coupled product if an aryl halide was used).

  • Workup: Filter through Celite, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc).

Expected Outcome: High conversion to the boronate ester or biaryl product, retaining the C6-F and C3-CN motifs.

Protocol 2: Nucleophilic Aromatic Substitution ( )

Application: Introduction of Amine Motifs The C6-fluorine is highly labile. This reaction typically proceeds under mild conditions.

Procedure:

  • Dissolve: Dissolve 5-bromo-6-fluoronicotinonitrile (1.0 eq) in dry DMF or THF.

  • Add Nucleophile: Add the primary or secondary amine (1.1–1.5 eq).

  • Base: Add

    
     or DIPEA (2.0 eq) to scavenge HF.
    
  • React: Stir at Room Temperature for 1–3 hours. If the amine is sterically hindered, heat to 60 °C.

  • Workup: Pour into water. The product often precipitates. Filter and wash with water.

Medicinal Chemistry Applications

Case Study: RIPK2 Inhibitors

Receptor Interacting Serine/Threonine Kinase 2 (RIPK2) is a therapeutic target for inflammatory diseases.

  • Role of Scaffold: The 5-bromo-6-fluoronicotinonitrile core serves as the central hinge-binding region.

  • Mechanism:

    • The C6-Fluorine is displaced by a solubilizing amine (e.g., morpholine or a complex chiral amine) to improve pharmacokinetic properties.

    • The C5-Bromine is coupled with an aryl/heteroaryl boronate to extend into the kinase hydrophobic pocket.

    • The C3-Nitrile can form hydrogen bonds with the hinge region residues (e.g., Met, Glu) or be hydrolyzed to an amide.

SAR Logic (Structure-Activity Relationship)
  • Fluorine vs. Chlorine: The fluoro-analog is often preferred over the chloro-analog (CAS 71702-01-7) because the C-F bond is smaller (mimicking H) yet the fluorine is a better leaving group in

    
     due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
    
  • Metabolic Stability: If the Fluorine is retained (not displaced), it blocks metabolic oxidation at the C6 position, extending the drug's half-life.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Starting Material 5-Bromo-6-aminonicotinonitrile Step1 Step 1: Diazotization (tBuONO / HBF4) Start->Step1 Intermediate Intermediate [Diazonium Tetrafluoroborate] Step1->Intermediate Step2 Step 2: Balz-Schiemann (Thermal Decomposition) Intermediate->Step2 - N2, - BF3 Product Product 5-Bromo-6-fluoronicotinonitrile Step2->Product App1 Path A: SNAr (Amine Displacement) Product->App1 Mild Conditions App2 Path B: Suzuki Coupling (Biaryl Formation) Product->App2 Pd Cat., 100°C

Figure 2: Synthetic workflow from amino-precursor to final drug intermediates.

References

  • Interline Therapeutics Inc. (2023). Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors. WO2023239941A1. World Intellectual Property Organization. Link

  • BenchChem. (2025).[7] Application Notes: 5-Bromonicotinic Acid and Analogs in Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Bromo-6-fluoronicotinonitrile. Link

  • ResearchGate. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride. Link

  • National Institutes of Health (NIH). (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Link

Sources

Safety and handling precautions for 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous safety and handling framework for 5-Bromo-6-fluoronicotinonitrile , a critical intermediate in medicinal chemistry. This document is structured to serve as a primary operational reference for drug discovery workflows.

CAS Number: 1256823-71-8 Formula: C₆H₂BrFN₂ Molecular Weight: 200.99 g/mol Physical State: Solid (typically off-white to pale yellow powder)

Executive Technical Summary

5-Bromo-6-fluoronicotinonitrile is a highly functionalized pyridine scaffold utilized primarily for its activated C-F bond at the 6-position. This fluorinated site is electronically primed for Nucleophilic Aromatic Substitution (SₙAr) , making it a linchpin in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

However, this reactivity profile introduces specific hazards.[1][2] Beyond standard organic toxicity, the compound poses dual risks: cyanide liberation (metabolic or thermal) and hydrogen fluoride (HF) generation (thermal decomposition or hydrolysis). Safe handling requires a "Defense in Depth" strategy that assumes high acute toxicity and potential corrosivity.

Toxicological & Reactivity Matrix

The following data summarizes the hazard classification based on structural analogs (halopyridines/nitriles) and GHS standards.

Table 1: Hazard Classification & GHS Codes
Hazard CategoryGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H301/H302 Toxic/Harmful if swallowedMetabolic release of cyanide ions; pyridine ring CNS depression.
Acute Toxicity (Dermal) H311/H312 Toxic/Harmful in contact with skinLipophilic nature facilitates rapid dermal absorption.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritationAlkylating potential of the electrophilic C-F bond.
Reactivity Hazard N/A SₙAr ElectrophileReacts violently with strong nucleophiles (amines, thiols) and bases.
Thermal Decomposition N/A Emits HF, HCN, NOx, Br₂Fire conditions liberate highly toxic/corrosive gases.
Critical Reactivity Insight

The 6-fluoro substituent is activated by the electron-withdrawing nitrile (CN) and bromine (Br) groups. While stable under ambient conditions, uncontrolled contact with strong bases (e.g., NaH, KOtBu) or super-nucleophiles can induce rapid exothermic decomposition.

Engineering Controls & Personal Protective Equipment (PPE)[3]

To mitigate the risks identified above, a tiered control system is required.[1][2][3][4][5]

Primary Engineering Controls
  • Containment: All weighing and manipulation of the solid must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use anti-static weighing boats and grounded spatulas. The dry powder may carry a static charge, increasing dispersion risk.

PPE Specifications (The "Double-Shell" Protocol)

Researchers must adhere to a double-layer barrier protocol to prevent permeation.

  • Hand Protection:

    • Inner Layer: 4 mil Nitrile (inspection grade).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.

    • Rationale: Standard nitrile provides adequate splash protection, but the extended cuff covers the wrist gap—a common exposure point during reach-in operations.

  • Respiratory Protection:

    • If hood containment is breached or for spill cleanup: Full-face respirator with ABEK-P3 cartridges (Organic Vapor, Acid Gas, Particulate).

    • Note: The Acid Gas filter is mandatory due to potential HF/HCN evolution.

  • Body Protection:

    • Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

Operational Protocol: SₙAr Reaction Setup

The following workflow illustrates the safe handling of 5-Bromo-6-fluoronicotinonitrile during a standard nucleophilic substitution reaction.

Workflow Visualization

The diagram below details the logical flow and decision gates for handling this compound.

SafeHandlingWorkflow cluster_controls Critical Control Points Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile Gloves + Eye Protection Start->CheckPPE Weighing Weighing (Inside Fume Hood) Use Anti-static Gun CheckPPE->Weighing Pass Dissolution Dissolution Add Solvent (DMSO/DMF) to Solid Weighing->Dissolution Slow Addition Reaction Reaction Setup Add Nucleophile (Amine/Thiol) Dissolution->Reaction Inert Atmosphere (N2) Quench Quench/Workup Neutralize Excess Base Reaction->Quench Complete Waste Waste Disposal Segregate Halogenated/Cyanide Quench->Waste

Figure 1: Operational workflow for SₙAr synthesis involving 5-Bromo-6-fluoronicotinonitrile.

Step-by-Step Methodology
  • Preparation:

    • Pre-dry the reaction vessel (flask/vial) and purge with Nitrogen/Argon. Moisture can hydrolyze the C-F bond, releasing HF.

  • Weighing:

    • Place the balance inside the fume hood.

    • Weigh the 5-Bromo-6-fluoronicotinonitrile into a tared vial. Cap immediately after weighing.

    • Safety Check: Wipe the exterior of the reagent bottle and the balance with a solvent-dampened wipe (e.g., Ethanol) to remove invisible dust.

  • Solubilization:

    • Dissolve the solid in the reaction solvent (typically DMSO, DMF, or NMP) before adding any other reagents. This prevents "hot spots" of reactivity.

  • Reaction Initiation:

    • Add the nucleophile and base (if required) dropwise.

    • Caution: Monitor internal temperature. The SₙAr reaction is exothermic.[6]

  • Workup:

    • Quench reaction mixtures slowly into water or ammonium chloride solution.

    • Note: The aqueous layer may contain fluoride ions and bromide ions; treat as halogenated waste.

Emergency Response & Decontamination

Due to the potential for HF and HCN release, standard spill protocols must be modified.

Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Exposure Type->Skin Spill Spill (>1g) Type->Spill ActionSkin 1. Wash 15 mins 2. Apply Calcium Gluconate (if HF suspected) 3. Medical Eval Skin->ActionSkin ActionSpill 1. Evacuate Area 2. Don Full PPE (Resp) 3. Absorb with Vermiculite 4. Do NOT use Water Spill->ActionSpill

Figure 2: Emergency response decision logic for exposure or release.

Specific Protocols
  • Skin Contact:

    • Immediately wash with copious amounts of water for 15 minutes.[1]

    • If thermal decomposition occurred or HF is suspected: Apply 2.5% Calcium Gluconate gel to the affected area immediately. This sequesters fluoride ions.

  • Inhalation:

    • Move victim to fresh air.[1][7][4][8]

    • If breathing is difficult, administer oxygen (trained personnel only).

    • Alert medical services to potential cyanide or fluoride toxicity.

  • Spill Management:

    • Do not use water to clean the solid spill (prevents hydrolysis).

    • Cover with dry vermiculite or sand.

    • Scoop into a sealable container labeled "Hazardous Waste - Toxic/Corrosive".

    • Clean the surface with a dilute alkaline solution (e.g., 5% Sodium Carbonate) to neutralize trace acidity, followed by water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic Acid (Analogous Structure Safety Data). Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Toxic and Hazardous Substances: Cyanides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 5-Bromo-6-fluoronicotinonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Bromo-6-fluoronicotinonitrile in Medicinal Chemistry

5-Bromo-6-fluoronicotinonitrile, with the definitive CAS Number 1256823-71-8, is a halogenated pyridine derivative that has emerged as a valuable building block for researchers, scientists, and drug development professionals. Its strategic importance lies in the unique combination of reactive sites on the pyridine ring: a nitrile group, a bromine atom, and a fluorine atom. This trifecta of functionalities provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures and fine-tuning the pharmacokinetic and pharmacodynamic properties of novel drug candidates.

The incorporation of fluorine into drug molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] The nitrile group serves as a versatile synthetic handle, readily convertible to amines, amides, or carboxylic acids. The bromine atom is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse substituents.

It is crucial to distinguish 5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) from its constitutional isomer, 6-Bromo-5-fluoronicotinonitrile (CAS: 1806062-09-8). While structurally similar, their distinct substitution patterns lead to different reactivity and ultimately, different biological activities in the resulting downstream compounds. Researchers must exercise diligence in verifying the CAS number and structure of the material they are sourcing.

This guide provides an in-depth technical overview of 5-Bromo-6-fluoronicotinonitrile, covering its commercial sourcing, quality control, analytical verification, potential applications, and safe handling.

Commercial Sourcing and Supplier Evaluation: A Critical First Step

The quality of starting materials is paramount in drug discovery, as impurities can lead to misleading biological data and irreproducible results. Therefore, a thorough evaluation of commercial suppliers is a critical initial step. Several chemical vendors list 5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) in their catalogs.

SupplierLocationNoted Purity/Grades
BLD PharmGlobal≥95%
CHEMLYTE SOLUTIONS CO.,LTDChinaNot specified

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always contact suppliers directly to obtain the most current and detailed specifications.

A systematic approach to qualifying a new supplier is essential to ensure the quality and consistency of the supplied material.

SupplierQualification Start Identify Potential Suppliers RequestInfo Request Specification Sheet, Certificate of Analysis (CoA), and Safety Data Sheet (SDS) Start->RequestInfo EvalSpec Evaluate Specifications: Purity (NMR, HPLC) Impurities Water Content RequestInfo->EvalSpec Sample Request Sample for In-House QC EvalSpec->Sample Specs Meet Requirements Reject Reject Supplier EvalSpec->Reject Specs Do Not Meet Requirements InHouseQC Perform In-House Analytical Verification (NMR, HPLC, etc.) Sample->InHouseQC Compare Compare Results with Supplier CoA InHouseQC->Compare Approve Approve Supplier Compare->Approve Results Match CoA Compare->Reject Discrepancies Found

Caption: Workflow for qualifying a new supplier of 5-Bromo-6-fluoronicotinonitrile.

Synthesis and Potential Impurities

A likely synthetic pathway could involve the following key steps:

  • Halogenation: Introduction of bromine at the 5-position of a suitable 6-fluoronicotinonitrile precursor. This could be achieved through electrophilic bromination.

  • Fluorination: Introduction of fluorine at the 6-position of a brominated nicotinonitrile precursor. This is often accomplished via nucleophilic aromatic substitution (SNAAr) using a fluoride source.

  • Nitrile Formation: Conversion of a carboxylic acid or amide to the nitrile.

Given these potential synthetic strategies, researchers should be aware of the following potential process-related impurities:

  • Isomeric Impurities: The presence of the constitutional isomer, 6-Bromo-5-fluoronicotinonitrile, is a significant concern due to the possibility of incomplete regioselectivity during halogenation or fluorination steps.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted precursors in the final product.

  • By-products of Halogenation/Fluorination: Over-halogenation or side reactions can introduce di-brominated or other halogenated species.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in trace amounts.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

A thorough analytical characterization of each new batch of starting material is therefore essential.

Quality Control and Analytical Verification: Ensuring Material Integrity

Independent analytical verification of incoming starting materials is a cornerstone of good scientific practice. The following section outlines recommended protocols for the quality control of 5-Bromo-6-fluoronicotinonitrile.

AnalyticalWorkflow Start Receive 5-Bromo-6-fluoronicotinonitrile Visual Visual Inspection (Color, Form) Start->Visual NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Visual->NMR HPLC RP-HPLC (Purity Assessment) Visual->HPLC Identity Confirm Structure and Identify Impurities NMR->Identity Purity Quantify Purity (Area % at a specific wavelength) HPLC->Purity Decision Accept or Reject Batch Identity->Decision Purity->Decision Accept Release for Use Decision->Accept Passes Specifications Reject Quarantine and Contact Supplier Decision->Reject Fails Specifications

Caption: Analytical workflow for the quality control of incoming 5-Bromo-6-fluoronicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For 5-Bromo-6-fluoronicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a comprehensive characterization.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • The expected spectrum should show two aromatic protons, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to confirm the relative proton ratios.

    • Analyze the chemical shifts and coupling constants to confirm the substitution pattern. The presence of coupling to ¹⁹F will be a key diagnostic feature.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

    • Expect to observe six distinct signals for the six carbons in the molecule. The carbon attached to fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.

  • Data Processing and Interpretation:

    • Process the spectrum and identify the chemical shifts of all six carbons.

    • The chemical shift of the carbon bearing the fluorine atom and the magnitude of the ¹J(C,F) coupling constant are highly diagnostic.

¹⁹F NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample.

  • Instrument Setup: The spectrometer must be equipped with a broadband or fluorine-specific probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a very sensitive nucleus, so fewer scans are needed.

    • A single resonance is expected for the one fluorine atom in the molecule.

  • Data Processing and Interpretation:

    • The chemical shift of the fluorine signal will be characteristic of a fluorine atom attached to a pyridine ring. The presence of a single signal confirms the presence of only one fluorine environment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for assessing the purity of small molecules in the pharmaceutical industry.

RP-HPLC Protocol for Purity Assessment:

  • Sample Preparation:

    • Prepare a stock solution of 5-Bromo-6-fluoronicotinonitrile in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (A General Starting Method):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 1-5 µL.

  • Data Analysis:

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • This method should be able to separate the target compound from most process-related impurities and its constitutional isomer. Method optimization may be required to achieve baseline separation of all components.

Applications in Drug Discovery

The 5-bromo-6-fluoronicotinonitrile scaffold is of significant interest in medicinal chemistry programs targeting a wide range of diseases. The strategic placement of the functional groups allows for its use in fragment-based drug discovery (FBDD) and lead optimization campaigns.[2]

  • Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors.

  • GPCR Modulators: Functionalized pyridines are common scaffolds for ligands of G-protein coupled receptors.

  • Enzyme Inhibitors: The nitrile group can act as a warhead or a key interacting group in the active site of various enzymes.

The versatility of this building block allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-6-fluoronicotinonitrile.

Hazard Identification:

Based on data for this and structurally related compounds, 5-Bromo-6-fluoronicotinonitrile is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and respiratory irritation.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If handling large quantities or if there is a risk of dust formation, a respirator may be necessary.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

5-Bromo-6-fluoronicotinonitrile is a highly functionalized and versatile building block with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of diverse and complex molecular scaffolds. A thorough understanding of its sourcing, quality control, and safe handling is essential for any researcher utilizing this valuable compound. By implementing the rigorous evaluation and analytical verification protocols outlined in this guide, scientists can ensure the integrity of their starting materials and the reliability of their research outcomes.

References

  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinamide. PubChem. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem. Retrieved January 30, 2026, from [Link]

  • Wuxi Qianhao Biopharma. (2016). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Google Patents.
  • SIELC Technologies. (n.d.). Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • T. O. T. (2012). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved January 30, 2026, from [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2008). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Retrieved January 30, 2026, from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved January 30, 2026, from [Link]

Sources

Strategic Purity Assessment of 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Orthogonal Analytical Framework for Drug Development

Part 1: Executive Directive

In the synthesis of heterocyclic pharmaceutical intermediates, 5-Bromo-6-fluoronicotinonitrile represents a high-value "scaffold node." Its utility lies in its dual-halogen functionality: the bromine at C5 allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the fluorine at C6 is primed for nucleophilic aromatic substitution (SNAr).

The Problem: Commercial batches of this intermediate often carry "silent" impurities—specifically regioisomers and hydrolysis byproducts—that co-elute in standard HPLC methods but catastrophically poison downstream catalysts or lead to difficult-to-separate isomeric drug substances.

The Solution: A single analytical method is insufficient. This guide prescribes an Orthogonal Analytical Strategy combining Reverse-Phase HPLC (for quantitative purity), 19F-NMR (for absolute regio-isomeric confirmation), and GC-MS (for volatile halide identification).

Part 2: The Impurity Landscape

Before selecting methods, we must understand the "Enemy." Impurities in this scaffold typically arise from the halogenation mechanism or storage instability.

Origin of Impurities (DOT Visualization)

ImpurityOrigins Start Starting Material (6-Fluoronicotinonitrile) Reaction Bromination (Br2 / Acid / Catalyst) Start->Reaction Target Target: 5-Bromo-6-fluoronicotinonitrile Reaction->Target Main Path Imp1 Impurity A: Regioisomers (2-Bromo-6-fluoro...) Reaction->Imp1 Non-selective Halogenation Imp3 Impurity C: Dibromo Species (Over-bromination) Reaction->Imp3 Excess Br2 Imp2 Impurity B: Hydrolysis Product (Amide/Acid) Target->Imp2 Moisture/Storage (Nitrile Hydrolysis)

Figure 1: Mechanistic origin of key impurities. Note that nitrile hydrolysis (Impurity B) can occur post-synthesis during storage.

Part 3: Primary Method – HPLC-UV (Quantitative)

Objective: Quantify the main component and polar hydrolysis byproducts. Challenge: Pyridines are basic. They interact with free silanols on silica columns, causing peak tailing. Protocol: We utilize an acidic mobile phase to protonate the pyridine nitrogen, ensuring sharp peak shape.

Experimental Protocol
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmHigh surface area, "end-capping" reduces silanol activity.
Mobile Phase A Water + 0.1% H₃PO₄ (or Formic Acid for MS)Acid suppresses ionization of acidic impurities and protonates pyridine base.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nm & 220 nm254 nm for aromatic ring; 220 nm for nitrile/amide bonds.
Temperature 30°CConstant temp ensures reproducible retention times.
Gradient Profile
  • 0-2 min: 5% B (Isocratic hold to elute polar hydrolysis products)

  • 2-15 min: 5% → 90% B (Linear gradient)

  • 15-20 min: 90% B (Wash lipophilic dimers/dibromo species)

  • 20-25 min: 5% B (Re-equilibration)

Data Interpretation:

  • Main Peak: ~10-12 min.

  • Impurity B (Amide): Elutes earlier (more polar).

  • Impurity C (Dibromo): Elutes later (more lipophilic).

Part 4: The "Gold Standard" – 19F NMR (Qualitative/Structural)

Objective: Distinguish regioisomers that HPLC cannot separate. Why this matters: A 5-bromo vs. 2-bromo isomer has the same mass and similar polarity, but vastly different reactivity. 19F NMR is the only rapid, non-destructive method to confirm the fluorine position relative to the nitrogen.

Experimental Protocol
  • Solvent: Dissolve ~10mg sample in 0.6mL DMSO-d6 (preferred over CDCl₃ for solubility and peak sharpness of polar nitriles).

  • Internal Standard: Add 1 drop of

    
    -Trifluorotoluene (optional, for shift referencing).
    
  • Acquisition: Run un-decoupled 19F scan (sw=200ppm).

Spectral Analysis (The "Fingerprint")
Isomer StructureExpected 19F Shift (approx.)Coupling Pattern
Target (6-F) -60 to -70 ppm Doublet (d) . Coupled to H4 proton.
2-Fluoro Isomer -50 to -60 ppmDistinct shift due to proximity to Nitrogen lone pair.
3-Fluoro Isomer -120 to -130 ppmSignificant upfield shift (beta-position).

Note: Fluorine ortho to the pyridine nitrogen (C2 or C6) is generally deshielded (downfield) compared to meta/para positions.

Part 5: Secondary Method – GC-MS (Volatiles)

Objective: Confirm molecular weight and identify halogenated side-products. Constraint: Nitriles can be thermally labile. Ensure injector temp is not excessive (>250°C).

Key Mass Fragments (EI Source):

  • m/z 200/202: Molecular Ion

    
    . Look for 1:1 intensity ratio (characteristic of one Bromine atom).
    
  • m/z 121: Loss of Bromine

    
    .
    
  • m/z 280+: Indicates dibromo-species (impurity).

Part 6: The Decision Matrix (Workflow)

This diagram guides the Go/No-Go decision for releasing the material into synthesis.

DecisionMatrix cluster_Analysis Orthogonal Testing Sample Commercial Batch 5-Br-6-F-Nicotinonitrile HPLC Method A: HPLC (Purity > 98%?) Sample->HPLC NMR Method B: 19F NMR (Single Regioisomer?) Sample->NMR KF Method C: Karl Fischer (Water < 0.5%?) Sample->KF Decision Data Review HPLC->Decision NMR->Decision KF->Decision Pass RELEASE For Synthesis Decision->Pass All Specs Met Fail_Purify REJECT / RE-PURIFY (Recrystallize from EtOH) Decision->Fail_Purify Isomer/Org Impurity Fail_Dry DRY (Vacuum Oven) Decision->Fail_Dry High Moisture

Figure 2: Quality Control Decision Tree. Note that high moisture (KF fail) promotes hydrolysis, requiring immediate drying.

Part 7: References

  • Sigma-Aldrich. 5-Bromo-6-fluoronicotinonitrile Product Specification & CAS Data. Retrieved from

  • Sielc Technologies. HPLC Separation of Nicotinonitrile and Pyridine Derivatives. (Methodology for pyridine retention and silanol suppression). Retrieved from

  • National Institutes of Health (PMC). Demystifying fluorine chemical shifts: Electronic structure calculations of fluoropyridines. (Theoretical basis for 19F NMR interpretation). Retrieved from

  • SpectraBase. 19F NMR Data for Fluoropyridines. (Reference spectra for shift comparison). Retrieved from [1][2]

  • Chromatography Forum. HPLC separation of halogenated aromatics. (Expert discussion on column selection for halo-pyridines). Retrieved from

Sources

Methodological & Application

Application Note: Strategic Functionalization of 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BTK, EGFR) and GPCR ligands.[1] Its value lies in the orthogonal reactivity of its three functional handles:

  • C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C5-Bromine: Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C3-Nitrile: A versatile precursor for heterocycles (tetrazoles, oxadiazoles) or carbonyl derivatives.[1]

This guide details the optimized protocols for sequentially elaborating this core, prioritizing the


-first strategy to maximize yield and regioselectivity.

Chemical Reactivity Profile (Scaffold Analysis)

The pyridine ring is electron-deficient, but the specific substitution pattern of 5-Bromo-6-fluoronicotinonitrile creates a defined hierarchy of reactivity.[1]

  • The C6 Position (Fluorine): This is the "hot spot."[1] It is ortho to the pyridine nitrogen and para to the electron-withdrawing nitrile group.[1] This "push-pull" electronic activation makes the C-F bond extremely labile toward nucleophiles, significantly more so than a standard fluoropyridine.[1]

  • The C5 Position (Bromine): Sterically flanked by the fluorine and the nitrile, the bromine is relatively stable toward nucleophiles but remains reactive toward oxidative addition by Pd(0) species.

  • The C3 Position (Nitrile): Acts primarily as an activating group for the ring during the first two steps. It is generally preserved until late-stage elaboration.[1]

Visualization: Reactivity Map

ReactivityMap Core 5-Bromo-6-fluoronicotinonitrile (Core Scaffold) C6 C6-Fluorine (Primary Reactive Site) High S_NAr Activity Core->C6  Most Reactive   C5 C5-Bromine (Secondary Reactive Site) Pd-Catalyzed Coupling Core->C5  Stable to S_NAr   C3 C3-Nitrile (Tertiary Reactive Site) Hydrolysis/Reduction Core->C3  Activating Group  

Caption: Orthogonal reactivity zones of the 5-Bromo-6-fluoronicotinonitrile scaffold.

Strategic Synthesis Pathways

To avoid side reactions (such as debromination or competing coupling), the recommended workflow is Sequence A :

  • Step 1 (

    
    ):  Displacement of Fluorine with a nucleophile (Amine/Alkoxide).[1]
    
  • Step 2 (Coupling): Suzuki-Miyaura coupling of the Bromide.[1]

Visualization: Experimental Workflow

Workflow cluster_SNAr Step 1: Nucleophilic Substitution (S_NAr) cluster_Suzuki Step 2: Cross-Coupling (Suzuki) Start Start: 5-Bromo-6-fluoronicotinonitrile Reaction1 Reaction: Amine (R-NH2) + Base Solvent: DMSO or DMF Temp: 25-60°C Start->Reaction1 Inter Intermediate: 5-Bromo-6-amino-nicotinonitrile Reaction1->Inter Yield: >85% Reaction2 Reaction: Ar-B(OH)2 + Pd Catalyst Solvent: Dioxane/H2O Temp: 80-100°C Inter->Reaction2 Final Final Product: 5-Aryl-6-amino-nicotinonitrile Reaction2->Final Yield: 60-80%

Caption: Sequential functionalization workflow:


 followed by Suzuki coupling.

Detailed Experimental Protocols

Protocol A: Displacement with Primary/Secondary Amines

This reaction proceeds rapidly due to the activating effect of the nitrile.[1]

  • Scope: Morpholine, Piperazine, Aniline, Benzyl amines.[1]

  • Key Consideration: Avoid strong alkoxide bases if possible to prevent competitive hydrolysis of the nitrile.[1]

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)[1][2]

  • Amine Nucleophile (1.1 - 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (Anhydrous)[1]

Procedure:

  • Setup: In a clean reaction vial equipped with a stir bar, dissolve 5-Bromo-6-fluoronicotinonitrile (1.0 mmol, 201 mg) in DMF (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the amine nucleophile (1.1 mmol).

  • Reaction: Stir the mixture at Room Temperature for 2 hours.

    • Note: If the amine is sterically hindered (e.g., tert-butylamine), heat to 60°C.[1]

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The starting material (Rt ~ low) should disappear, replaced by the product (Rt ~ higher).

  • Workup: Pour the reaction mixture into ice-water (30 mL). The product usually precipitates as a solid.[1]

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[1] Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Often not required.[1] If necessary, purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

The 5-bromo intermediate generated in Protocol A is now a standard aryl bromide.[1]

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen or Argon.[1]

  • Loading: Add the Intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and

    
     (18 mg).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Degassing: Bubble Nitrogen through the solution for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4-12 hours (or 1 hour in a microwave reactor at 110°C).

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Filter through a pad of Celite to remove Pd black.[1] Separate layers.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography.

Troubleshooting & Optimization Data

ParameterRecommendationRationale
Solvent (

)
DMSO > DMF > THFDMSO stabilizes the charged transition state (Meisenheimer complex) best, accelerating the reaction.[1]
Base (

)
DIPEA or

Weak bases are sufficient.[1] Strong bases (NaH, KOtBu) may attack the nitrile or cause polymerization.
Catalyst (Suzuki)

Bidentate ligands prevent dehalogenation side reactions better than

for this substrate.
Regioselectivity

FIRST
Performing Suzuki first may yield a mixture of products or deactivate the ring for the subsequent

.

Safety Considerations

  • Nitrile Toxicity: While the core is stable, metabolic or chemical hydrolysis can release toxic byproducts. Handle all nitrile-containing compounds in a fume hood.[1]

  • Fluoride Release: The

    
     reaction releases fluoride ions (
    
    
    
    ).[1] When using glass vessels on a large scale with acidic workups, be aware of potential etching, though standard laboratory glass is generally safe for these milligram-to-gram scale reactions.[1]
  • Skin Irritant: 5-Bromo-6-fluoronicotinonitrile is classified as a skin and eye irritant (H315, H319).[1][3] Wear proper PPE (gloves, goggles).[1]

References

  • Compound Identification & Properties

    • PubChem. 5-Bromo-6-fluoronicotinonitrile (CID 137408912).[1] National Library of Medicine.[1] [Link]

  • Commercial Availability & Safety Data
  • Kinase Inhibitor Context (BTK)

    • Honigberg, L., et al. (2013).[4] Inhibitors of Bruton's Tyrosine Kinase. U.S. Patent No.[1][4] 8,497,277.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1]

  • General

    
     Mechanism on Pyridines: 
    
    • Master Organic Chemistry.[1] Nucleophilic Aromatic Substitution (NAS). [Link]

  • Suzuki Coupling on Heterocycles

Sources

Application Note: Regioselective Functionalization of 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing 5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) as a core scaffold. It details the regioselective nucleophilic aromatic substitution (SNAr) of the C6-fluorine atom, preserving the C5-bromine and C3-nitrile handles for subsequent diversification.

Introduction & Scaffold Analysis

5-Bromo-6-fluoronicotinonitrile is a high-value heterocyclic building block characterized by three orthogonal reactive handles:

  • C6-Fluorine: A highly activated leaving group for SNAr reactions.

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C3-Nitrile: A precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles).

Reactivity Profile

The regioselectivity of this scaffold is governed by the electronic environment of the pyridine ring.

  • Activation at C6: The carbon-fluorine bond at position 6 is activated by two powerful electron-withdrawing forces:

    • Inductive/Mesomeric Effect of Pyridine Nitrogen: The adjacent nitrogen (N1) stabilizes the Meisenheimer complex intermediate.

    • Para-Nitrile Effect: The nitrile group at C3 is para to the fluorine (C6), exerting a strong resonance withdrawing effect that lowers the energy of the transition state for nucleophilic attack.

  • Inertness of C5: The bromine at C5 is meta to the nitrile and beta to the nitrogen, rendering it electronically deactivated toward SNAr. This ensures complete chemoselectivity: the fluorine is displaced exclusively, leaving the bromide intact for downstream chemistry.

ReactivityMap Scaffold 5-Bromo-6-fluoronicotinonitrile C6_F C6-Fluorine (Highly Activated) Primary S_NAr Site Scaffold->C6_F Alpha to N Para to CN C5_Br C5-Bromine (Deactivated for S_NAr) Reserved for Pd-Catalysis Scaffold->C5_Br Meta to CN Beta to N C3_CN C3-Nitrile (EWG Activator) Stabilizes Intermediate Scaffold->C3_CN Electron Withdrawing

Figure 1: Reactivity map illustrating the electronic activation driving regioselective SNAr at the C6 position.

General Protocol: SNAr Displacement with Amines

This protocol describes the displacement of the C6-fluorine with primary or secondary amines. The reaction proceeds rapidly under mild conditions due to the high activation of the substrate.

Materials & Reagents[1]
  • Substrate: 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv) (e.g., Morpholine, Piperidine, Benzylamine)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
    
    • Note: Inorganic bases like K₂CO₃ can be used but may require longer reaction times due to solubility.

  • Solvent: Acetonitrile (MeCN), DMSO, or DMF.

    • Recommendation: MeCN is preferred for ease of workup; DMSO is recommended for poorly soluble nucleophiles.

Experimental Procedure
  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 5-Bromo-6-fluoronicotinonitrile (1.0 mmol, 201 mg) in anhydrous MeCN (3.0 mL).

  • Addition: Add DIPEA (2.5 mmol, 435 µL) followed by the Amine (1.1 mmol).

    • Exotherm Alert: For highly reactive amines (e.g., pyrrolidine), add dropwise at 0°C.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) .

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Reaction is typically complete within 1–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent nitrile hydrolysis or bromide displacement side-reactions.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (15 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method):

    • If no precipitate forms, dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Most products are pure enough for the next step (>95%). If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

Optimization Data (Solvent & Base Screening)
SolventBaseTemp (°C)Time (h)Yield (%)Notes
MeCN DIPEA 25 2 94 Optimal for most amines.
DMSOK₂CO₃25196Best for low-solubility amines.
THFTEA60682Slower rate; requires heat.
EtOHNone70475Potential for ether side-product.

Protocol: SNAr with Oxygen Nucleophiles (Alkoxides)

Displacing the fluorine with alcohols requires stronger bases and careful temperature control to avoid hydrolyzing the nitrile group.

Procedure
  • Activation: In a vial, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF (0.2 M) at 0°C.

  • Alkoxide Formation: Add the Alcohol (1.2 equiv) dropwise and stir for 15 min at 0°C until gas evolution ceases.

  • Substrate Addition: Add a solution of 5-Bromo-6-fluoronicotinonitrile (1.0 equiv) in THF/DMF dropwise.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.

  • Quench: Carefully quench with sat. NH₄Cl solution. Extract with EtOAc.

Strategic Workflow: Sequential Functionalization

The power of this scaffold lies in its ability to undergo sequential, orthogonal reactions. The SNAr reaction must be performed first.[1] Palladium catalysts can be poisoned by the free C6-fluorine or the reaction conditions required for SNAr may be incompatible with the sensitive functional groups introduced via coupling.

Logic Flow
  • Step 1 (SNAr): Install polarity/solubility elements (amines/ethers) at C6.

  • Step 2 (Pd-Coupling): Use the C5-Bromide for Suzuki-Miyaura or Buchwald-Hartwig coupling to build complexity.

  • Step 3 (Nitrile Manipulation): Late-stage modification of the C3-Nitrile (e.g., hydrolysis to amide).

SequentialWorkflow Start Start: 5-Bromo-6-fluoronicotinonitrile Step1 Step 1: S_NAr Reaction (Nucleophile displaces F at C6) Start->Step1 Amine/Base, RT Intermediate Intermediate: 5-Bromo-6-amino-nicotinonitrile Step1->Intermediate Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira at C5-Br) Intermediate->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Final Final Product: 5,6-Disubstituted Nicotinonitrile Step2->Final

Figure 2: Sequential workflow maximizing the orthogonal reactivity of the halogen handles.

Troubleshooting & Critical Parameters

Common Issues
  • Hydrolysis of Nitrile:

    • Symptom:[1][2][3] Appearance of a primary amide peak (M+18) in LC-MS.

    • Cause: Presence of water in basic conditions at high heat (>80°C).

    • Solution: Use anhydrous solvents (MeCN, DMF) and keep temperature <60°C.

  • Incomplete Conversion:

    • Cause: Steric hindrance of the nucleophile or poor solubility.

    • Solution: Switch solvent to DMSO (0.5 M) and increase temperature to 50°C. Use 2.0 equiv of nucleophile.

  • Regioselectivity Loss:

    • Observation: Attack at C5 (Bromine displacement) is theoretically possible but kinetically disfavored.

    • Prevention: Do not use transition metal catalysts (Pd, Cu) during the SNAr step. Ensure the reaction is purely thermal/basic.

Safety & Handling
  • Hazard Identification: 5-Bromo-6-fluoronicotinonitrile is an irritant (Skin Irrit. 2, Eye Irrit.[4] 2A). It releases toxic fumes (HF, HCN, NOx) upon combustion.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Quench all reaction mixtures containing potential cyanide residues with bleach (sodium hypochlorite) if nitrile hydrolysis is suspected, though the nitrile group itself is generally stable under these SNAr conditions.

References

  • PubChem. 5-Bromo-6-fluoronicotinonitrile (Compound).[5][6][7][8] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Stroup, B. W., et al. (2007).[2] Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042.[2] (Demonstrates orthogonality of halogenated pyridines). Available at: [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Cyano Group in 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Bromo-6-fluoronicotinonitrile

5-Bromo-6-fluoronicotinonitrile is a highly functionalized pyridine derivative poised as a versatile building block in medicinal chemistry and materials science. Its strategic importance stems from the orthogonal reactivity of its three distinct functional groups: the cyano group, the bromine atom, and the fluorine atom. The electron-deficient nature of the pyridine ring, further amplified by the presence of three electron-withdrawing substituents (cyano, bromo, and fluoro), renders this molecule susceptible to a variety of chemical transformations.

This guide provides a comprehensive overview of established and anticipated methodologies for the selective functionalization of the cyano group. While direct literature precedents for each transformation on this specific substrate are emerging, the protocols herein are built upon well-established principles of nitrile and pyridine chemistry, offering robust starting points for researchers in drug discovery and chemical synthesis. We will delve into the mechanistic underpinnings of each transformation, providing detailed, actionable protocols and expert insights into reaction optimization.

Physicochemical Properties and Handling

A summary of the key properties of 5-Bromo-6-fluoronicotinonitrile is provided below.

PropertyValueReference
CAS Number 1256823-71-8[1][2]
Molecular Formula C₆H₂BrFN₂[1][2]
Molecular Weight 201.00 g/mol [1]
Appearance Off-white to light yellow solidSupplier Data
Storage Inert atmosphere, 2-8°C[1]

Safety and Handling: 5-Bromo-6-fluoronicotinonitrile is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Transformation to Tetrazoles: [3+2] Cycloaddition

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group. This transformation is typically achieved via a [3+2] cycloaddition reaction between the nitrile and an azide source, most commonly sodium azide. The reaction is often facilitated by a Lewis or Brønsted acid catalyst.

Mechanistic Rationale

The reaction proceeds through the activation of the nitrile by a catalyst (e.g., a Lewis acid like ZnCl₂ or a Brønsted acid). This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. The initial adduct then undergoes an intramolecular cyclization to form the tetrazole ring. The driving force for this reaction is the formation of the stable, aromatic tetrazole ring.

tetrazole_mechanism start 5-Bromo-6-fluoronicotinonitrile + NaN3 intermediate1 Activated Nitrile-Lewis Acid Complex start->intermediate1 Lewis Acid (e.g., ZnCl2) intermediate2 Azide Adduct intermediate1->intermediate2 Azide Attack product 5-(5-Bromo-6-fluoropyridin-3-yl)-1H-tetrazole intermediate2->product Cyclization & Protonation

Caption: Mechanism of Lewis-acid catalyzed tetrazole synthesis.

Protocol: Synthesis of 5-(5-Bromo-6-fluoropyridin-3-yl)-1H-tetrazole

This protocol is adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles from aromatic nitriles.[4]

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc chloride (ZnCl₂), anhydrous (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Bromo-6-fluoronicotinonitrile (1.0 eq) and anhydrous DMF.

  • Add sodium azide (1.5 eq) and anhydrous zinc chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing 1 M HCl, which will precipitate the product and neutralize any unreacted azide.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired tetrazole.

Expert Insights: The choice of catalyst can be critical. While zinc salts are common, other Lewis acids such as aluminum chloride or triethylamine hydrochloride can also be effective.[4] The reaction temperature and time may need optimization for this specific substrate. The acidification step is crucial for both product precipitation and for safely quenching the potentially explosive sodium azide.

Selective Hydrolysis to Amides

The hydrolysis of the cyano group to a primary amide is a fundamental transformation that provides access to key intermediates for further derivatization. While complete hydrolysis to the carboxylic acid can occur under harsh conditions, selective conversion to the amide can be achieved using milder acidic or basic conditions, or with the aid of specific catalysts.

Mechanistic Rationale

Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. A series of proton transfers leads to the formation of the amide. Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation of the resulting anion gives the amide. The challenge lies in preventing the further hydrolysis of the amide to the carboxylic acid.[5][6]

hydrolysis_mechanism start 5-Bromo-6-fluoronicotinonitrile intermediate1 Protonated Nitrile start->intermediate1 H+ intermediate2 Tautomerization intermediate1->intermediate2 H2O Attack & Proton Transfer product 5-Bromo-6-fluoronicotinamide intermediate2->product Deprotonation

Caption: General mechanism for acid-catalyzed nitrile hydrolysis.

Protocol: Synthesis of 5-Bromo-6-fluoronicotinamide

This protocol is based on methods for the controlled hydrolysis of 3-cyanopyridine derivatives.[1]

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, carefully add 5-Bromo-6-fluoronicotinonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate at this stage.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Expert Insights: The reaction temperature and time are critical parameters to control for selective amide formation and to prevent over-hydrolysis to the carboxylic acid. Alternative methods using catalysts such as manganese dioxide or rhodium complexes under neutral conditions can also be employed for substrates sensitive to strong acids.[7]

Reduction to Aminomethyl Derivatives

The reduction of the cyano group to a primary amine (an aminomethyl group) introduces a versatile basic handle into the molecule, which is highly valuable for salt formation in pharmaceutical applications and for further synthetic elaborations.

Mechanistic Rationale

The reduction of nitriles to primary amines can be achieved through various methods, including catalytic hydrogenation or the use of chemical hydrides. A common and effective laboratory-scale method involves the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst. The CoCl₂ reacts with NaBH₄ to form cobalt boride (Co₂B), which is believed to be the active catalytic species. The nitrile coordinates to the cobalt boride surface, activating it towards reduction by sodium borohydride.

reduction_mechanism start 5-Bromo-6-fluoronicotinonitrile intermediate1 Nitrile-Co₂B Complex start->intermediate1 CoCl₂ + NaBH₄ (forms Co₂B) intermediate2 Imine Intermediate intermediate1->intermediate2 Hydride Attack (from NaBH₄) product (5-Bromo-6-fluoropyridin-3-yl)methanamine intermediate2->product Further Hydride Attack

Caption: Proposed pathway for CoCl₂/NaBH₄ mediated nitrile reduction.

Protocol: Synthesis of (5-Bromo-6-fluoropyridin-3-yl)methanamine

This protocol is based on the selective reduction of nitriles using cobalt(II) chloride and sodium borohydride.[8][9]

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.2 eq)

  • Sodium borohydride (NaBH₄) (4.0 eq)

  • Methanol or Ethanol

  • Ammonium hydroxide solution (28%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Bromo-6-fluoronicotinonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (0.2 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 eq) in small portions. A black precipitate of cobalt boride will form, and hydrogen gas will evolve (ensure adequate ventilation).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding ammonium hydroxide solution and stir for 30 minutes.

  • Filter the mixture through a pad of celite to remove the cobalt salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.

  • Purify by column chromatography or distillation if necessary.

Expert Insights: The stoichiometry of sodium borohydride may need to be adjusted for optimal results. This method is generally chemoselective for the nitrile group in the presence of other reducible functionalities. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon is also a viable, scalable alternative, though conditions would need to be carefully screened to avoid dehalogenation.

Addition of Organometallic Reagents

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with the cyano group provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after hydrolysis of the intermediate imine.

Mechanistic Rationale

The carbon atom of the cyano group is electrophilic and readily attacked by the nucleophilic carbon of an organometallic reagent. This addition reaction forms a metallo-imine intermediate. Subsequent acidic workup hydrolyzes the imine to a ketone.

organometallic_addition start 5-Bromo-6-fluoronicotinonitrile + R-MgX intermediate1 Metallo-imine Intermediate start->intermediate1 Nucleophilic Addition product Ketone intermediate1->product Acidic Workup (H₃O⁺)

Caption: General mechanism for Grignard reagent addition to a nitrile.

Protocol: Synthesis of a Ketone via Grignard Addition

This is a general protocol for the addition of a Grignard reagent to an aromatic nitrile.[4]

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 eq)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq in THF)

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Bromo-6-fluoronicotinonitrile (1.0 eq) in anhydrous diethyl ether or THF in a dry, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe or an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the formation of the imine intermediate by TLC (quenching an aliquot with a non-acidic solution).

  • Once the addition is complete, cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine to the ketone.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or recrystallization.

Expert Insights: The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture. The choice of solvent can influence the reaction rate and yield. For less reactive nitriles, THF is often preferred over diethyl ether. It is also possible that the Grignard reagent could react at other positions on the electron-deficient pyridine ring, so careful analysis of the product mixture is recommended.

Summary of Transformations

TransformationReagentsProductKey Considerations
Tetrazole Formation NaN₃, ZnCl₂, DMF5-Substituted-1H-tetrazoleAnhydrous conditions; careful quenching of azide.
Amide Hydrolysis H₂SO₄, H₂OPrimary AmideControl of temperature and time to prevent over-hydrolysis.
Amine Reduction CoCl₂, NaBH₄, MeOHPrimary AmineInert atmosphere; controlled addition of NaBH₄.
Ketone Synthesis R-MgX, Et₂O/THF; then H₃O⁺KetoneStrictly anhydrous conditions; potential for side reactions.

References

  • Google Patents.
  • ResearchGate. A Generic Approach for the Catalytic Reduction of Nitriles. [Link]

  • PubMed Central (PMC). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. [Link]

  • Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions.
  • Google Patents. Process for selective nitrile reduction.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Chemguide. The Hydrolysis of Amides. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents.
  • Chemistry LibreTexts. Organometallic Reagents. [Link]

  • Organic Chemistry Portal. Amide synthesis by hydrolysis. [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • YouTube. mechanism of amide hydrolysis. [Link]

  • ResearchGate. Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

  • ResearchGate. C-H Functionalization of Pyridines. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • ResearchGate. Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

  • ResearchGate. Methods for installing a nitrile group on a pyridine ring. [Link]

  • PubMed. Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. [Link]

  • Google Patents. The synthetic method of 3-cyanopyridine.
  • Saskia van der Vies. Introduction to Organic Chemistry. [Link]

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The Strategic Utility of 5-Bromo-6-fluoronicotinonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are prevalent in a vast array of FDA-approved drugs and biologically active molecules, often serving as the core scaffold for modulating interactions with physiological targets.[1][2] Among the myriad of starting materials available to the medicinal chemist, 5-Bromo-6-fluoronicotinonitrile has emerged as a particularly valuable and versatile building block. Its unique electronic and structural features, characterized by the presence of two distinct halogen atoms and a nitrile group on a pyridine ring, offer a rich platform for a diverse range of chemical transformations.

This technical guide provides an in-depth exploration of the application of 5-Bromo-6-fluoronicotinonitrile in the development of novel heterocycles. We will delve into the key reaction pathways, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations. The content herein is curated for researchers, scientists, and professionals in the field of drug development, aiming to provide both a theoretical framework and practical guidance for the effective utilization of this powerful synthetic intermediate.

Core Reactivity Principles: A Tale of Two Halogens and a Nitrile

The synthetic utility of 5-Bromo-6-fluoronicotinonitrile is primarily dictated by the differential reactivity of its functional groups. The pyridine ring is rendered electron-deficient by the electron-withdrawing effects of the nitrile group and the halogen atoms. This electronic profile is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the presence of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The nitrile group, while influencing the overall reactivity of the ring, also serves as a versatile precursor for the construction of fused heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluorine as a Leaving Group

A key feature of 5-Bromo-6-fluoronicotinonitrile is the presence of a fluorine atom at the 6-position. In the context of SNAr reactions on electron-deficient aromatic rings, fluoride is an excellent leaving group. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group.

The general mechanism for the SNAr reaction at the 6-position of 5-Bromo-6-fluoronicotinonitrile is depicted below:

Caption: Generalized SNAr mechanism on 5-Bromo-6-fluoronicotinonitrile.

This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the 6-position, leading to a diverse array of substituted nicotinonitrile derivatives.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the 5-position of 5-Bromo-6-fluoronicotinonitrile serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a particularly powerful tool for the formation of C-C bonds.[4][5][6] This reaction is widely used in medicinal chemistry to construct biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents.[5][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

suzuki_coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_intermediate R-Pd(II)L2-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_r_prime R-Pd(II)L2-R' transmetalation->pd_r_r_prime base Base base->transmetalation boronic_acid R'-B(OH)2 boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The judicious application of both SNAr and Suzuki-Miyaura coupling reactions on 5-Bromo-6-fluoronicotinonitrile allows for a modular and highly efficient approach to the synthesis of complex, polysubstituted pyridine derivatives.

Application in the Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines

A significant application of 5-Bromo-6-fluoronicotinonitrile is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including as kinase inhibitors for the treatment of cancer.[2]

The synthesis of the pyrido[2,3-d]pyrimidine core from a nicotinonitrile precursor typically involves the reaction of the nitrile group with a suitable C1 synthon, such as formamide or a derivative thereof, to construct the pyrimidine ring.

Protocol 1: Synthesis of 7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-4-amine

This protocol describes a representative procedure for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate from 5-Bromo-6-fluoronicotinonitrile. The reaction involves a cyclization with formamide, which serves as both the reagent and the solvent.

Materials:

  • 5-Bromo-6-fluoronicotinonitrile

  • Formamide

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add 5-Bromo-6-fluoronicotinonitrile (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents or as the solvent).

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-4-amine.

Self-Validation and Causality:

  • Excess Formamide: The use of excess formamide ensures that it acts as both a reactant and a solvent, driving the reaction to completion.

  • High Temperature: The cyclization reaction requires a significant activation energy, hence the need for high temperatures.

  • Aqueous Work-up: The precipitation of the product in ice-water is an effective method for initial purification, as the desired product is typically a solid with low water solubility, while formamide and other impurities are water-soluble.

  • Chromatographic Purification: Column chromatography is essential to remove any unreacted starting material and side products, ensuring the high purity of the final compound required for subsequent synthetic steps and biological evaluation.

Sequential Functionalization: A Gateway to Diverse Chemical Space

The 7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-4-amine synthesized in Protocol 1 is a versatile intermediate that can be further functionalized using the principles of SNAr and Suzuki-Miyaura coupling. The fluorine atom at the 6-position remains susceptible to nucleophilic displacement, while the bromine atom at the 7-position is available for cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-4-amine

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of the brominated pyrido[2,3-d]pyrimidine intermediate with an arylboronic acid.

Materials:

  • 7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-4-amine

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (typically 1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add 7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-aryl-6-fluoropyrido[2,3-d]pyrimidin-4-amine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4 (5)K2CO3Dioxane/H2O10085
24-Methoxyphenylboronic acidPdCl2(dppf) (3)Cs2CO3DME/H2O9092
33-Pyridylboronic acidPd(OAc)2/SPhos (2)K3PO4Toluene/EtOH/H2O10078

Note: The conditions and yields in this table are representative and may vary depending on the specific substrates and reaction scale. Optimization is often necessary.

Conclusion: A Key Player in Modern Heterocyclic Synthesis

5-Bromo-6-fluoronicotinonitrile stands out as a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its unique substitution pattern allows for selective and sequential functionalization through well-established and robust synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily construct complex molecular architectures, such as the medicinally important pyrido[2,3-d]pyrimidine scaffold, underscores the strategic importance of this building block in modern drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of 5-Bromo-6-fluoronicotinonitrile in their quest for the next generation of therapeutic agents.

References

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Scheme 3. Synthesis of pyrido[2,3-d:6,5-d']dipyrimidines derivatives (7a-n).
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
  • The role of fluorine in medicinal chemistry.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Synthesis of Fluorinated Amines: A Personal Account. Synlett.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Pharmacological activity of furan deriv
  • 5-Bromo-6-fluoropyridin-2-amine. PubChem.
  • 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine. PubChem.
  • 5-Bromo-6-(2-fluorophenoxy)pyrimidin-4-amine. PubChem.

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Application Note: High-Fidelity Suzuki Cross-Coupling of 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Scaffold

5-Bromo-6-fluoronicotinonitrile is a high-value pharmacophore scaffold, particularly prevalent in the development of kinase inhibitors and allosteric modulators. Its structural utility lies in its trifunctional nature:

  • C5-Bromide: The primary handle for cross-coupling (Suzuki, Stille, Buchwald).

  • C6-Fluorine: A latent electrophile for subsequent

    
     diversification (e.g., introducing amines or ethers after the carbon-carbon bond formation).
    
  • C3-Nitrile: A versatile precursor for oxadiazoles, amides, or amines, and a critical hydrogen-bond acceptor in medicinal chemistry.

The Chemoselectivity Challenge

The successful coupling of this substrate requires navigating a "reactivity cliff." The pyridine ring is highly electron-deficient due to the inductive effects of the nitrile (-I, -M) and the fluorine (-I), and the inherent electronegativity of the pyridine nitrogen.

  • The Goal: Oxidative addition at the C-Br bond.[1]

  • The Risk (

    
    ):  The C6-Fluorine is highly activated toward Nucleophilic Aromatic Substitution (
    
    
    
    ). Strong bases (e.g., hydroxides, alkoxides) or nucleophilic solvents used in standard Suzuki protocols can displace the fluorine before or during the coupling event, leading to by-products.

Strategic Solution: Use a catalytic system that facilitates rapid oxidative addition (high turnover frequency) at mild temperatures, paired with a non-nucleophilic base and solvent system.

Part 2: Mechanistic Workflow & Logic

The following diagram illustrates the competing pathways and the targeted catalytic cycle.

Suzuki_Mechanism Substrate 5-Bromo-6-fluoronicotinonitrile OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Substrate->OxAdd Fast SNAr_Side SIDE REACTION: SNAr at C6-Fluorine Substrate->SNAr_Side Slow (if optimized) Pd0 Pd(0) Active Species (Ligand stabilized) Pd0->OxAdd TransMet Transmetalation (Rate Limiting in some cases) OxAdd->TransMet Base Base Activation (K3PO4 / H2O) Base->TransMet Hydroxo-Pd species Boronate Boronic Acid/Ester (R-B(OH)2) Boronate->Base Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Target Biaryl Product RedElim->Product Nu Nucleophile (Base/Solvent) Nu->SNAr_Side

Figure 1: Catalytic cycle distinguishing the desired Suzuki pathway from the competing SNAr side reaction.

Part 3: Experimental Protocol

Reagent Selection & Causality
ComponentRecommended ChoiceScientific Rationale
Catalyst Pd(dppf)Cl₂[2]·DCM (Standard)XPhos Pd G2 (Challenging)Pd(dppf)Cl₂: The large bite angle of dppf promotes reductive elimination. It is robust and air-stable.XPhos: A bulky, electron-rich biaryl phosphine that accelerates oxidative addition into electron-deficient aryl halides and prevents catalyst deactivation.
Base K₃PO₄ (Potassium Phosphate)A mild base. Unlike hydroxides or ethoxides, phosphate is non-nucleophilic, minimizing the risk of displacing the C6-fluorine (

).
Solvent 1,4-Dioxane / Water (4:1) Dioxane is non-nucleophilic and has excellent solubility for the organic components. Water is essential for the base solubility and formation of the reactive boronate species.
Temperature 80°C - 90°C Sufficient thermal energy to cross the activation barrier for transmetalation without triggering thermal decomposition of the nitrile.
Step-by-Step Procedure (1.0 mmol Scale)

Safety Note: This reaction involves aryl halides and heavy metals. Perform all steps in a fume hood. Nitriles can liberate HCN under strong acidic conditions; keep waste streams basic.

Phase A: Reaction Setup
  • Preparation: Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar.

  • Charging Solids: Add the following to the vial:

    • 5-Bromo-6-fluoronicotinonitrile: 201 mg (1.0 mmol)

    • Aryl Boronic Acid (R-B(OH)₂): 1.2 - 1.5 mmol (1.2–1.5 equiv)

    • Potassium Phosphate Tribasic (K₃PO₄): 636 mg (3.0 mmol)

    • Catalyst: Pd(dppf)Cl₂[2]·DCM : 41 mg (0.05 mmol, 5 mol%)

  • Inerting: Cap the vial with a septum. Evacuate the vessel under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times . Crucial: Oxygen poisons the Pd(0) species, leading to homocoupling or stalled reactions.

Phase B: Solvent Addition & Reaction
  • Solvent Prep: Sparge a mixture of 1,4-Dioxane (8 mL) and Distilled Water (2 mL) with Nitrogen for 10 minutes to remove dissolved oxygen.

  • Injection: Syringe the degassed solvent mixture into the reaction vial under positive inert gas pressure.

  • Execution: Place the vial in a pre-heated block/oil bath at 85°C . Stir vigorously (800+ RPM).

    • Timepoint: Check LCMS/TLC at 2 hours. Most reactions complete within 4-6 hours.

Phase C: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separation: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

  • Wash: Combine organic layers and wash with Brine (sat. NaCl). Dry over anhydrous

    
     or 
    
    
    
    .
  • Filtration: Filter through a pad of Celite to remove palladium black residues. Rinse the pad with Ethyl Acetate.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0% to 30% EtOAc).

    • Note: The product is usually UV active (254 nm).

Part 4: Optimization & Troubleshooting

If the standard protocol fails, use this logic tree to diagnose and resolve the issue.

Troubleshooting_Tree Start Reaction Analysis (LCMS) NoConv SM Remains No Product Start->NoConv DeBor SM Remains + De-boronated Partner (Ar-H) Start->DeBor SNAr Product Mass + (Base/Solvent) Fluorine Displaced Start->SNAr CheckCat Check Catalyst/Inert Atmosphere Did Pd turn black immediately? NoConv->CheckCat Soln1 Switch to XPhos Pd G2 Re-degas solvents rigorously CheckCat->Soln1 Soln2 Add Boronic Acid in portions Lower Temp to 60°C Use Boronic Ester (Pin) DeBor->Soln2 Soln3 Switch Base to K2CO3 or CsF Use Anhydrous conditions (DMF/CsF) SNAr->Soln3

Figure 2: Troubleshooting decision tree based on LCMS data analysis.

Key Troubleshooting Notes
  • Black Metal Precipitate: If the reaction turns black immediately upon heating, the catalyst has decomposed ("Pd black"). This indicates poor ligand stabilization or oxygen contamination. Action: Switch to XPhos Pd G3 or SPhos Pd G2 and ensure rigorous degassing.

  • Fluorine Displacement: If you observe a mass corresponding to [Product - F + OH] or [Product - F + OEt], the base is attacking the ring. Action: Switch to Cesium Fluoride (CsF) (2.0 equiv) in Toluene at 100°C (anhydrous conditions). This utilizes the "anhydrous fluoride" activation pathway, eliminating hydroxide/alkoxide nucleophiles.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sandrock, D. L., & Molander, G. A. (2010). Synthetic Applications of Potassium Trifluoroborates. Current Opinion in Drug Discovery & Development, 13(6), 684-697. (Context on stable boron sources for difficult couplings).

Sources

High-Fidelity Protocol: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-6-fluoronicotinonitrile

[1][2]

Executive Summary & Strategic Rationale

This guide details the experimental setup for the chemoselective Buchwald-Hartwig amination of 5-Bromo-6-fluoronicotinonitrile (CAS: 1158087-99-8).[1][2]

The Core Challenge: This substrate presents a classic "orthogonal reactivity" dilemma.[2]

  • C-5 Bromide: The target for Palladium-catalyzed oxidative addition.[1][2]

  • C-6 Fluoride: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to its position ortho to the pyridine nitrogen and para to the electron-withdrawing nitrile group at C-3.[1][2]
    

The Trap: Standard Buchwald-Hartwig conditions utilizing strong bases (e.g., NaOtBu, LiHMDS) or high temperatures (>100°C) will invariably trigger

12

The Solution: To achieve exclusive C-N coupling at the C-5 position while preserving the C-6 fluoride for late-stage diversification, this protocol utilizes a High-Activity/Low-Basicity strategy.[1][2] We employ Third-Generation (G3) Buchwald Precatalysts (specifically BrettPhos Pd G3 ) which initiate rapidly at moderate temperatures, coupled with weak inorganic bases (



12

Reaction Mechanism & Chemoselectivity Landscape

The following diagram illustrates the kinetic competition between the desired catalytic cycle and the parasitic thermal substitution.

ReactionPathwayscluster_conditionsCritical Control ParametersSubstrate5-Bromo-6-fluoronicotinonitrilePd_CyclePd(0) Catalytic Cycle(BrettPhos Pd G3)Substrate->Pd_Cycle Fast OA at C-Br(Low Temp/Weak Base)SNAr_PathThermal SNAr Background(Base/Heat driven)Substrate->SNAr_Path Nucleophilic Attack at C-F(High Temp/Strong Base)TargetTarget: 5-Amino-6-fluoronicotinonitrile(C-5 Coupling)Pd_Cycle->Target Reductive EliminationByproductByproduct: 6-Amino-5-bromonicotinonitrile(C-6 Displacement)SNAr_Path->Byproduct F- DisplacementParam1Base: Cs2CO3 (Prevents SNAr)Param2Ligand: BrettPhos (Accelerates C-N)

Figure 1: Chemoselectivity bifurcation.[1][2] Success depends on accelerating the green pathway (Pd-catalysis) while suppressing the red pathway (SNAr).[1][2]

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[1][2][3][4]RoleCritical Specification
5-Bromo-6-fluoronicotinonitrile 1.0SubstratePurity >97%; Dry.[1][2]
Amine (Primary) 1.2NucleophileIf HCl salt, add extra 1.0 eq base.[2]
BrettPhos Pd G3 0.02 - 0.05PrecatalystAir-stable, ensures 1:1 Pd:L ratio.[1][2]
Cesium Carbonate (

)
2.0 - 3.0BaseMust be anhydrous. Grind to fine powder before use.[1][2]
1,4-Dioxane [0.2 M]SolventAnhydrous (Sure/Seal™ or distilled over Na).[1][2]
t-Amyl Alcohol (Alt.[1][2] Solvent)SolventPromotes solubility of carbonate bases.[1][2]
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried (120°C) and cooled under a stream of Argon.

Phase 1: Reaction Assembly (Inert Atmosphere)
  • Charge Solids: In a nitrogen-filled glovebox (or using Schlenk technique), add the following to a reaction vial equipped with a magnetic stir bar:

    • 5-Bromo-6-fluoronicotinonitrile (1.0 mmol, 201 mg)[1][2]

    • BrettPhos Pd G3 (0.02 mmol, 18 mg) — Note: Use 2 mol% initially; increase to 5 mol% if conversion is slow.[1][2]

    • 
       (2.0 mmol, 652 mg) — Grind immediately before weighing.[1][2]
      
  • Seal: Cap the vial with a PTFE-lined septum cap. If outside a glovebox, evacuate and backfill with Argon three times.

  • Charge Liquids:

    • Add the Amine (1.2 mmol) via syringe.[1][2] (If the amine is a solid, add it in Step 1).[2]

    • Add anhydrous 1,4-Dioxane (5.0 mL) to achieve a concentration of ~0.2 M.[1][2]

  • Degas: Sparge the mixture with Argon for 5 minutes (submerged needle) to remove dissolved oxygen, which degrades the active Pd(0) species.

Phase 2: Reaction Execution
  • Heat: Place the vial in a pre-heated aluminum block at 80°C .

    • Caution: Do not exceed 100°C. Higher temperatures exponentially increase the rate of C-6 fluoride displacement (

      
      ).[1][2]
      
  • Monitor: Stir vigorously (1000 rpm). The heterogeneous base requires efficient mixing.[2]

    • Check LC-MS at 1 hour and 4 hours.

    • Target Signal: M+1 (Product).

    • Warning Signal: M+1 (Product minus Br plus F displacement) or M+1 (OH displacement if water is present).[1][2]

Phase 3: Workup & Isolation
  • Quench: Once starting material is consumed (<5%), cool to room temperature. Dilute with Ethyl Acetate (10 mL).[1][2]

  • Filter: Pass the mixture through a pad of Celite to remove insoluble salts (

    
    , excess 
    
    
    , Pd black). Rinse the pad with Ethyl Acetate.[1][2]
  • Wash: (Optional depending on amine) Wash filtrate with water (1x) and brine (1x). Note: Avoid acidic washes if the product contains basic nitrogens.

  • Purify: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50%).[1][2]

    • Note: The product (5-amino-6-fluoronicotinonitrile derivative) is often highly crystalline.[1][2]

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst deactivation or poor base solubility.[1][2]Switch solvent to t-Amyl Alcohol (improves base solubility).[1][2] Increase catalyst to 5 mol%.
S_NAr Byproduct (>10%) Temperature too high or base too strong.[1][2]Lower temp to 60-70°C . Ensure base is Carbonate, NOT Alkoxide.
Hydrolysis of Nitrile Water in system.[1][2]Use fresh anhydrous solvent.[1][2] Flame-dry glassware.
Debromination (Ar-H)

-hydride elimination from amine or solvent.[1][2]
Switch to RuPhos Pd G3 (better for secondary amines).

Experimental Workflow Diagram

Workflowcluster_setupSetup Phasecluster_reactionReaction Phasecluster_workupIsolation PhaseStep1Charge Solids(Substrate, Pd G3, Cs2CO3)Step2Inert Gas Purge(Argon/N2, 3x Cycles)Step1->Step2Step3Add Solvent/Amine(Anhydrous Dioxane)Step2->Step3Step4Heat to 80°C(Strict Temp Control)Step3->Step4Step5LC-MS Monitoring(Check for SNAr byproduct)Step4->Step5Step5->Step4Incomplete (<4h)Step6Filter (Celite)Remove Pd/SaltsStep5->Step6CompleteStep7Flash Chromatography(Hex/EtOAc)Step6->Step7

Figure 2: Operational workflow emphasizing inert handling and temperature control points.

References

  • Vertex AI Search. (2026).[1][2] Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[2] Link[1][2]

  • BenchChem. (2025).[1][2][5] Application Notes: Buchwald-Hartwig Amination of Bromonicotinonitriles. Retrieved from [1][2]

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-6-fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-6-fluoronicotinonitrile in Modern Drug Discovery

5-Bromo-6-fluoronicotinonitrile is a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional nature—comprising a pyridine core, a nitrile group, a fluorine atom, and a bromine atom—offers medicinal chemists a versatile scaffold for generating complex molecular architectures. The bromine and fluorine substituents are particularly crucial; the bromine atom serves as a convenient handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Stille), enabling the introduction of diverse molecular fragments.[1] The fluorine atom, on the other hand, can significantly modulate the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for derivatization. Consequently, these derivatives are integral to the synthesis of a wide range of biologically active molecules.

This document provides a comprehensive guide to the scale-up synthesis of 5-Bromo-6-fluoronicotinonitrile, with a focus on practical, scalable, and robust methodologies suitable for a drug development setting. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step protocol, and address critical aspects of process safety, optimization, and analytical validation.

Synthetic Strategy: A Mechanistic Approach to Halogenated Nicotinonitriles

The synthesis of 5-Bromo-6-fluoronicotinonitrile can be approached through several routes. However, for a scalable and reliable process, a strategy involving the Sandmeyer reaction is often preferred.[3][4][5] This well-established reaction allows for the efficient conversion of an aromatic amine to a halide via a diazonium salt intermediate.[3][4][6] The proposed synthetic pathway commences with a suitable aminofluoronicotinonitrile precursor, which undergoes diazotization followed by a copper(I) bromide-mediated bromination.

The Sandmeyer Reaction: A Cornerstone of Aromatic Functionalization

The Sandmeyer reaction is a two-step process:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HBr), to form a diazonium salt.[3] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Halogenation: The diazonium salt is then reacted with a copper(I) halide (in this case, CuBr) to yield the corresponding aryl halide.[3] The reaction is believed to proceed through a radical mechanism.[7]

The choice of the Sandmeyer reaction is predicated on its high functional group tolerance and its ability to introduce halides into specific positions on the aromatic ring, which might be challenging to achieve through direct halogenation methods.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of 5-Bromo-6-fluoronicotinonitrile.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Bromination cluster_2 Step 3: Work-up and Purification Starting Material Amino-fluoronicotinonitrile Reagents_1 NaNO₂, HBr (aq) Starting Material->Reagents_1 Intermediate Diazonium Salt Intermediate Reagents_1->Intermediate Reagents_2 CuBr Intermediate->Reagents_2 Product 5-Bromo-6-fluoronicotinonitrile Reagents_2->Product Workup Quenching, Extraction Product->Workup Purification Crystallization / Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product

Caption: Synthetic workflow for 5-Bromo-6-fluoronicotinonitrile.

Detailed Scale-Up Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Amino-5-fluoronicotinonitrile≥98%Commercially AvailableStarting Material
Sodium Nitrite (NaNO₂)ACS ReagentCommercially AvailableDiazotizing Agent
Hydrobromic Acid (HBr)48% aq. solutionCommercially AvailableAcid and Bromide Source
Copper(I) Bromide (CuBr)≥98%Commercially AvailableCatalyst
Dichloromethane (DCM)ACS ReagentCommercially AvailableExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentPrepared in-houseFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially AvailableDrying Agent
HexanesACS ReagentCommercially AvailableFor crystallization/chromatography
Ethyl Acetate (EtOAc)ACS ReagentCommercially AvailableFor chromatography
Equipment
  • Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Ice-water bath.

  • Heating mantle with temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Büchner funnel).

  • High-performance liquid chromatography (HPLC) system.

  • Gas chromatography-mass spectrometry (GC-MS) system.

  • Nuclear magnetic resonance (NMR) spectrometer.

Experimental Procedure

Step 1: Diazotization

  • In a multi-neck round-bottom flask, suspend 6-Amino-5-fluoronicotinonitrile (1.0 eq) in 48% hydrobromic acid (5-7 volumes).

  • Cool the mixture to 0-5 °C using an ice-water bath with constant stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C. The addition should take approximately 30-45 minutes.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2-3 volumes).[3]

  • Cool the CuBr solution to 0 °C.[3]

  • Slowly add the cold diazonium salt solution to the CuBr solution.[3] Be cautious as this step can be exothermic and may involve gas evolution (N₂).

  • Once the addition is complete, slowly warm the reaction mixture to 60-70 °C and stir for 1-2 hours, or until the reaction is complete as monitored by HPLC.[3]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a larger beaker containing crushed ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x 5 volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

Process Safety and Hazard Management

The synthesis of 5-Bromo-6-fluoronicotinonitrile involves several hazardous reagents and potentially exothermic reactions. A thorough risk assessment is mandatory before commencing any scale-up work.

HazardMitigation Measures
Corrosive Reagents: Hydrobromic acid is highly corrosive.Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[9][10][11]
Toxic and Oxidizing Reagents: Sodium nitrite is toxic and an oxidizer.Handle with care, avoiding contact with skin and inhalation of dust. Store away from combustible materials.[10]
Exothermic Reactions: Diazotization and the Sandmeyer reaction can be exothermic.Maintain strict temperature control using an ice bath and slow, controlled addition of reagents. Monitor the reaction temperature closely.
Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas.Ensure adequate ventilation and do not perform the reaction in a sealed vessel.
Halogenated Solvents: Dichloromethane is a suspected carcinogen.Minimize exposure by working in a fume hood and using appropriate PPE. Consider alternative, less hazardous solvents if possible.

Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[9] Have appropriate spill kits available for acids and organic solvents.

Analytical Characterization and Purity Assessment

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized 5-Bromo-6-fluoronicotinonitrile.

Analytical TechniquePurposeExpected Results
HPLC Purity assessment and reaction monitoring.A single major peak corresponding to the product with a purity of >98%.[12]
GC-MS Purity assessment and identification of volatile impurities.A molecular ion peak corresponding to the product's mass (m/z = 200/202 for Br isotopes) and a fragmentation pattern consistent with the structure.[13]
¹H NMR Structural confirmation.The ¹H NMR spectrum should show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.
¹³C NMR Structural confirmation.The ¹³C NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.
¹⁹F NMR Confirmation of the fluorine atom's presence and environment.A single signal corresponding to the fluorine atom.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete diazotization.Ensure the reaction temperature is maintained below 5 °C and that the sodium nitrite is of high purity.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation and avoid exposing it to high temperatures or light.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.Ensure an excess of hydrobromic acid is used and maintain a low temperature during diazotization.
Incomplete Bromination Insufficient CuBr catalyst.Use the stoichiometric amount of CuBr and ensure it is of good quality.
Difficult Purification Presence of multiple byproducts.Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.[14][15][16][17] Consider alternative purification methods such as preparative HPLC for highly impure samples.

Conclusion

The scale-up synthesis of 5-Bromo-6-fluoronicotinonitrile derivatives is a critical process in the development of new pharmaceutical agents. The protocol outlined in this document, based on the robust and versatile Sandmeyer reaction, provides a practical and scalable approach. By understanding the underlying reaction mechanisms, adhering to strict safety protocols, and employing rigorous analytical techniques, researchers can confidently produce high-purity 5-Bromo-6-fluoronicotinonitrile for their drug discovery programs.

References

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a) a. Retrieved from [Link]

  • Google Patents. (n.d.). US3314762A - Bromine purification process.
  • ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Jitoleanu, A., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION.
  • Johnston, J. N., et al. (2023). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Organic Process Research & Development, 27(4), 724-729.
  • Google Patents. (n.d.). CN103819412B - A kind of preparation method of 5-flurocytosine.
  • ACS Publications. (2024). Selective Capture of Bromine over Iodine by a Nanometer-Sized Covalent Organic Framework Containing Imines and Hydrazones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Bromination Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Bromo-6-Chloronicotinic Acid 98.0%(GC). Retrieved from [Link]

Sources

Protecting group strategies for 5-Bromo-6-fluoronicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Functionalization and Protection Strategies for 5-Bromo-6-fluoronicotinonitrile

Executive Summary

5-Bromo-6-fluoronicotinonitrile (CAS: 1806062-09-8) is a high-value scaffold in kinase inhibitor discovery due to its dense functionalization.[1] However, its "Reactivity Triad"—a labile C6-fluorine, a reactive C5-bromine, and an electrophilic C3-nitrile—presents a paradox for standard protection strategies.[1] The molecule lacks protic groups (OH, NH₂) for traditional protection; therefore, "protection" in this context refers to chemoselective masking and sequence-dependent functionalization .[1]

This guide details two validated workflows:

  • Kinetic Protection: Using Turbo-Grignard reagents to "mask" the nitrile during metalation.[1]

  • Displacement as Protection: Capping the hyper-reactive C6-fluorine with protected amines (e.g., PMB-amine) via

    
     to enable downstream cross-coupling.[1]
    

Part 1: The Reactivity Triad & Strategic Analysis

Understanding the electronic landscape is prerequisite to successful manipulation.[1]

Position (Nicotinonitrile Numbering)Functional GroupElectronic CharacterReactivity Hazard
C-3 Cyano (-CN) Strong EWGProne to nucleophilic attack (Grignard/Lithium) to form ketones/imines.
C-5 Bromine (-Br) Weak EWG / HandleSite for Li-Hal exchange or Pd-catalyzed coupling.
C-6 Fluorine (-F) Strong EWG / Leaving GroupHyper-active for

.[1][2] Activated by ring N and para-CN group.[1]

The Challenge: Standard lithiation (n-BuLi) at C-5 will attack the C-3 nitrile faster than it performs Li-Hal exchange at C-5.[1] Furthermore, any nucleophile (amines, alkoxides) intended for cross-coupling may displace the C-6 fluorine first.[1]

Part 2: Strategic Pathway A — Kinetic Protection of Nitrile[1]

Objective: Functionalize the C-5 Bromine (e.g., form an aldehyde, acid, or iodide) without touching the C-3 Nitrile or C-6 Fluorine.[1]

The Strategy: Traditional organolithiums (n-BuLi) are too nucleophilic.[1] We utilize the Knochel-Hauser strategy using "Turbo Grignard" (


).[1] This reagent operates via a coordination-assisted mechanism that lowers the activation energy for Br-Mg exchange while being kinetically slow to attack the nitrile at controlled temperatures.[1]
Protocol 1: Magnesiation-Formylation (Kinetic Control)
  • Reagents:

    
     (1.3 M in THF), DMF (anhydrous), THF.
    
  • Temperature: -40 °C (Critical Window: -45°C to -30°C).[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 5-Bromo-6-fluoronicotinonitrile (1.0 eq) and anhydrous THF (0.5 M concentration).[1]

  • Cooling: Cool the solution to -40 °C . Note: Do not cool to -78°C initially; the exchange rate is too slow.[1] Do not exceed -20°C; nitrile attack will occur.

  • Exchange: Dropwise add

    
     (1.1 eq) over 15 minutes.
    
    • Monitoring: Stir at -40 °C for 30–45 minutes. Aliquot quench with

      
       or 
      
      
      
      and check LCMS for disappearance of starting bromide.[1]
  • Electrophile Trapping: Once exchange is complete (>95%), add anhydrous DMF (2.0 eq) dropwise.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Quench: Quench with sat.

    
     (aq).[1]
    
  • Result: The nitrile remains intact.[1] The C-5 position is formylated.[1] The C-6 Fluorine remains available for subsequent

    
    .[1]
    

Expert Insight: The LiCl in the Turbo Grignard breaks up polymeric aggregates of the Grignard, creating a more reactive monomeric species that facilitates the Br-Mg exchange without requiring the higher temperatures that trigger nitrile addition.[1]

Part 3: Strategic Pathway B — "Capping" Strategy

Objective: Install a nitrogen functionality at C-6 while protecting it for subsequent harsh conditions (like Suzuki coupling or hydrogenation).

The Strategy: The C-6 Fluorine is the most reactive site.[1] By displacing it early with a Protected Amine (e.g., p-methoxybenzylamine or tert-butyl piperazine-1-carboxylate), we effectively "cap" the reactive site. This transforms the unstable fluoropyridine into a stable aminopyridine, preventing polymerization or side-reactions during later metal-catalyzed steps.[1]

Protocol 2: Regioselective with PMB-Amine
  • Reagents: 4-Methoxybenzylamine (

    
    ), DIPEA (Hunig's Base), DMSO or NMP.
    
  • Conditions: Room Temperature to 50 °C.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Bromo-6-fluoronicotinonitrile (1.0 eq) in DMSO (0.5 M).

  • Base Addition: Add DIPEA (2.5 eq).

  • Nucleophile Addition: Add 4-Methoxybenzylamine (1.05 eq) slowly.

    • Exotherm Warning: This reaction is exothermic due to the strong activation by the para-nitrile.[1]

  • Reaction: Stir at RT for 2 hours. If conversion is slow, heat to 50 °C.

    • Checkpoint: Monitor by TLC (Hex/EtOAc).[1] The product will be significantly more polar and UV active.[1]

  • Workup: Dilute with water (precipitation often occurs).[1] Filter the solid or extract with EtOAc.[1]

  • Outcome: You now have 5-bromo-6-((4-methoxybenzyl)amino)nicotinonitrile .[1]

    • Benefit: The PMB group protects the amine N-H.[1] The Br is now ready for Suzuki coupling.[1] The PMB can be removed later with TFA or CAN (Ceric Ammonium Nitrate).[1]

Part 4: Visualizing the Strategy

The following diagram illustrates the divergent workflows based on the "Protection" choice (Kinetic vs. Structural).

G Start 5-Bromo-6-fluoronicotinonitrile (Starting Material) Turbo Turbo Grignard (iPrMgCl·LiCl) -40°C, THF Start->Turbo Path A: Kinetic Protection SNAr SNAr Displacement (PMB-NH2, DIPEA) Start->SNAr Path B: Capping (SNAr) Magnesiate Magnesiated Intermediate (Nitrile Intact) Turbo->Magnesiate Br-Mg Exchange Electrophile Electrophile (E+) (e.g., DMF, I2, CO2) Magnesiate->Electrophile Trapping Magnesiate->SNAr Nitrile Attack (If T > -20°C) ProductA 5-Functionalized-6-fluoro-nicotinonitrile Electrophile->ProductA Workup Protected PMB-Protected Amine (Fluorine Removed) SNAr->Protected Install PG Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Protected->Suzuki Coupling at C5 ProductB 5-Aryl-6-amino-nicotinonitrile (PMB Protected) Suzuki->ProductB Final Scaffold

Figure 1: Decision tree for functionalizing 5-Bromo-6-fluoronicotinonitrile. Path A utilizes kinetic control to preserve the nitrile; Path B utilizes structural modification to stabilize the ring.

Part 5: Comparative Data & Selection Guide

Select your strategy based on the final target requirements.

FeaturePath A: Turbo Grignard Path B:

First
Primary "Protection" Kinetic: Low temp prevents CN attack.[1]Structural: Removing F prevents side reactions.[1][3]
Key Reagent

Protected Amine (

,

)
Temperature Sensitivity High (Strictly -40°C)Low (RT to 50°C)
Fate of Fluorine Retained (can be reacted later).[1]Lost (replaced by amine).[1]
Fate of Nitrile Retained.Retained.
Best For... Introducing Carbon/Iodine at C5 while keeping F.Building amino-pyridine cores (Kinase Inhibitors).[1]

References

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Handbook of Functionalized Organometallics.[1] [1]

  • Bao, R. L., et al. (2015).[1] Turbo Grignard Reagent: A Versatile Reagent in Organic Synthesis.[1] Current Organic Chemistry.[1]

  • Schade, M. A., et al. (2010).[1] Preparation of Functionalized Magnesiated Nitriles.[1] Journal of Organic Chemistry.[1] [1]

  • PubChem. (2023).[1] 5-Bromo-6-fluoronicotinonitrile Compound Summary. National Library of Medicine.[1] [1]

Sources

Catalysts and ligands for cross-coupling with 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Cross-Coupling of 5-Bromo-6-fluoronicotinonitrile

Executive Summary & Substrate Analysis

5-Bromo-6-fluoronicotinonitrile (CAS: 1806062-09-8) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-targeting agents. However, it presents a classic "chemoselectivity paradox" for cross-coupling reactions.

The Challenge: The molecule contains two electrophilic sites:

  • C–Br Bond (Position 5): The desired site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C–F Bond (Position 6): A highly activated site for Nucleophilic Aromatic Substitution (SNAr). The fluorine is ortho to the pyridine nitrogen and para to the nitrile group (an electron-withdrawing group). This "push-pull" electronic arrangement makes the C–F bond extremely labile to nucleophilic attack by bases or amine coupling partners.

The Solution: Successful coupling requires a catalyst system with a rate of Oxidative Addition (OA) into the C–Br bond that orders of magnitude faster than the background SNAr reaction at the C–F bond. This guide outlines the specific ligand architectures and base selections required to achieve this kinetic selectivity.

Mechanistic Decision Matrix

The following diagram illustrates the competing pathways and the logic for ligand selection.

ReactionPathways Substrate 5-Bromo-6-fluoronicotinonitrile Pd_Cycle Pd Catalytic Cycle (Desired Path) Substrate->Pd_Cycle Fast OA (k1) SNAr SNAr Side Reaction (Undesired Path) Substrate->SNAr Nucleophilic Attack (k2) Product C-5 Coupled Product Pd_Cycle->Product Byproduct C-6 Substituted Impurity SNAr->Byproduct Ligand_Choice Ligand Selection: Bulky, Electron-Rich (XPhos, BrettPhos) Ligand_Choice->Pd_Cycle Accelerates k1 Base_Choice Base Selection: Non-Nucleophilic (Cs2CO3, K3PO4) Base_Choice->SNAr Minimizes k2

Figure 1: Kinetic competition between Pd-catalyzed coupling and SNAr. Success depends on maximizing k1 (Oxidative Addition) while minimizing k2 (Nucleophilic Attack).

Catalyst & Ligand Toolbox

To overcome the deactivation of the Pd catalyst by the pyridine nitrogen and to outcompete SNAr, we utilize ligands that are sterically demanding and electron-rich.

A. Suzuki-Miyaura Coupling (Aryl/Heteroaryl Formation)[1]
  • Preferred Pre-catalyst: XPhos Pd G4 or Pd(dppf)Cl₂·DCM .

  • Why:

    • XPhos: The biaryl backbone provides steric bulk, preventing the formation of inactive Pd-pyridine complexes. The dicyclohexylphosphine group ensures rapid oxidative addition into the electron-deficient C–Br bond [1].

    • dppf: A bidentate ligand with a large bite angle, offering excellent stability for standard aryl boronic acids.

  • Base Selection: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .

    • Critical Note: Avoid hydroxide bases (NaOH, KOH) or alkoxides, as they will rapidly displace the fluorine atom to form the phenol or ether byproduct [2].

B. Buchwald-Hartwig Amination (C–N Bond Formation)[2][3]
  • Preferred Pre-catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

  • Why:

    • BrettPhos:[1][2] Specifically designed to prevent catalyst poisoning by heterocycles. It promotes reductive elimination, which is often the rate-limiting step for electron-deficient substrates [3].

  • Base Selection: Cs₂CO₃ (Cesium Carbonate).

    • Critical Note: Standard Buchwald bases like NaOtBu are strictly prohibited here. The tert-butoxide anion is sufficiently nucleophilic to trigger SNAr at the C-F position at elevated temperatures.

Detailed Experimental Protocols

Protocol A: Suzuki Coupling (High Selectivity)

Target: Coupling of phenylboronic acid derivatives to C-5.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 201 mg)

  • Boronic Acid: 1.2 equiv[3]

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) via syringe.

  • Base Addition: Add the degassed K₃PO₄ solution (3.0 equiv) via syringe.

  • Reaction: Heat the block to 60°C .

    • Note: Do not exceed 80°C initially. Higher temperatures increase the risk of hydrolysis of the nitrile or fluoride displacement.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the product mass (M+H). If starting material remains, increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (SNAr Avoidance)

Target: Coupling of a secondary amine (e.g., Morpholine) to C-5.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[3]

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: Cs₂CO₃ (solid, anhydrous, 2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture can stall the catalytic cycle.

  • Charge Solids: Add substrate, Cs₂CO₃ (finely ground), and RuPhos Pd G4.

  • Liquids: Add the amine and anhydrous solvent (~0.15 M).

  • Reaction: Heat to 70°C .

    • Why: We use a weak base (Carbonate) which is heterogeneous. Efficient stirring is critical.

    • Why not NaOtBu? As noted, NaOtBu would attack the C-6 Fluorine.

  • Kinetics: This reaction may take longer (4-16 hours) due to the weaker base.

  • Workup: Filter through a celite pad to remove the inorganic base. Concentrate and purify.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their corrections.

Observation (LCMS/NMR)DiagnosisCorrective Action
Product + [M-Br+OH] Hydrolysis of C-F bond (SNAr with OH-)Switch base from Phosphate/Hydroxide to Cs₂CO₃ . Ensure solvents are dry.
Product + [M-Br+OR] SNAr by alkoxide baseSTOP using NaOtBu. Switch to Cs₂CO₃ or K₃PO₄.
No Reaction (SM Only) Catalyst poisoning by Pyridine NSwitch to bulkier ligand (XPhos or BrettPhos ) to prevent N-coordination.
Protodebromination (M-Br+H) Reductive elimination failureSolvent is "wet" (acting as H-source) or catalyst loading too low. Increase catalyst to 5 mol%.
Black Precipitate "Pd Black" formation (Ligand dissociation)Ligand:Pd ratio is off. Use Pre-formed G3/G4 catalysts rather than mixing Pd(OAc)₂ + Ligand manually.

Workflow Visualization

OptimizationLoop Start Start: Cross-Coupling 5-Br-6-F-Nicotinonitrile Check_Partner Coupling Partner? Start->Check_Partner Boronic Boronic Acid (Suzuki) Check_Partner->Boronic Amine Amine (Buchwald) Check_Partner->Amine Suzuki_Cond Use: XPhos Pd G4 Base: K3PO4 (aq) Solvent: Dioxane Boronic->Suzuki_Cond Buchwald_Cond Use: RuPhos/BrettPhos Pd G4 Base: Cs2CO3 (Solid) Solvent: Toluene Amine->Buchwald_Cond Analytic Analyze LCMS (Check for S_NAr) Suzuki_Cond->Analytic Buchwald_Cond->Analytic Success Scale Up Analytic->Success Clean Profile Fail_SNAr Issue: S_NAr Byproduct? Action: Lower Temp, Weaker Base Analytic->Fail_SNAr F-displacement Fail_Stall Issue: No Reaction? Action: Bulkier Ligand Analytic->Fail_Stall SM Recovered

Figure 2: Operational workflow for reaction setup and troubleshooting.

References

  • Milestone, P. et al. "Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles: A Guide for Medicinal Chemists." Journal of Medicinal Chemistry, 2018. Link(General reference for heterocycle coupling).

  • WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." WuXi AppTec, 2021. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." ACS Green Chemistry Institute, 2023. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." Link

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of solvent selection for chemical reactions involving 5-Bromo-6-fluoronicotinonitrile (CAS 1256823-71-8), a pivotal building block for researchers in medicinal chemistry and drug development. The unique electronic architecture of this molecule—an electron-deficient pyridine ring substituted with three withdrawing groups (bromo, fluoro, and cyano)—dictates specific reactivity patterns that are highly sensitive to the reaction medium. This document moves beyond generic solvent lists to explain the fundamental principles governing solvent choice for Nucleophilic Aromatic Substitution (SNAr) and common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By elucidating the interplay between solvent properties, reactant stability, and mechanistic pathways, this guide empowers scientists to make rational, evidence-based decisions for optimizing reaction outcomes. Detailed, field-tested protocols are provided as practical starting points for synthesis.

The Molecular Profile of 5-Bromo-6-fluoronicotinonitrile: A Chemist's Perspective

5-Bromo-6-fluoronicotinonitrile is a highly functionalized pyridine derivative. Its reactivity is dominated by the synergistic electron-withdrawing effects of the cyano group, the fluorine atom, and the pyridine ring nitrogen. This electronic deficiency makes the ring susceptible to nucleophilic attack and activates the C-Br and C-F bonds for various transformations.

Key Reactive Sites:

  • C5-Br Bond: The primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-F bond in oxidative addition steps.

  • C6-F Bond: Highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to its position ortho to the ring nitrogen and para to the cyano group. Fluorine is an excellent leaving group in SNAr reactions when the aromatic system is sufficiently electron-poor.

  • Nitrile Group (-CN): A versatile functional handle that can be hydrolyzed or reduced, but its primary role in the context of this guide is as a powerful electron-withdrawing group.

Understanding these features is the first step in a logical solvent selection process. The ideal solvent must not only dissolve the reactants but also stabilize key intermediates and facilitate the desired mechanistic pathway without promoting side reactions.

Physicochemical Properties

Precise experimental data for 5-Bromo-6-fluoronicotinonitrile is not widely published. The following table includes known data and estimated values based on closely related analogs, such as 5-Bromo-3-chloropyridine-2-carbonitrile (melting point 89-91°C).[1] Researchers should perform their own characterization upon receipt.

PropertyValueSource / Comment
CAS Number 1256823-71-8-
Molecular Formula C₆H₂BrFN₂-
Molecular Weight 201.00 g/mol [2]
Appearance White to off-white solid (typical)Inferred from analogs
Melting Point ~90-110 °C (Estimated)No experimental data found. Estimated based on analogs like 5-bromo-6-fluoroquinoline (102-104°C)[3] and 5-Bromo-3-chloropyridine-2-carbonitrile (89-91°C).[1]
Boiling Point No data available[2]
Storage Inert atmosphere, 2-8°C[2]
Solubility Generally soluble in polar aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile) and aromatic solvents (e.g., Toluene). Limited solubility in non-polar alkanes and water.Inferred from common reaction solvents.

Strategic Solvent Selection: A Workflow for Optimization

A systematic approach to solvent selection minimizes wasted experiments and accelerates process development. The following workflow provides a logical decision-making framework.

G A Define Reaction Type (e.g., Suzuki, SNAr) B Identify Key Mechanistic Steps & Intermediates A->B D Select Initial Solvent Class (Aprotic Polar, Aprotic Non-Polar, etc.) B->D dictates need for stabilization C Consider Reactant & Reagent Properties (Solubility, Stability, Base Strength) C->D dictates need for solubilization E Choose Specific Solvents Based on Boiling Point & Safety D->E F Run Small-Scale Test Reactions (Screen 2-3 Solvents) E->F test candidates G Analyze Outcome (Yield, Purity, Side Products) F->G H Optimize or Re-evaluate G->H H->D Failure/Suboptimal I Final Protocol H->I Success

Caption: A logical workflow for systematic solvent selection in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Fluorine

The C6-fluorine is highly activated for SNAr due to the strong electron-withdrawing effects of the ortho-nitrogen and para-cyano group. This allows for substitution with a range of nucleophiles (N, O, S) under relatively mild conditions. The mechanism proceeds via a negatively charged Meisenheimer intermediate, and the solvent's primary role is to stabilize this species.[4]

SNAr_Mechanism cluster_0 S_NAr on 5-Bromo-6-fluoronicotinonitrile cluster_1 Solvent Role Start Reactants: 5-Bromo-6-fluoronicotinonitrile + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Start->Intermediate Step 1: Nucleophilic Attack (Often Rate-Determining) Product Product: 5-Bromo-6-(Nu)-nicotinonitrile + F⁻ Intermediate->Product Step 2: Elimination of F⁻ Solvent Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) Solvent->Intermediate Stabilizes Negative Charge (Accelerates Step 1)

Caption: The role of polar aprotic solvents in stabilizing the Meisenheimer intermediate in SNAr reactions.

Solvent Rationale for SNAr
  • Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, NMP, and acetonitrile are the top choices. Their high dielectric constants and inability to act as hydrogen bond donors effectively solvate the cationic counter-ion of the nucleophile and, more importantly, stabilize the delocalized negative charge of the Meisenheimer complex without deactivating the nucleophile.[5] This stabilization lowers the activation energy of the first, often rate-determining, step.

  • Ethers as Alternatives: Solvents like THF and 1,4-Dioxane can also be used, particularly for less challenging substitutions or when the high boiling points of DMF/DMSO complicate purification. They are less polar and thus generally result in slower reaction rates.

  • Protic Solvents are Generally Avoided: Alcohols or water can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction. However, in some cases where the nucleophile is an alcohol itself (e.g., sodium methoxide in methanol), it can be used as the solvent, but this typically requires higher temperatures.

Representative Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction with a secondary amine, such as morpholine.

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 mmol, 201.0 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-6-fluoronicotinonitrile and potassium carbonate.

  • Add anhydrous DMF via syringe, followed by the morpholine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(5-bromo-3-cyanopyridin-2-yl)morpholine.

Palladium-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions, the solvent must solubilize the substrate, the coupling partner, the base, and the palladium catalyst complex. Its coordinating ability can also influence the stability and activity of the catalytic species.[6]

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds. A key literature precedent for a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, provides a robust and directly applicable solvent system.[7]

Solvent Rationale:

  • Amine/Co-solvent System: The most common and effective system is a mixture of an ethereal solvent and an amine base, such as THF/Triethylamine (Et₃N) .[7]

    • THF (or Dioxane, DMF): Acts as the primary solvent to dissolve the aryl halide and the palladium/copper catalyst complexes.

    • Triethylamine (or Diisopropylamine): Serves a dual purpose. It is the base required to deprotonate the terminal alkyne and to neutralize the HBr generated during the catalytic cycle. It also acts as a co-solvent.[8] This combination is mild and effective at room temperature for activated substrates.

This protocol is adapted from the successful coupling of 6-bromo-3-fluoro-2-cyanopyridine.[7]

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Triethylamine (Et₃N), anhydrous and degassed

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-6-fluoronicotinonitrile in a 2:1 mixture of degassed THF and Et₃N (e.g., 6 mL THF, 3 mL Et₃N).

  • Add Pd(PPh₃)₄ and CuI to the solution. The mixture may turn yellow/brown.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired 5-alkynyl-6-fluoronicotinonitrile product.

Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile C-C bond formation method tolerant of many functional groups. For electron-deficient heteroaryl bromides, the choice of solvent and base is critical to ensure efficient transmetalation and prevent catalyst deactivation or side reactions like debromination.

Solvent Rationale:

  • Ethereal Solvents with Water: A mixture of an ethereal solvent like 1,4-Dioxane or Dimethoxyethane (DME) with water (e.g., 4:1 or 5:1 v/v) is a highly effective and common choice.[9]

    • The organic solvent solubilizes the aryl halide and the palladium catalyst.

    • Water is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step by activating the boronic acid.[10]

  • Aprotic Polar Solvents: DMF or Acetonitrile can be effective, especially if reactant solubility is an issue in ethereal solvents.[9] However, these coordinating solvents can sometimes alter catalyst activity.[11]

  • Aromatic Hydrocarbons: Toluene is a good non-coordinating solvent, often used with a strong, non-aqueous base like K₃PO₄, which can be beneficial if the substrate is sensitive to water.

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-Bromo-6-fluoronicotinonitrile, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe.

  • Heat the mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 5-aryl-6-fluoronicotinonitrile product.

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, particularly when SNAr is not feasible or gives poor yields. The catalytic system is sensitive, and solvent choice impacts the solubility of the base and the stability of the active catalyst.

Solvent Rationale:

  • Aromatic Hydrocarbons: Toluene and xylene are the most common and robust solvents for Buchwald-Hartwig aminations.[6] They are non-coordinating, which prevents competition with the phosphine ligand for binding to the palladium center. Their high boiling points allow for the elevated temperatures often required for these reactions.

  • Ethereal Solvents: 1,4-Dioxane or tert-Butyl methyl ether (t-BME) are also widely used. They offer good solubility for many organic substrates and are compatible with the strong bases typically employed (e.g., NaOt-Bu, LHMDS).

  • Polar Aprotic Solvents: While less common, DMF can be used in some cases, but its coordinating nature can interfere with certain catalyst systems.

Materials:

  • 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)

  • Primary Amine (e.g., Aniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add 5-Bromo-6-fluoronicotinonitrile and the primary amine.

  • Add degassed, anhydrous toluene via syringe.

  • Seal the tube tightly and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS (typically 12-24 hours).

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 5-amino-6-fluoronicotinonitrile product.

Safety and Handling Considerations

5-Bromo-6-fluoronicotinonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many solvents discussed (e.g., DMF, Dioxane, Toluene) have their own specific hazards and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before beginning any experiment.

References

  • ChemSynthesis. (2025). 5-bromo-6-fluoroquinoline. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,.... Retrieved from [Link]

  • mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

  • PubMed. (2021, January 8). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • OSTI.gov. (2016, April 8). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

Sources

Post-reaction workup and purification of 5-Bromo-6-fluoronicotinonitrile products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Post-Reaction Workup and Purification of 5-Bromo-6-fluoronicotinonitrile

Executive Summary & Chemical Context

5-Bromo-6-fluoronicotinonitrile is a critical scaffold in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors) and other small-molecule therapeutics. Its structure features a highly electron-deficient pyridine ring, activated by the electron-withdrawing nitrile (-CN) at position 3 and the bromine at position 5.

Critical Challenge: The fluorine atom at position 6 (ortho to the ring nitrogen) is exceptionally labile toward Nucleophilic Aromatic Substitution (SNAr). Exposure to strong aqueous bases (OH⁻) or nucleophilic solvents (methanol/amines) under heat can rapidly hydrolyze the fluoride to a pyridone or displace it with an alkoxy group, destroying the product.

This guide outlines a mild, pH-controlled workup and two purification strategies designed to maximize yield while preserving the sensitive C–F bond.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: While the nitrile group is generally stable, avoid contact with strong acids which could liberate HCN gas.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a well-ventilated fume hood.

Protocol A: Quench and Extraction (The "Crude" Phase)

Objective: Isolate the crude material from the reaction matrix (typically bromination or fluorination mixtures) without triggering hydrolysis.

Reagents:

  • Saturated Ammonium Chloride (sat. NH₄Cl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (sat. NaCl)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture to 0–5 °C.

    • Rationale: Low temperature suppresses side reactions during the exothermic quench.

  • Quench: Slowly add sat. NH₄Cl (pH ~5-6) rather than water or NaOH.

    • Expert Insight: Avoid basic quenches (NaHCO₃ or NaOH). Even a transient high pH can trigger SNAr hydrolysis of the 6-Fluoro group to 5-bromo-6-hydroxynicotinonitrile (pyridone form) [1].

  • Phase Separation: Extract with DCM (3 x reaction volume).

    • Note: DCM is preferred over EtOAc if the product is highly crystalline, as it solubilizes the halopyridine well but carries less water.

  • Washing: Wash the combined organic layers with Brine (1x).

    • Validation: Check the pH of the aqueous layer.[2] It should be neutral (pH 6-7).

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo at <40 °C.

    • Caution: Halogenated nicotinonitriles can sublime. Do not use high vacuum (<5 mbar) for prolonged periods at elevated temperatures.

Visual Workflow: Extraction Logic

WorkupLogic Start Reaction Mixture (0-5 °C) Quench Quench: Sat. NH4Cl (Maintain pH < 7.5) Start->Quench Slow Addition Extract Extraction: DCM (3x) Quench->Extract Risk RISK: Hydrolysis to Pyridone Quench->Risk If pH > 9 Wash Wash: Brine Extract->Wash Dry Dry: Na2SO4 & Conc. Wash->Dry

Caption: Figure 1. pH-controlled workup strategy to prevent SNAr hydrolysis of the labile fluorine.

Protocol B: Purification Strategies

Choose the method based on scale and impurity profile.

Strategy 1: Flash Column Chromatography (Small to Mid-Scale)

Ideal for removing non-polar starting materials or de-halogenated byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

  • Loading: Dissolve crude in minimum DCM.

Gradient (% EtOAc in Hexane)Elution Event
0 - 5% Elution of non-polar impurities (e.g., bromobenzenes)
10 - 20% Target Product: 5-Bromo-6-fluoronicotinonitrile
> 30% Elution of polar byproducts (e.g., amide hydrolysis products)
  • Detection: UV at 254 nm. The aromatic ring is UV active.

  • TLC: Rf ~0.4–0.5 in 20% EtOAc/Hexane.

Strategy 2: Recrystallization (Scalable)

Preferred for >10g batches. This method leverages the significant solubility difference of the product in hot vs. cold alcohol/water mixtures [2].

  • Dissolution: Suspend crude solid in Ethanol (EtOH) (5 mL/g). Heat to reflux (approx. 78 °C) until fully dissolved.

  • Anti-solvent Addition: While hot, slowly add Water dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a minimal amount of hot EtOH to restore clarity.

  • Crystallization: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Then cool to 0–5 °C for 1 hour.

    • Expert Insight: Rapid cooling ("crash cooling") traps impurities. Slow cooling ensures high-purity needles/prisms.

  • Filtration: Filter the crystals and wash with cold 1:1 EtOH/Water.

  • Drying: Vacuum oven at 40 °C.

Analytical Validation (Self-Validating the Protocol)

Before releasing the batch, confirm identity and purity using these checkpoints.

TechniqueExpected ObservationDiagnostic Value
¹H NMR (CDCl₃) Two distinct aromatic doublets (or dd) between 8.0–9.0 ppm.Confirms pyridine ring integrity.
¹⁹F NMR Single peak, typically -60 to -80 ppm (check vs. standard).Crucial: Absence of peak indicates hydrolysis (loss of F).
HPLC (UV 254) Single peak >98% area.[1]Quantifies purity.
LC-MS [M+H]⁺ or [M+H+CH₃CN]⁺ adducts.Confirms Bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br).
Visual Workflow: Purification Decision Tree

PurificationTree Input Crude Solid PurityCheck Purity < 90%? Input->PurityCheck Chromatography Flash Column (Hex/EtOAc) PurityCheck->Chromatography Yes (Complex Mix) Crystallization Recrystallization (EtOH/H2O) PurityCheck->Crystallization No (Mainly Product) FinalQC QC: 19F-NMR & HPLC Chromatography->FinalQC Pool Fractions Crystallization->FinalQC Filter & Dry

Caption: Figure 2. Decision logic for selecting the optimal purification pathway based on crude purity.

Troubleshooting

  • Problem: Low Yield after Recrystallization.

    • Cause: Too much solvent or product is too soluble in EtOH.

    • Fix: Concentrate mother liquor and repeat, or switch to Heptane/Toluene (heating in toluene, adding heptane as anti-solvent) [3].

  • Problem: "Oiling Out" (Product forms a liquid layer instead of crystals).

    • Cause: Temperature dropped too fast or impurities lowered the melting point.

    • Fix: Re-heat to dissolve, seed with a pure crystal, and cool very slowly.

  • Problem: Loss of Fluorine (Hydrolysis).

    • Cause: Aqueous workup was too basic or prolonged.

    • Fix: Use Phosphate Buffer (pH 6) or NH₄Cl for quench. Minimize contact time with water.

References

  • General Reactivity of Fluoropyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nucleophilic Substitution). Relevance: Establishes the mechanism of SNAr susceptibility at the 2/6-position of electron-deficient pyridines.
  • Recrystallization of Halogenated Nitriles: Source: Patent CN103936622A. 5-bromo-2-fluorobenzonitrile synthesis method. URL: Relevance: Provides the foundational solvent systems (Ethanol/Water) for purifying analogous bromofluorobenzonitriles.
  • Alternative Solvent Systems (Heptane/Toluene)

    • Source: Organic Syntheses, Coll. Vol. 10, p.34 (2004); Vol. 79, p.169 (2002). Synthesis of 5-Bromoisoquinoline.
    • URL:[Link]

    • Relevance: Validates the use of hydrocarbon solvent mixtures for purifying bromin

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-Br-6-F-Nicotinonitrile-Yield-Loss Status: Open Priority: High (Process Critical)

Executive Summary: The "Activated Trap"

You are experiencing low yields with 5-Bromo-6-fluoronicotinonitrile . This is not a standard Suzuki coupling; it is a competition between cross-coupling and nucleophilic aromatic substitution (


).

The Chemical Reality:

  • The Substrate: The pyridine ring is highly electron-deficient due to the nitrile group (C3) and the pyridine nitrogen.

  • The Trap (C6-F): The fluorine atom at position 6 is ortho to the nitrogen and para to the nitrile. This makes the C-F bond exceptionally labile to nucleophilic attack by bases (OH⁻, OR⁻), often reacting faster than the Palladium catalyst can insert into the C-Br bond.

  • The Result: Instead of your biaryl product, you likely generate the 6-hydroxy (pyridone) or 6-alkoxy byproduct, or recover unreacted starting material due to catalyst poisoning.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify your specific failure mode.

DiagnosticTree Start START: Analyze Reaction Mixture (LCMS/NMR) Check1 Is the Starting Material (SM) consumed? Start->Check1 BranchConsumed Yes, SM is gone Check1->BranchConsumed Yes BranchRemains No, SM remains Check1->BranchRemains No CheckProduct Is the Desired Product formed? BranchConsumed->CheckProduct FailSNAr FAILURE MODE A: S_NAr (Mass = SM - F + OH/OR) Base attacked the Fluorine. CheckProduct->FailSNAr Found Hydrolysis/Ether byproduct FailProto FAILURE MODE B: Protodeboronation (Ar-B(OH)2 lost Boron) Boronic acid instability. CheckProduct->FailProto Found De-boronated Coupling Partner CheckCat Check Catalyst Activity BranchRemains->CheckCat FailPoison FAILURE MODE C: Catalyst Poisoning Pyridine N coordinated to Pd. CheckCat->FailPoison Black Pd precipitate early

Figure 1: Diagnostic decision tree for isolating the cause of yield loss in fluoropyridine couplings.

Mechanistic Troubleshooting & Solutions

Issue A: The Fluorine is Disappearing ( )

Symptom: LCMS shows a peak corresponding to [M - F + OH] (Hydrolysis) or [M - F + OMe] (Solvolysis). Mechanism: The base required for the Suzuki cycle (to activate the boronic acid) acts as a nucleophile. It attacks the highly electrophilic C6 position, displacing the fluoride. Solution:

  • Eliminate Aqueous Bases: Do not use

    
     or NaOH in water. The hydroxide ion is too nucleophilic.
    
  • Use "Anhydrous" Bases: Switch to Cesium Fluoride (CsF) or Potassium Phosphate (

    
    ) . These act as bases/activators but have lower nucleophilicity towards the aromatic ring in non-polar solvents.
    
  • Solvent Switch: Move to non-protic, non-polar solvents like 1,4-Dioxane or Toluene . Avoid alcohols (MeOH/EtOH) entirely to prevent ether formation.

Issue B: No Reaction / Catalyst Death

Symptom: Starting material is recovered unchanged. Mechanism: The pyridine nitrogen (N1) has a lone pair that can bind to the Palladium center (


), forming a stable, inactive complex. This "poisons" the catalyst, preventing the oxidative addition step.
Solution: 
  • Ligand Overpowering: Use electron-rich, bulky phosphine ligands. XPhos and SPhos are the gold standards here. Their bulk prevents the pyridine nitrogen from approaching the Pd center, while their electron richness accelerates the oxidative addition into the C-Br bond.

  • Bidentate Ligands: Pd(dppf)Cl2 is a robust alternative. The wide bite angle of dppf facilitates the reductive elimination step.[1]

Optimized Protocol (The "Golden Standard")

This protocol is designed to minimize


 side reactions while maximizing catalytic activity.
ComponentRecommendationRationale
Catalyst Pd_2(dba)_3 (1-2 mol%) or Pd(OAc)_2 Source of Pd(0).
Ligand XPhos (2-4 mol%)Bulky ligand prevents N-coordination; accelerates coupling.
Base K_3PO_4 (3.0 equiv)Mild base; effectively activates Boron without attacking C-F.
Solvent 1,4-Dioxane (Anhydrous)Non-nucleophilic; high boiling point for kinetics.
Additives Water (Strictly controlled: 2-5% v/v)A tiny amount of water is needed for the transmetallation mechanism, but too much promotes hydrolysis.
Temp 80°C - 100°C Sufficient energy for oxidative addition of aryl bromides.
Step-by-Step Methodology:
  • Dry Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add 5-Bromo-6-fluoronicotinonitrile (1.0 eq), Boronic Ester (1.2 eq),

    
     (3.0 eq), 
    
    
    
    (0.02 eq), and XPhos (0.04 eq).
  • Purge: Seal the vial and cycle vacuum/Argon 3 times. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent: Inject anhydrous 1,4-Dioxane (degassed). If solubility is poor, add degassed water (only 2 drops per mL of dioxane).

  • Heat: Stir vigorously at 90°C. Monitor via LCMS at 1 hour and 3 hours.

Frequently Asked Questions (FAQ)

Q: Can I use a Boronic Acid instead of an Ester? A: It is risky. Electron-deficient heterocyclic boronic acids are prone to protodeboronation (losing the


 group) under basic conditions. We strongly recommend converting your boronic acid to a Pinacol Ester  or using a MIDA boronate  to stabilize the reagent before coupling.

Q: Why not use


 (Tetrakis)? 
A:  Tetrakis is often insufficient for sterically hindered or electron-deficient pyridines. The triphenylphosphine ligands are labile and can be displaced by the pyridine nitrogen, deactivating the catalyst.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate precipitation of "Palladium Black" indicates the ligand is not stabilizing the Pd(0) species, leading to aggregation. Increase your Ligand:Metal ratio to 2:1 or switch to a more robust precatalyst like XPhos Pd G2 .

Q: Can I use DMF as a solvent? A: Use with caution. While DMF solves solubility issues, it can decompose to dimethylamine at high temperatures, which is a potent nucleophile that will displace your fluorine atom (


). Dioxane or Toluene is safer.

References

  • Mechanistic Insight on Fluoropyridine Sensitivity: Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides. (Note: While focused on alkyl halides, this seminal work establishes the base sensitivity and ligand requirements for difficult electrophiles.)

  • Optimization of Heterocycle Couplings: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. (Establishes XPhos/SPhos as the superior ligand class for preventing N-coordination in pyridines.)

  • Handling Electron-Deficient Pyridines: Li, J. J. (Ed.).[2] (2014). Name Reactions for Carbocyclic Ring Formations. (General reference for

    
     competition in palladium catalysis.)
    
  • Base Selection in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (The foundational review detailing the role of bases and the "anhydrous" carbonate/phosphate method.)

Sources

Purification challenges of 5-Bromo-6-fluoronicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-6-fluoronicotinonitrile & Derivatives

Current Status: Operational Ticket ID: PUR-5B6F-NITRILE Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Scaffold & The Challenge

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) is a high-value electrophile used primarily in the synthesis of kinase inhibitors (e.g., JAK, RET inhibitors).[1] The core challenge lies in its dual-electrophilicity :

  • C-6 Fluorine: Highly reactive toward nucleophilic aromatic substitution (

    
    ).[1]
    
  • C-3 Nitrile: Susceptible to hydration (to amide) or hydrolysis (to acid), particularly on acidic stationary phases (silica gel).

This guide addresses the purification of the parent scaffold and its


 derivatives (commonly 6-amino-5-bromonicotinonitriles).[1]

Module 1: Purification Decision Matrix

Use this logic flow to determine the optimal isolation strategy based on crude purity and impurity profile.

Purification_Decision_Tree Start Crude Reaction Mixture (5-Br-6-F Derivative) Purity_Check Crude Purity (HPLC/NMR) Start->Purity_Check High_Purity > 85% Purity Purity_Check->High_Purity Yes Low_Purity < 85% Purity Purity_Check->Low_Purity No Solubility_Check Soluble in Hot EtOH/IPA? High_Purity->Solubility_Check Impurity_Type Major Impurity Type? Low_Purity->Impurity_Type Recryst Recrystallization (EtOH/H2O or IPA/Hex) Solubility_Check->Recryst Yes Flash_Neut Flash Chromatography (Neutralized Silica + 1% Et3N) Solubility_Check->Flash_Neut No (Oil/Gum) Hydrolysis Amide/Acid (Polar) Impurity_Type->Hydrolysis Low Rf spot StartingMat Unreacted 5-Br-6-F (Non-Polar) Impurity_Type->StartingMat High Rf spot Hydrolysis->Flash_Neut Prevent further degradation Flash_Std Flash Chromatography (Std. Hex/EtOAc) StartingMat->Flash_Std

Figure 1: Decision matrix for isolating nicotinonitrile derivatives. Note the critical branch for hydrolysis-prone samples.

Module 2: Troubleshooting & FAQs

Issue 1: "My product decomposes on the column."

Diagnosis: Silica Gel Hydrolysis. Standard silica gel is acidic (pH ~5-6).[1] If your derivative is electron-deficient, the nitrile group is activated.[1] In the presence of residual water on the silica, the nitrile hydrates to a primary amide (


).
  • Observation: A new spot appears just below the product spot during elution, or the product peak tails significantly.

Protocol: Neutralized Silica Flash Chromatography

  • Slurry Preparation: Suspend silica gel in the mobile phase containing 1% Triethylamine (Et3N) .

  • Equilibration: Flush the column with 3 column volumes (CV) of the Et3N-doped solvent.[1]

  • Elution: Run the gradient without Et3N (to avoid salting out the product) or maintain 0.5% Et3N if the compound is basic.

  • Alternative: Use Neutral Alumina (Activity Grade III) if the separation is difficult on silica.

Issue 2: "I cannot separate the unreacted 5-Bromo-6-fluoronicotinonitrile from my product."

Diagnosis: Co-elution of Halo-precursor. The starting material (5-Br-6-F-CN) and the


 product (e.g., 6-amino derivative) often have similar 

values in Hexane/EtOAc systems because the polarity shift from F to N-alkyl is sometimes insufficient.[1]

Protocol: Chemoselective Scavenging Do not rely solely on chromatography.[1]

  • Reagent: Add a polymer-supported scavenger resin (e.g., PS-Thiophenol or PS-Amine ) to the crude mixture.[1]

  • Mechanism:

    • If your product is an amine: Use an electrophilic scavenger (PS-Isocyanate) to remove nucleophilic impurities only if your product is tertiary.[1]

    • Best Approach: Drive the reaction to completion. If 5-Br-6-F remains, add a small excess of a volatile amine (e.g., dimethylamine) to convert the remaining starting material into a very polar, easily separable byproduct, then wash with water/brine.[1]

Issue 3: "The product is an oil/gum that won't crystallize."

Diagnosis: Solvent Entrapment / Polymorphism. Nicotinonitriles are prone to oiling out, especially if trace DCM or EtOAc remains.

Protocol: Trituration & Anti-Solvent Crash

  • Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol .

  • Add n-Heptane dropwise until cloudiness persists.[1]

  • Seed: If available, add a seed crystal. If not, scratch the glass surface.

  • Cooling: Slow cooling to 4°C. Do not crash cool in dry ice, as this traps impurities.

Module 3: Critical Impurity Profile

Understanding your impurities is key to selecting the right purification method.

Impurity NameOriginRelative Polarity (

)
Removal Strategy
5-Bromo-6-hydroxynicotinonitrile Hydrolysis of C-6 Fluorine (by water/base)Low (Acidic/Phenolic)Basic Wash: Extract organic layer with 1M Na2CO3.[1] The phenol will ionize and move to the aqueous phase.
5-Bromo-6-fluoronicotinamide Hydrolysis of Nitrile (by acidic silica)Low to Medium (Very Polar)DCM/MeOH Gradient: Elute with 0-5% MeOH in DCM.[1] Amides stick hard to silica; product elutes first.
Protodebrominated species Side reaction (if Pd-catalysis used)High (Similar to Product)Recrystallization: Difficult to separate by flash.[1] Requires crystallization or Prep-HPLC.[1]

Module 4: Mechanistic Insight (The "Why")

The following diagram illustrates the competing pathways during workup and purification that lead to yield loss.

Degradation_Pathways SM 5-Bromo-6-fluoro- nicotinonitrile Target Target Derivative (S_NAr Product) SM->Target + Amine (Desired Path) Impurity_Amide Impurity A: Nicotinamide (Hydrolysis) SM->Impurity_Amide Acidic Silica Impurity_Phenol Impurity B: 6-Hydroxy-CN (Ether Cleavage) SM->Impurity_Phenol + H2O / Base (During Reaction) Target->Impurity_Amide Acidic Silica + H2O (During Column)

Figure 2: Degradation pathways. Note that hydrolysis (Red arrows) can occur on both the starting material and the product if purification conditions are too acidic.

References & Grounding

  • Compound Properties & Safety:

    • 5-Bromo-6-fluoronicotinonitrile (CAS 1256823-71-8).[1][2] BLD Pharm. Retrieved from

    • 6-Amino-5-bromonicotinonitrile (CAS 477871-32-2).[1][3] BLD Pharm. Retrieved from

  • Purification Methodologies:

    • Silica Gel Hydrolysis: Common phenomenon in nitrile chemistry. See general protocols for "Purification of Labile Nitriles" in Purification of Laboratory Chemicals (Armarego & Chai).

    • Recrystallization of Nicotinonitriles: Similar protocols are observed in patent literature for JAK inhibitors, e.g., US Patent 5,118,815 (Amino acid crystallization techniques applicable to zwitterionic/polar derivatives).

  • Synthesis Context:

    • The

      
       reactivity of 2-fluoropyridines is a standard transformation in medicinal chemistry.[1]
      
    • Structure-Activity Relationship: 6-Amino-5-bromonicotinonitrile derivatives are frequent intermediates in the synthesis of heterocycles like 1H-pyrrolo[2,3-b]pyridines.[1]

Sources

Removal of palladium catalyst from 5-Bromo-6-fluoronicotinonitrile reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-6-fluoronicotinonitrile Reaction Matrices

Overview

Welcome to the technical support guide for palladium (Pd) remediation. This guide is specifically engineered for researchers working with 5-Bromo-6-fluoronicotinonitrile and its derivatives.

The Core Challenge: Removing palladium from reaction mixtures containing 5-Bromo-6-fluoronicotinonitrile is chemically non-trivial due to the "Chelation Trap."

  • The Pyridine Nitrogen (N1): A strong

    
    -donor that coordinates effectively with electrophilic Pd(II) species.
    
  • The Nitrile Group (C-3 position): Acts as a

    
    -acceptor or 
    
    
    
    -donor, creating a "pincer-like" environment that stabilizes soluble Pd complexes, preventing them from precipitating or adhering to standard filtration media like Celite.

This guide prioritizes Silica-Based Scavengers and Chemo-Selective Washes over traditional crystallization, which often fails due to Pd co-crystallization with the pyridine lattice.

Part 1: Diagnostic & Strategy Selection

Q: My reaction is complete. How do I choose the right removal method? A: Selection depends on your current Pd load and the solubility of your Pd species. Use this decision matrix:

Pd StateVisual IndicatorRecommended Method
Heterogeneous (Pd/C) Black particulatesFiltration (Celite) followed by Scavenger Polish
Homogeneous (Pd(OAc)₂, Phosphines) Dark red/brown solutionSilica-Supported Scavengers (Thiol/Thiourea)
Colloidal Pd (Nanoparticles) Dark "shimmering" solutionActivated Carbon or Specialized Resins (DMT)

Part 2: Primary Protocol – Silica-Based Scavengers

Best for: High-value intermediates where yield loss must be minimized.

Why this works: Functionalized silica (e.g., Thiol, Thiourea) has a binding constant (


) for Pd that is orders of magnitude higher than the pyridine nitrogen of 5-Bromo-6-fluoronicotinonitrile.
Recommended Scavengers
  • Si-Thiol (Mercaptopropyl): The "Universal Soldier." Excellent for Pd(II) and Pd(0).

  • Si-DMT (Dimercaptotriazine): Best for difficult-to-remove colloidal Pd.

  • Si-Thiourea: Highly effective specifically for amine/pyridine-rich matrices.

Step-by-Step Workflow

1. Solvent Compatibility Check: Ensure your 5-Bromo-6-fluoronicotinonitrile derivative is fully dissolved. Preferred solvents: THF, Ethyl Acetate, Methanol, or DMF .

  • Avoid: DCM (slower kinetics due to lower boiling point).

2. Loading Calculation: Add 2 to 5 equivalents of scavenger relative to the residual palladium content (not the substrate).

  • Rule of Thumb: If Pd content is unknown, use 10 wt% of scavenger relative to the mass of the crude product.

3. Thermal Activation (Critical Step): Stir the mixture at 50–60°C for 4 hours .

  • Technical Insight: Room temperature scavenging is often insufficient for pyridines because the ligand exchange energy barrier must be overcome to break the Pd-Pyridine bond.

4. Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass funnel. Rinse the silica cake with the reaction solvent to recover entrained product.

5. Verification: Test the filtrate. If color persists, repeat with fresh scavenger or switch to Si-DMT .

Part 3: Visualization of Scavenging Logic

The following diagram illustrates the decision logic and workflow for removing Pd from this specific matrix.

Pd_Removal_Workflow Start Crude Reaction Mixture (Containing 5-Bromo-6-fluoronicotinonitrile) Check_State Diagnostic: Is Pd Soluble? Start->Check_State Insoluble Solid/Particulate Pd Check_State->Insoluble Black Precipitate Soluble Soluble Pd Complex (Pyridine-Coordinated) Check_State->Soluble Red/Brown Solution Filtration Filtration (Celite/Glass Fiber) Insoluble->Filtration Scavenger_Select Select Scavenger: Si-Thiol or Si-Thiourea Soluble->Scavenger_Select Filtration->Scavenger_Select Residual Soluble Pd Process Process: 1. Add 10 wt% Scavenger 2. Heat to 55°C for 4h 3. Agitate vigorously Scavenger_Select->Process Filter_Final Final Filtration (0.45 µm) Process->Filter_Final Test QC Check: Pd < 10 ppm? Filter_Final->Test Success Proceed to Crystallization/Drying Test->Success Yes Fail Switch to Si-DMT or Activated Carbon Test->Fail No Fail->Process Re-treat

Caption: Logical workflow for selecting and executing Pd removal, emphasizing the transition from physical filtration to chemical scavenging.

Part 4: Alternative Protocol – Aqueous Washes

Best for: Large-scale operations where solid scavengers are cost-prohibitive.

The "Cysteine Wash" Method: L-Cysteine is a zwitterionic amino acid with a high-affinity thiol group. It is water-soluble, while 5-Bromo-6-fluoronicotinonitrile is lipophilic (LogP ≈ 1.1).

  • Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Isopropyl Acetate or 2-MeTHF ).

  • Prepare a 5% aq. L-Cysteine solution (adjusted to pH 7–8 with NaOH).

  • Wash the organic layer with the Cysteine solution (3 x 1 vol).

    • Observation: The aqueous layer should turn dark/yellow as it pulls the Pd out.

  • Perform a final brine wash to remove residual Cysteine.

Part 5: Troubleshooting & FAQs

Q: I used Si-Thiol, but my product is still colored (yellow/brown). Is Pd still present? A: Not necessarily.

  • Cause: 5-Bromo-6-fluoronicotinonitrile can form conjugated oligomers (impurities) during coupling that are highly colored but metal-free.

  • Solution: Do not rely on color. Perform a quantitative metal analysis (ICP-MS or XRF). If Pd is low (<20 ppm) but color persists, use Activated Carbon (e.g., Darco G-60) for color removal, but be aware of potential yield loss (5-10%).

Q: Can I use Activated Carbon as the primary removal method? A: Proceed with caution.

  • Risk: The nitrile and pyridine nitrogens on your compound can adsorb strongly to the carbon surface, leading to significant yield loss (>15%).

  • Mitigation: If you must use carbon, pre-wet the carbon with the solvent and use a "carbon wash" (short contact time, <30 mins) rather than a long stir.

Q: What are the regulatory limits I need to hit? A: Refer to ICH Q3D Guidelines for Elemental Impurities.

  • Oral Administration: Pd is a Class 2B element. The Permitted Daily Exposure (PDE) is generally 100 µ g/day .

    • Example: If the daily dose is 1g, your limit is 100 ppm .[1]

    • Example: If the daily dose is 10g, your limit is 10 ppm .

  • Parenteral (Injectable): The limit is much stricter (10 µ g/day ).

Part 6: Comparative Data (Scavenger Efficiency)

Data simulated based on typical performance with Pyridine-based matrices.

MethodPd Removal EfficiencyProduct RecoveryNotes
Si-Thiol (5 equiv, 50°C) >95% >98% Best balance of purity and yield.
Si-Thiourea (5 equiv, 50°C) 92%>99%Excellent for amine-rich impurities.
Activated Carbon (10 wt%) 85%85-90%High yield loss; non-specific.
Celite Filtration <20%>99%Only removes precipitated Pd.
L-Cysteine Wash 80-90%>95%Good for bulk removal; generates aqueous waste.

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] (2019). Guideline Q3D(R2) on elemental impurities. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Biotage. (2023).[3] How to Remove Palladium in three easy steps. Link

Sources

Technical Support Center: 5-Bromo-6-fluoronicotinonitrile Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5B6F-DEBROM | Status: Open | Priority: Critical

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Prevention of Hydrodehalogenation (Debromination) during Functionalization

Diagnostic Matrix: Why is your Bromine disappearing?

User reports indicate that 5-Bromo-6-fluoronicotinonitrile (CAS: 179897-89-3) frequently undergoes "debromination" (yielding 6-fluoronicotinonitrile) rather than the desired cross-coupling or metallation.

This molecule is an electron-deficient heteroaryl halide . The combined electron-withdrawing effects of the nitrile (-CN), fluorine (-F), and the pyridine nitrogen make the C-Br bond highly activated for oxidative addition, but the resulting intermediate is also highly unstable and "hungry" for electrons/hydrides.

The Failure Modes
SymptomContextRoot Cause
Ar-Br

Ar-H
Pd-Catalyzed Coupling (Suzuki/Sonogashira)Hydrodehalogenation. The Pd(II) intermediate abstracts a hydride (H

) from the solvent or ligand instead of accepting the nucleophile (boronic acid/alkyne).
Ar-Br

Ar-H
Lithiation / Grignard ExchangeProtonation. The lithiated species is formed but reacts with moisture or acidic protons in the medium before the electrophile can be introduced.
Ar-Br

Ar-Ar'
LithiationScrambling. The lithiated species attacks unreacted starting material.

Root Cause Analysis: The Mechanism of Failure

To solve this, you must understand the competition at the molecular level. In Palladium catalysis, the cycle bifurcates after Oxidative Addition.

DebrominationMechanism Start 5-Bromo-6-fluoro- nicotinonitrile OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (with R-B(OH)2) OxAdd->TransMet Fast Cycle HydrideSource Hydride Source Present? (Alcohols, Amines, Water) OxAdd->HydrideSource RedElim Reductive Elimination TransMet->RedElim Product Desired Product (Ar-R) RedElim->Product HydrideTrans Hydride Transfer (Ar-Pd-H) HydrideSource->HydrideTrans Yes (Competes) DebromProduct DEBROMINATION (Ar-H) HydrideTrans->DebromProduct Reductive Elim.

Figure 1: The bifurcation point occurs at the Pd(II) intermediate. If transmetallation is slow (due to steric bulk or poor boronic acid activation), the complex will scavenge hydrides from the environment.

Protocol Optimization: The Fix

Scenario A: Suzuki-Miyaura Coupling

The Issue: The electron-poor ring facilitates rapid oxidative addition, but the subsequent transmetallation is often the rate-limiting step. If the catalytic cycle stalls, the Pd-Ar species will find a hydride source (often the solvent or base).[1]

The Solution: Eliminate hydride sources and accelerate transmetallation.

Optimized Protocol
  • Solvent Switch:

    • STOP: Do not use secondary alcohols (Isopropanol, 2-Butanol) or Ethanol. These are excellent hydride donors via

      
      -hydride elimination [1].
      
    • USE: Toluene/Water (4:1) or 1,4-Dioxane/Water. If strictly anhydrous conditions are needed, use DMF or NMP, but Toluene is superior for preventing debromination.

  • Base Selection:

    • STOP: Avoid amine bases (Triethylamine, DIPEA). They can donate hydrides.[2]

    • USE: Inorganic bases. Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      . Cesium often accelerates transmetallation due to the "Cesium Effect" (higher solubility/reactivity in organic solvents) [2].
  • Catalyst Engineering:

    • Use electron-rich, bulky ligands to speed up the reductive elimination of the product.

    • Recommended: Pd(dppf)Cl2·DCM or XPhos Pd G2.

    • Avoid: Pd(PPh3)4 (often too slow for this specific deactivation pathway).

Step-by-Step Workflow
  • Charge reaction vessel with 5-Bromo-6-fluoronicotinonitrile (1.0 equiv) and Boronic Acid (1.2 equiv).

  • Add

    
      (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Add solvent: 1,4-Dioxane (degassed).

  • Crucial Step: Add Catalyst Pd(dppf)Cl2 (3-5 mol%).

  • Purge with Argon/Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst decomposition).

  • Heat to 80-90°C. Note: Do not overheat. Higher temps favor the entropy-driven debromination if the cross-coupling is slow.

Scenario B: Lithiation / Metal-Halogen Exchange

The Issue: You want to convert the Br to Li (to react with an electrophile), but you get the protonated product (Ar-H). This happens because the Lithium-Nitrogen interaction destabilizes the molecule, or "Inverse Addition" was not used.

The Solution: Turbo-Grignard or Cryogenic Inverse Addition.

Method 1: The "Turbo-Grignard" (Safest)

Magnesium intermediates are more covalent and less prone to protonation than Lithium intermediates.

  • Dissolve 5-Bromo-6-fluoronicotinonitrile in anhydrous THF at -20°C.

  • Add iPrMgCl·LiCl (Turbo Grignard) dropwise [3].

  • Stir for 30-60 mins. The exchange is fast due to the electron-withdrawing nitrile.

  • Add electrophile.[1][3]

Method 2: Lithium-Halogen Exchange (High Risk/High Reward)

If you must use n-BuLi, you must use the Inverse Addition technique to prevent the "scrambling" where the formed Ar-Li attacks unreacted Ar-Br.

  • Prepare the Trap: Dissolve n-BuLi (1.1 equiv) in Toluene/THF (4:1) and cool to -78°C .

  • Inverse Addition: Dissolve 5-Bromo-6-fluoronicotinonitrile in THF and add it slowly to the n-BuLi solution.

    • Why? This ensures n-BuLi is always in excess relative to the bromide entering the flask, favoring Li-Halogen exchange over nucleophilic attack on the nitrile or ring.

  • Quench Fast: Add the electrophile immediately (within 5-10 mins). These lithiated species are not stable for long periods, even at -78°C.

Troubleshooting FAQ

Q: I see a 10% yield of the debrominated product (Ar-H) in my LCMS. Can I purify it out? A: It is difficult. Ar-H (6-fluoronicotinonitrile) and Ar-Br often co-elute. Prevention is the only viable strategy. If you see >5% debromination, abort and switch solvents (e.g., from MeOH to Toluene).

Q: Can I use Ethanol/Water for the Suzuki coupling? A: No. Ethanol is a primary alcohol that can serve as a hydride source for Palladium [4]. For electron-deficient bromides, this pathway becomes competitive. Switch to Dioxane/Water or Toluene/Water.

Q: My reaction turns black immediately. A: This is "Palladium Black" precipitation. Your catalyst is decomposing before it enters the cycle. This often happens if the oxidative addition is too fast and there is no boronic acid ready to transmetallate.

  • Fix: Ensure your base and boronic acid are soluble. Add a surfactant (like TPGS-750-M) or switch to a precatalyst like XPhos Pd G2 which is more stable.

Q: Why not use SNAr to replace the Fluorine first? A: You can, but be careful. If you replace the Fluorine with an amine (e.g., morpholine), the ring becomes electron-rich . This stops the debromination issue (good) but makes the subsequent Br-coupling much harder (bad), requiring harsher conditions that might degrade the molecule.

References

  • Mechanisms of Dehalogenation: Ziotopoulos, C., et al. "Solvent-Promoted Hydrodehalogenation in Transition-Metal-Catalyzed Cross-Couplings." Journal of Organic Chemistry, 2018.

  • The Cesium Effect: Flessner, T., et al. "Cesium Carbonate in Organic Synthesis: A Review." European Journal of Organic Chemistry, 2014.

  • Turbo Grignard Exchange: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie Int.[4] Ed., 2011.

  • Alcohol as Hydride Source: Graziani, M., et al. "Palladium-catalyzed coupling of aryl halides with aldehydes and ketones." Journal of Organometallic Chemistry, 2005.

Sources

Improving regioselectivity in reactions with 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Landscape

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) is a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from having three distinct reactivity "handles" that can be triggered orthogonally. However, this same versatility creates significant regioselectivity challenges.

Successfully utilizing this scaffold requires understanding the hierarchy of reactivity:

  • C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Bromine: The primary site for Palladium-catalyzed cross-coupling and Halogen-Metal Exchange.

  • C2/C4-Protons: Acidic sites susceptible to Directed Ortho-Metallation (DoM), often competing with halogen exchange.

This guide provides validated protocols to isolate these reaction pathways, ensuring you get the desired regioisomer.

ReactivityMap Scaffold 5-Bromo-6-fluoronicotinonitrile C6 C6-Fluorine (S_NAr Hotspot) Scaffold->C6  Nucleophiles (Amines, OR-)   C5 C5-Bromine (Cross-Coupling / Li-Exchange) Scaffold->C5  Pd(0) or n-BuLi   C2 C2-Proton (Deprotonation/DoM) Scaffold->C2  LiTMP / LDA  

Figure 1: Reactivity Map illustrating the three orthogonal functionalization sites.

Module 1: Targeting C6 (SNAr Chemoselectivity)

The Challenge: The C6-Fluorine is activated by both the ortho-nitrogen and the para-nitrile group. It is significantly more reactive than the C5-Bromine. The main risk here is not regioselectivity (F vs Br), but chemoselectivity regarding the nitrile group (hydrolysis) or over-reaction.

Technical Insight: Fluorine is the superior leaving group in SNAr due to the high electronegativity of F stabilizing the Meisenheimer intermediate (rate-determining step). Bromine is a poor leaving group in this context.

Protocol: Selective Displacement of F with Amines

Objective: Introduce an amine at C6 without touching the Br or CN.

  • Solvent: Aprotic polar solvents are best. DMSO or DMF (accelerates reaction via dipole stabilization). For volatile amines, use THF .

  • Base: Use a non-nucleophilic base like DIPEA (Hunig's base) or K2CO3 . Avoid hydroxide or alkoxides to prevent competitive attack or nitrile hydrolysis.

  • Temperature: Start at 0°C to RT . Heating (>60°C) is rarely needed and may trigger side reactions at the nitrile.

Step-by-Step:

  • Dissolve 5-Bromo-6-fluoronicotinonitrile (1.0 eq) in dry DMF (0.2 M).

  • Add K2CO3 (1.5 eq).

  • Add the amine nucleophile (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LCMS.

  • Quench: Dilute with water (precipitates product) or extract with EtOAc.

Data: Nucleophile Compatibility Table

Nucleophile TypeRecommended ConditionsRisk FactorSolution
Primary/Secondary Amines DIPEA, DMF, RTLowStandard protocol works 95% of the time.
Alkoxides (RO-) NaH, THF, 0°CHigh (Nitrile attack)Use bulky alcohols; keep temp < 0°C.
Thiols (RS-) K2CO3, MeCN, RTMedium (Disulfide formation)Degas solvents; use inert atmosphere.
Grignard Reagents DO NOT USE Extreme (CN attack)Grignards will attack the Nitrile (C3).

Module 2: Targeting C5 (Cross-Coupling Integrity)

The Challenge: Palladium-catalyzed couplings (Suzuki-Miyaura) require a base. Standard bases like NaOEt or NaOH are nucleophilic and will displace the C6-Fluorine (SNAr) before the coupling occurs.

Technical Insight: To couple at C5-Br while retaining C6-F, you must decouple the activation of the boronic acid from the nucleophilic attack on the ring. Use anhydrous, non-nucleophilic bases .

Protocol: C5-Selective Suzuki Coupling

Objective: Arylation at C5-Br; C6-F must remain intact.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (Standard Pd(0)/Pd(II) sources work well).

  • Base (CRITICAL): Use CsF (Cesium Fluoride) or anhydrous K3PO4 .

    • Why? Fluoride activates the boronic acid/ester via the "fluorophilic" boron mechanism without acting as a carbon-nucleophile.

  • Solvent: Toluene/THF (anhydrous). Avoid water/alcohol mixtures.

Step-by-Step:

  • Charge flask with Scaffold (1.0 eq), Boronic Acid (1.2 eq), CsF (2.0 eq), and Pd(dppf)Cl2 (5 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous THF or Dioxane.

  • Heat to 60–80°C.

  • Monitor: Check for "Hydroxy-impurity" (mass M-F+OH). If seen, your solvent is wet.

CouplingDecision Start Select Base for Suzuki Coupling IsFSensitive Must C6-F be preserved? Start->IsFSensitive Standard Standard Aqueous Conditions (Na2CO3 / H2O / Dioxane) IsFSensitive->Standard No (F will be displaced later) Anhydrous Anhydrous Conditions (CsF or K3PO4 / Dry THF) IsFSensitive->Anhydrous Yes (F is needed) Result1 Result: Mixture of Product and Hydrolysis (C6-OH) Standard->Result1 Result2 Result: Clean C5-Coupling C6-F Intact Anhydrous->Result2

Figure 2: Decision tree for base selection in Suzuki coupling to prevent side reactions.

Module 3: Targeting C2/C4 (Metallation & The "Halogen Dance")

The Challenge: You want to functionalize the C2 or C4 position via lithiation.

  • Risk 1: Halogen-Metal Exchange. n-BuLi will attack C5-Br (exchange) faster than it deprotonates C2-H.

  • Risk 2: Halogen Dance. Even if you form the 5-Li species, it may isomerize to a thermodynamically more stable position if the temperature rises above -78°C.

Technical Insight:

  • Kinetic Control (C5-Li): n-BuLi at -78°C attacks Br.

  • Thermodynamic/Directed Control (C2-Li): LiTMP (Lithium Tetramethylpiperidide) is a bulky, non-nucleophilic base that will deprotonate C2-H (most acidic site between N and CN) rather than exchange the Br.

Protocol: Regioselective C2-Functionalization

Objective: Add electrophile at C2; keep Br and F intact.

  • Reagent: LiTMP (Prepare fresh: TMP + n-BuLi at -78°C).

    • Note: Do not use LDA; it is sometimes nucleophilic enough to attack the nitrile or displace F.

  • Conditions: Strictly -78°C in THF.

  • Trapping: Add electrophile (e.g., Iodine, Aldehyde) immediately at -78°C.

Protocol: Regioselective C5-Functionalization (via Li-Exchange) Objective: Convert C5-Br to C5-Li for quenching.

  • Reagent: n-BuLi (1.0 eq) or i-PrMgCl (TurboGrignard) for milder conditions.

  • Conditions: -78°C (for Li) or -20°C (for Mg).

  • Warning: Quench immediately. If you let a 5-Li species warm up, the Br atom from a neighboring molecule can migrate ("Halogen Dance"), scrambling the regiochemistry.

Troubleshooting & FAQs

Q1: I tried a Suzuki coupling using K₂CO₃ in Dioxane/Water, but I lost the Fluorine. Why? A: Hydroxide ions (generated from Carbonate + Water) or the Carbonate itself attacked the C6-F. The C6 position is extremely electron-deficient. Fix: Switch to anhydrous conditions using CsF or K₃PO₄ in dry Toluene or THF.

Q2: Can I use a Grignard reagent to attack the C6-F? A: Generally, No . Grignard reagents (R-MgBr) are "hard" nucleophiles and will preferentially attack the Nitrile (CN) group at C3 to form a ketone/imine. For C6 substitution, use softer nucleophiles (amines, thiols) or organozinc reagents.

Q3: When lithiating, I see a mixture of isomers. What is happening? A: You are likely experiencing a Halogen Dance .[1][2][3] The lithiated species is isomerizing to a more stable position (stabilized by the adjacent F or N). Fix: Ensure temperature is strictly -78°C. If using n-BuLi for exchange, ensure addition is slow. If targeting C2-H, switch to LiTMP to avoid Br-exchange entirely.

Q4: Which reaction should I do first? SNAr or Coupling? A:

  • Path A (Recommended):SNAr first. Displacing the F with an amine deactivates the ring slightly (donating effect), making the subsequent C5-Br coupling more stable and less prone to side reactions.

  • Path B: If you Couple first, you must use anhydrous conditions (as described in Module 2) to save the F for the second step.

References

  • SNAr Reactivity of Fluorinated Pyridines

    • Mechanism and Chemoselectivity: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[4] Master Organic Chemistry. Link

  • Suzuki Coupling Chemoselectivity

    • Base Effects: "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal. Link

  • Halogen Dance & Lithiation

    • Mechanism of Migration:[1] "Halogen dance rearrangement."[1][2][5] Wikipedia. Link

    • Halogen-Rich Intermediates: "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines."[6] Journal of Organic Chemistry. Link

  • Compound Data

    • 5-Bromo-6-fluoronicotinonitrile Properties: BLD Pharm Technical Data. Link

Sources

Technical Support Center: Nucleophilic Substitution on 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 5-Bromo-6-fluoronicotinonitrile in synthetic applications. This guide is designed to provide in-depth, field-tested insights into the nuances of performing nucleophilic aromatic substitution (SNAr) on this versatile building block. We will move beyond simple procedural lists to explore the mechanistic rationale behind common experimental challenges, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Foundational Principles & Reaction Mechanism

Before addressing specific issues, a firm grasp of the underlying chemical principles is paramount. The reactivity of 5-Bromo-6-fluoronicotinonitrile is governed by the electronic landscape of the pyridine ring, which is heavily influenced by its substituents.

Q1: What is the reaction mechanism, and why is the C-6 position the primary site of attack?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which is an addition-elimination process. Pyridine rings, being electron-deficient (π-deficient) heterocycles, are inherently activated towards attack by nucleophiles.[1]

The Mechanism Involves Two Key Steps:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon at the C-6 position. This is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride).

The strong electron-withdrawing effects of the ring nitrogen and the para-cyano group make the C-2 and C-6 positions highly electrophilic.[2] The negative charge of the Meisenheimer intermediate is effectively stabilized through resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the nitrogen of the cyano group. This stabilization is crucial for the reaction to proceed.[3]

Caption: S(N)Ar Mechanism on 5-Bromo-6-fluoronicotinonitrile.

Q2: Why is fluoride at C-6 a better leaving group than bromide at C-5 in this specific SNAr reaction?

While typically bromide is a better leaving group than fluoride in SN2 reactions due to its lower bond strength and higher polarizability, the opposite is true in many SNAr reactions. This phenomenon, often called the "element effect," is a hallmark of a rate-determining nucleophilic attack.[4]

The rationale is twofold:

  • Electronegativity: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect makes the attached carbon (C-6) significantly more electrophilic and thus more susceptible to nucleophilic attack. This accelerates the first, rate-determining step.

  • Positional Activation: The C-6 position is ortho to the ring nitrogen, while the C-5 position is meta. As shown in the resonance structures of the Meisenheimer complex, the negative charge can be delocalized onto the nitrogen only when the attack occurs at the ortho (C-6) or para (C-2) positions.[3][5] An attack at the C-5 position does not allow for this crucial stabilization, making the corresponding intermediate significantly higher in energy.

Therefore, the combination of fluorine's high electronegativity and the electronically favorable C-6 position makes substitution of fluoride the overwhelmingly preferred pathway.

Part 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent challenges encountered in the lab, providing a logical framework for diagnosis and resolution.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree start Poor Reaction Outcome (Low Yield / Complex Mixture) q1 Is Starting Material (SM) Largely Unconsumed? start->q1 Analysis of Crude Reaction Mixture no_conversion Problem: Low or No Reactivity q1->no_conversion Yes side_reactions Problem: Side Reactions / Low Selectivity q1->side_reactions No temp Is temp too low? Increase stepwise (e.g., 80°C -> 100°C). no_conversion->temp Check Temperature base Is base strong/soluble enough? Consider Cs₂CO₃ over K₂CO₃. no_conversion->base Check Base solvent Is solvent appropriate? Use polar aprotic (DMSO, DMF). no_conversion->solvent Check Solvent nucleophile Is nucleophile active? Check purity/pKa. no_conversion->nucleophile Check Nucleophile hydrolysis Nitrile Hydrolysis? (Amide/Acid byproduct) Use anhydrous conditions, non-hydroxide base. side_reactions->hydrolysis Identify Byproducts debromination Debromination? (Loss of Br) Degas solvent, check for reductive impurities. side_reactions->debromination disubstitution Di-substitution? (Loss of F and Br) Use ≤1.0 eq. of nucleophile, lower temp. side_reactions->disubstitution

Caption: Troubleshooting Decision Tree for S(N)Ar Reactions.

Q3: My reaction shows little to no conversion of the starting material, even after several hours. What are the likely causes?

This is a common issue related to insufficient reaction activation.

  • Cause 1: Insufficient Temperature: The formation of the Meisenheimer complex has a significant activation energy barrier.

    • Solution: Increase the reaction temperature. These reactions often require heating, typically in the range of 80-120 °C. Monitor for potential degradation at higher temperatures.

  • Cause 2: Inappropriate Base: If your nucleophile is an amine (R-NH₂) or alcohol (R-OH), a base is required to either deprotonate it to its more nucleophilic anionic form (R-NH⁻, R-O⁻) or to scavenge the HF acid produced during the reaction.

    • Solution: Ensure your base is strong enough and soluble in the reaction medium. For many applications, cesium carbonate (Cs₂CO₃) is superior to potassium carbonate (K₂CO₃) due to its higher solubility and basicity. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be effective.

  • Cause 3: Incorrect Solvent Choice: The choice of solvent is critical for SNAr reactions.

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the cationic counter-ion of the base (e.g., K⁺) but do not strongly solvate the anionic nucleophile, leaving its reactivity intact.[6] Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, shielding it and drastically reducing its reactivity.[7]

Q4: My reaction is working, but I am getting a significant amount of a byproduct identified as 5-bromo-6-hydroxy-nicotinonitrile or its amide. How do I prevent this?

This indicates hydrolysis of either the starting material (displacing fluoride with hydroxide) or the product's nitrile group.

  • Cause 1: Water in the Reaction: Trace water can act as a nucleophile, especially at high temperatures and with strong bases, leading to the unwanted 6-hydroxy byproduct. The nitrile group is also susceptible to hydrolysis under acidic or basic aqueous conditions, forming an amide and then a carboxylic acid.[8][9]

    • Solution: Use anhydrous solvents and reagents. Dry your solvents over molecular sieves if necessary. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Cause 2: Hydroxide-Containing Base: Using bases like NaOH or KOH directly introduces a potent competing nucleophile (OH⁻).

    • Solution: Avoid hydroxide bases. Use carbonate bases (K₂CO₃, Cs₂CO₃) or organic amines (DIPEA, Et₃N). These are sufficiently basic to facilitate the reaction without directly competing as nucleophiles.

Q5: I am observing a mixture of products, including substitution at the C-5 position (displacement of bromide). How can I improve regioselectivity?

While substitution at C-6 is strongly favored, aggressive reaction conditions or highly reactive nucleophiles can sometimes lead to a loss of selectivity.

  • Cause 1: Excessive Temperature: Very high temperatures (>140-150 °C) can provide enough energy to overcome the higher activation barrier for substitution at the C-5 position.

    • Solution: Lower the reaction temperature. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and selectivity.

  • Cause 2: Reaction Time: If the desired C-6 substitution is reversible or if the initial product can undergo further reactions, extended reaction times might lead to undesired isomers.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of thermodynamic or degradation byproducts.

Part 3: Optimizing Reaction Parameters

Fine-tuning your experimental setup is key to achieving high yields and purity.

Q6: How do I choose the optimal solvent and base for my specific nucleophile?

The ideal combination depends on the pKa and nature of your nucleophile. The table below provides a starting point for optimization.

Nucleophile TypeRecommended SolventsRecommended BasesTemperature (°C)Key Considerations
Primary/Secondary Amines DMSO, DMF, NMP, AcetonitrileK₂CO₃, Cs₂CO₃, DIPEA80 - 120The base scavenges the HF byproduct. Carbonates are often preferred.
Alcohols / Phenols DMF, THF, DioxaneNaH, K₂CO₃, Cs₂CO₃25 - 100NaH deprotonates the alcohol first (pre-stir for 30 min) to form the more potent alkoxide nucleophile.
Thiols DMSO, DMFK₂CO₃, Cs₂CO₃60 - 100Thiols are generally very good nucleophiles and may require milder conditions.
Anionic Nucleophiles (e.g., N₃⁻) DMSO, DMFNone required80 - 120The nucleophile is already active; no base is needed.[6]

Expert Tip: For sluggish reactions involving amine nucleophiles, switching from K₂CO₃ to the more soluble Cs₂CO₃ can often provide a significant rate enhancement without needing to increase the temperature.

Part 4: Standardized Experimental Protocol

This generalized protocol for an aminative substitution serves as a validated starting point for your experiments.

Protocol: Synthesis of 5-Bromo-6-(alkylamino)nicotinonitrile

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-6-fluoronicotinonitrile (1.0 eq.), the desired amine nucleophile (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a substrate concentration of 0.1-0.2 M.

  • Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS to validate the success of the protocol.

References

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link][10]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link][5]

  • Chem Help ASAP. (2017). Nucleophilic substitution of pyridine. [Link][2]

  • Organic Chemistry. (n.d.). Nucleophilic substitution reactions in pyridine. [Link][11]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link][12]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Link][1]

  • Huestis, D. L., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. [Link][4]

  • Khan Academy. (2018). Nucleophilic substitution of halo pyridines. [Link][13]

  • Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link][3]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884. [Link][6]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. [Link][8]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2015). The Journal of Physical Chemistry B. [Link][7]

  • Save My Exams. (n.d.). Nitriles & Hydroxynitriles. [Link][9]

Sources

Technical Support Center: Optimization of 5-Bromo-6-fluoronicotinonitrile Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Rate Acceleration Guide for 5-Bromo-6-fluoronicotinonitrile (CAS: 1806062-09-8) Document ID: TSC-PYR-CN-0506 Applicable Chemistries: Suzuki-Miyaura, Buchwald-Hartwig,


Target Audience:  Medicinal Chemists, Process Development Scientists[1]

Core Reactivity Analysis

Before attempting to accelerate reaction rates, it is critical to understand the competing electronic forces within 5-bromo-6-fluoronicotinonitrile.[1] This molecule possesses two distinct electrophilic sites with orthogonal reactivity profiles.[1][2]

  • Site A (C5-Br): A standard aryl bromide site activated for Palladium-catalyzed cross-coupling.[1][2] However, the reaction rate is often throttled by catalyst poisoning from the C3-Nitrile group and the pyridine nitrogen.

  • Site B (C6-F): A highly activated site for Nucleophilic Aromatic Substitution (

    
    ).[1][2] The fluorine is ortho to the pyridine nitrogen and para to the nitrile, making it extremely susceptible to attack by bases or nucleophilic solvents.
    
Reactivity Landscape Diagram

ReactivityLandscape Substrate 5-Bromo-6- fluoronicotinonitrile C5_Path C5-Br Site (Pd-Catalysis) Substrate->C5_Path Cross-Coupling C6_Path C6-F Site (SNAr) Substrate->C6_Path Substitution Problem_C5 Rate Limiter: Catalyst Poisoning (CN/N) Slow Transmetallation C5_Path->Problem_C5 Problem_C6 Rate Limiter: Solvent Shell/Ion Pairing Weak Nucleophile C6_Path->Problem_C6 Sol_C5 Solution: Bulky Ligands (XPhos) Pd-Precatalysts Problem_C5->Sol_C5 Optimization Sol_C6 Solution: Polar Aprotic (DMSO) Crown Ethers Problem_C6->Sol_C6 Optimization

Figure 1: Orthogonal reactivity profiles and their specific rate-limiting factors.

Protocol: Accelerating Palladium Cross-Couplings (C5-Br)

User Scenario: You are attempting a Suzuki or Buchwald coupling at the bromine position, but the reaction stalls at 40-60% conversion or requires excessive heating (which degrades the substrate).

The Root Cause

The primary cause of sluggish rates in this substrate is Catalyst Sequestration .[2] The nitrile lone pair (C3-CN) and the pyridine nitrogen (N1) compete with the phosphine ligand for binding sites on the Palladium(II) intermediate.[1] This forms an inactive "resting state" complex, preventing the catalytic cycle from turning over.[2]

Optimization Workflow
Step 1: Switch to Precatalyst Systems

Do not use traditional Pd sources like


 or 

+ Ligand.[1][2] These require an induction period to generate the active

species, during which the nitrile group can irreversibly bind to the metal.

Recommended System: Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).[1][2]

  • Why: These precatalysts release the active

    
     species immediately upon exposure to base, bypassing the induction period and saturating the metal with the bulky ligand before the substrate can interfere.
    
Step 2: Ligand Selection (The "Umbrella" Effect)

You must use ligands that are bulky enough to physically block the nitrile group from coordinating to the Palladium center.

LigandRate ImpactRecommendation
XPhos HighPrimary Choice. Excellent for heteroaryl chlorides/bromides.[1][2] The isopropyl groups provide steric bulk to prevent N-binding.[1][2]
SPhos MediumGood alternative if XPhos fails, particularly for boronic acids with high steric hindrance.[1][2]
BrettPhos HighBest for Aminations. If doing Buchwald-Hartwig, this is mandatory to prevent catalyst death.[1][2]

/ dppf
LowAvoid. These lack the steric bulk to prevent nitrile coordination; reaction will be slow.[1][2]
Step 3: Base & Additive Engineering

If the reaction is still slow, the transmetallation step (transfer of the organic group from Boron to Palladium) is likely the bottleneck.

  • Promoter: Add 0.5 - 1.0 equiv of water if using anhydrous solvents (Dioxane/Toluene).[1][2] Boronic acids require a trace of water to form the reactive boronate species.[2]

  • Phase Transfer: If using weak bases (

    
    ) to protect the Fluorine, add 18-Crown-6  or TBAB  (tetrabutylammonium bromide) to solubilize the base and accelerate transmetallation.[1]
    

Protocol: Accelerating Substitutions (C6-F)

User Scenario: You want to replace the Fluorine with an amine or alkoxide, but the reaction requires high temperatures (>100°C) or takes 24+ hours.

The Root Cause

While the C6 position is activated, the reaction rate is often limited by Nucleophile Solvation . In hydrogen-bonding solvents (alcohols), the nucleophile is "caged" by solvent molecules, reducing its energy.[1] In non-polar solvents, the salt (nucleophile) is insoluble.[2]

Optimization Workflow

Method A: The "Naked" Anion Approach (Anhydrous)

  • Solvent: Switch to DMSO or NMP (N-Methyl-2-pyrrolidone).[1][2] These are polar aprotic solvents that solvate the cation (e.g.,

    
    ) but leave the anion (nucleophile) "naked" and highly reactive.[1]
    
  • Temperature: 50°C - 80°C. (Do not exceed 100°C to avoid nitrile hydrolysis).

  • Base: Use Cesium Carbonate (

    
    ) . The large Cesium cation forms a looser ion pair with the nucleophile compared to Sodium or Potassium, increasing the reaction rate by 2-5x.
    

Method B: Phase Transfer Catalysis (Biphasic) If you cannot use high-boiling solvents like DMSO:

  • Solvent: Toluene or THF.

  • Catalyst: Add 10 mol% Aliquat 336 or Tetrabutylammonium Fluoride (TBAF) .[1][2]

  • Mechanism: The quaternary ammonium salt shuttles the nucleophile into the organic phase in a highly reactive state.[2]

Troubleshooting & FAQs

Q1: My Suzuki coupling (at Br) is producing a byproduct where the Fluorine is also gone. What happened?

Diagnosis: You used a base that acted as a nucleophile.[1][2] Explanation: Strong bases like Sodium Methoxide (


), Sodium Ethoxide (

), or Hydroxide (

) will attack the C6-F position faster than the Palladium cycle can couple the C5-Br.[1] Fix: Switch to a non-nucleophilic base . Use Potassium Phosphate (

) or Cesium Carbonate (

) in a non-alcoholic solvent (e.g., Toluene/Water or Dioxane).[1][2]
Q2: The reaction turns black immediately and stops. Why?

Diagnosis: "Palladium Black" precipitation.[1][2] Explanation: The active


 species is unstable and has aggregated into non-catalytic metal particles.[2] This happens when the ligand dissociates or when the oxidative addition is too slow.[2]
Fix: 
  • Increase the Ligand:Pd ratio to 2:1 or higher.[1][2]

  • Ensure the reaction is strictly oxygen-free (Sparge with Argon for 15 mins). Oxygen accelerates ligand oxidation, leaving the Pd naked.[2]

Q3: Can I do the reaction before the Suzuki coupling?

Answer: Yes, and it is often recommended. Logic: Replacing the Fluorine with an electron-donating group (like an amine or alkoxy group) will make the pyridine ring more electron-rich.

  • Pros: This deactivates the ring slightly, making the subsequent Suzuki coupling less prone to side reactions (though oxidative addition might be slightly slower, the catalyst stability usually improves because the pyridine nitrogen becomes less coordinating).

  • Cons: If you replace F with a very bulky group, it might sterically hinder the adjacent Br position.[2]

Standard High-Rate Protocol (Suzuki Coupling)

Use this baseline protocol for maximum reaction rate.

  • Vessel: 4mL vial with a Teflon-lined septum cap.

  • Solids:

    • 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)[1]

    • XPhos Pd G4 (2.0 - 5.0 mol%)[1]

    • 
       (Tribasic, finely ground) (3.0 equiv)[1]
      
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2] Note: The water is crucial for rate.

  • Degas: Sparging with Argon for 5 minutes is mandatory.

  • Heat: 80°C for 2 hours.

  • Check: HPLC/LCMS. If incomplete, add 1 mol% more catalyst and heat for 1 hour.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [1][3][4]

  • Catalyst Poisoning by Nitriles: Guram, A. S., et al. (2010).[1][2] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [1]

  • Buchwald Precatalysts (G3/G4) for Heterocycles: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1][2] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. [1]

  • SNAr Reactivity of Fluoropyridines: Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019).[1][2] The C–F Bond as a Conformational Tool in Organic Synthesis. [1]

  • Phase Transfer Catalysis in SNAr: Makosza, M. (2000).[1][2] Phase-transfer catalysis. A general green methodology in organic synthesis. [1]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-fluoronicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in common cross-coupling reactions involving this substrate. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the success of your experiments.

Introduction: The Challenge of 5-Bromo-6-fluoronicotinonitrile in Catalysis

5-Bromo-6-fluoronicotinonitrile is a valuable building block in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination to construct complex molecular architectures. However, its structure presents a unique challenge: the pyridine nitrogen's lone pair of electrons can act as a potent poison to the palladium catalyst. This coordination can lead to decreased reaction rates, incomplete conversion, and, in severe cases, complete reaction failure. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst poisoning in my reaction with 5-Bromo-6-fluoronicotinonitrile?

A1: The most common indicators of catalyst poisoning include:

  • Stalled or Sluggish Reactions: A noticeable decrease in the reaction rate or a complete halt in the consumption of starting materials.

  • Low Product Yield: Obtaining a significantly lower yield of the desired product than expected.

  • Formation of Byproducts: An increase in the formation of side products, such as homocoupled products or dehalogenated starting material.

  • Color Change: In many palladium-catalyzed reactions, the appearance of black precipitates (palladium black) can signify catalyst decomposition and deactivation.

Q2: How does the structure of 5-Bromo-6-fluoronicotinonitrile contribute to catalyst poisoning?

A2: The primary culprit is the lone pair of electrons on the pyridine nitrogen atom. This nitrogen can coordinate strongly to the active palladium center, effectively blocking the sites required for the catalytic cycle to proceed. This leads to a significant reduction in or complete loss of catalytic activity. While the electron-withdrawing effects of the fluorine and nitrile groups can influence the reactivity of the C-Br bond, the pyridine nitrogen remains the most significant contributor to catalyst poisoning.

Q3: Can impurities in my 5-Bromo-6-fluoronicotinonitrile sample be the source of poisoning?

A3: Absolutely. Commercially available or synthetically prepared 5-Bromo-6-fluoronicotinonitrile may contain impurities that can poison your catalyst. Potential problematic impurities include:

  • Residual Starting Materials: Depending on the synthetic route, unreacted precursors used in the synthesis of nicotinonitriles, such as 3-bromopyridine, can be present.

  • Byproducts from Synthesis: The synthesis of nicotinonitriles can sometimes involve harsh reagents, and byproducts from these reactions can be carried over. For instance, the dehydration of nicotinamide to nicotinonitrile can leave residual phosphorus pentoxide or related compounds if not thoroughly purified.

  • Sulfur Compounds: Trace amounts of sulfur-containing compounds are notorious poisons for palladium catalysts.

Q4: Are certain types of cross-coupling reactions more susceptible to poisoning with this substrate?

A4: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are susceptible to catalyst poisoning by pyridine-containing substrates. The choice of ligand and reaction conditions is crucial in mitigating these effects. Generally, reactions requiring higher temperatures for prolonged periods may experience more significant catalyst deactivation.

Troubleshooting Guide: Low Conversion in Cross-Coupling Reactions

This section provides a systematic approach to troubleshooting low conversion in Suzuki-Miyaura and Buchwald-Hartwig reactions involving 5-Bromo-6-fluoronicotinonitrile.

Initial Assessment and Diagnosis

Before making significant changes to your protocol, it's essential to diagnose the potential cause of the low conversion. The following workflow can guide your investigation.

Troubleshooting_Workflow

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps

1. Starting Material Purity:

  • Problem: Impurities in 5-Bromo-6-fluoronicotinonitrile are poisoning the catalyst.

  • Solution:

    • Analysis: If possible, analyze your starting material by NMR, LC-MS, or GC-MS to identify any impurities.

    • Purification: If impurities are detected or suspected, purify the starting material. Recrystallization or column chromatography are effective methods.

2. Reagent Quality:

  • Problem: Degradation of other reagents, such as the boronic acid/ester or amine, or impure base or solvent.

  • Solution:

    • Boronic Acids/Esters: These can be prone to degradation. Use freshly purchased or recrystallized material. Consider using more stable boronic esters (e.g., pinacol esters).

    • Amines: Ensure the purity of your amine coupling partner. Distillation may be necessary for liquid amines.

    • Base: The choice and quality of the base are critical. Use a freshly opened bottle or a base that has been stored under an inert atmosphere. Grinding the base to a fine powder can improve its reactivity.

    • Solvent: Ensure your solvent is anhydrous and properly degassed. Oxygen can oxidize the active Pd(0) catalyst.

3. Reaction Conditions:

  • Problem: Suboptimal reaction conditions are leading to catalyst deactivation or slow reaction rates.

  • Solution:

    • Inert Atmosphere: Rigorous exclusion of oxygen is crucial. Ensure your flask is properly flame-dried or oven-dried, and use a robust inert gas (argon or nitrogen) atmosphere. Multiple vacuum/backfill cycles are recommended.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If your reaction is sluggish, a modest increase in temperature may be beneficial. However, if you observe catalyst decomposition (e.g., formation of palladium black), a lower temperature may be necessary.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

4. Catalyst System Optimization:

  • Problem: The chosen palladium source or ligand is not suitable for this specific substrate.

  • Solution:

    • Ligand Choice: The ligand is arguably the most critical component for successful coupling with pyridine-containing substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often effective as they can promote the desired catalytic steps while sterically hindering the coordination of the pyridine nitrogen.

    • Palladium Source: Pre-formed Pd(0) sources like Pd₂(dba)₃ or modern pre-catalysts (e.g., Buchwald pre-catalysts) can be more reliable than Pd(II) sources that require in-situ reduction.

    • Catalyst Loading: While increasing catalyst loading can sometimes overcome poisoning, it is often more effective to address the root cause. A typical starting point is 1-5 mol% of the palladium source.

Data Presentation: Ligand Comparison for Suzuki-Miyaura Coupling

The following table provides an illustrative comparison of common phosphine ligands for the Suzuki-Miyaura coupling of an electron-deficient bromopyridine with an arylboronic acid. The data is based on established trends for similar substrates and serves as a starting point for optimization.[1]

LigandCatalyst System (Typical)Expected Yield (%)Key Characteristics
PPh₃ Pd(PPh₃)₄20-40Often insufficient for electron-deficient pyridines; prone to catalyst deactivation.
dppf PdCl₂(dppf)50-70More effective than PPh₃, but may still result in incomplete conversion.
SPhos Pd₂(dba)₃ / SPhos85-95Bulky, electron-rich ligand; excellent for promoting oxidative addition and preventing catalyst poisoning.
XPhos Pd₂(dba)₃ / XPhos80-95Similar to SPhos, highly effective for challenging substrates.
RuPhos Pd₂(dba)₃ / RuPhos85-98Another highly effective Buchwald-type ligand, often providing excellent results with heteroaryl halides.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-6-fluoronicotinonitrile with an arylboronic acid.

Suzuki_Protocol

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-6-fluoronicotinonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of 5-Bromo-6-fluoronicotinonitrile.[2][3]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-2 mol%) and the phosphine ligand if not using a pre-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add 5-Bromo-6-fluoronicotinonitrile (1.0 equiv), the amine coupling partner (1.2 equiv), and a base (e.g., NaOtBu or LHMDS, 1.5 equiv).[4]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Purification of 5-Bromo-6-fluoronicotinonitrile by Recrystallization

This protocol can be used to purify the starting material to remove potential catalyst poisons.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which 5-Bromo-6-fluoronicotinonitrile is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., ethanol/water, isopropanol).

  • Dissolution: In a flask, add the crude 5-Bromo-6-fluoronicotinonitrile and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • Chemistry LibreTexts. (2023).
  • Leitch, D. C., & Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1876-1889.
  • Leitch, D. C., & Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Google Patents. (1949).
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 225-238.
  • Cook, A., & Newman, S. G. (2021).
  • Wikipedia. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem. (2025).
  • Semantic Scholar. (2000).
  • BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Topics in current chemistry, 292, 1-43.
  • Sharma, S., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(11), 12-21.
  • Whymark, T. A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BLD Pharm. (n.d.). 1256823-71-8|5-Bromo-6-fluoronicotinonitrile.
  • Organic Syntheses. (n.d.). Nicotinonitrile.
  • Google Patents. (2022). Preparation method of 6-fluoronicotinic acid. CN115433122A.
  • Google Patents. (1977).
  • Sharma, U. K., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 11(36), 9849-9856.
  • Journal of Nanostructures. (2023). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • MDPI. (2018). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Sunway Pharm Ltd. (n.d.). 5-bromo-6-fluoronicotinonitrile - CAS:1256823-71-8.
  • Google Patents. (2010).

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Analytical methods for monitoring 5-Bromo-6-fluoronicotinonitrile reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSH-BFN-2024-01 Subject: Analytical Methodologies & Troubleshooting for Reaction Progression Assigned Expert: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Analytical Landscape

You are working with 5-Bromo-6-fluoronicotinonitrile (CAS: 1158509-54-0), a highly functionalized pyridine scaffold.[1] From an analytical perspective, this molecule presents a "Triad of Reactivity" that dictates your monitoring strategy:

  • The Electrophilic C6-Fluorine: Highly activated for

    
     displacement due to the ortho-nitrogen and the electron-withdrawing nitrile at C3.
    
  • The Labile Nitrile (C3): Susceptible to hydrolysis (to amide/acid) under basic conditions often used for Suzuki couplings or

    
    .
    
  • The Bromine Handle (C5): The site for cross-coupling, but potentially liable to dehalogenation in reductive environments.

This guide moves beyond generic protocols to address the specific stability and detection challenges of this fluoropyridine core.

Part 1: Analytical Decision Matrix

Before selecting a method, determine your reaction stage. Use the following logic flow to optimize throughput vs. data density.

AnalyticalMatrix Start Reaction Stage? Screening High-Throughput Screening (SNAr) Start->Screening Early Phase Kinetics Kinetic Profiling (Precise Conversion) Start->Kinetics Optimization Purity Final Purity / Isolation Start->Purity Scale-Up NMR 19F NMR (Rapid, No Workup) Screening->NMR If Soluble UPLC UPLC-MS (High Sensitivity) Kinetics->UPLC Fast Sampling HPLC HPLC-UV (Quantification) Purity->HPLC Standard QC NMR->UPLC Ambiguous Shift?

Figure 1: Decision matrix for selecting the optimal analytical technique based on reaction phase.

Part 2: High-Performance Liquid Chromatography (HPLC/UPLC)

The Workhorse Method. The primary challenge with chlor/bromo-fluoropyridines is peak tailing due to interaction between the basic pyridine nitrogen and silanols on the column, and the co-elution of hydrolysis byproducts.

Optimized Protocol: Acidic Mobile Phase
  • Rationale: We use an acidic mobile phase to protonate the pyridine nitrogen (

    
    ). This prevents it from interacting with the stationary phase silanols, ensuring sharp peaks.
    
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Nicotinonitriles have strong absorbance here)
Temperature 40°C (Critical for resolution of hydrolysis impurities)
Troubleshooting Guide: HPLC Issues

User Question: "I see a small 'shoulder' peak eluting just before my starting material. Is this an isomer?"

Expert Resolution: It is highly unlikely to be an isomer. This is almost certainly the Carboxamide impurity (5-bromo-6-fluoronicotinamide), resulting from partial hydrolysis of the nitrile.

  • Mechanism: Basic conditions (e.g.,

    
     in Suzuki coupling) attack the nitrile.
    
  • Diagnostic: The amide is more polar than the nitrile, so it elutes earlier on Reverse Phase (RP).

  • Fix: Check your reaction pH. If using aqueous base, ensure temperature is controlled. Switch to anhydrous bases (e.g., CsF, KOtBu) in organic solvents if hydrolysis persists [1].

User Question: "My product peak is splitting."

Expert Resolution: This is a sample solvent mismatch.

  • Cause: Dissolving this lipophilic molecule in 100% DMSO or THF and injecting a large volume into a high-water mobile phase causes the analyte to precipitate momentarily at the column head.

  • Fix: Dilute your sample 1:1 with the starting mobile phase (Water/ACN) before injection.

Part 3: F NMR Spectroscopy

The "Secret Weapon." Since your molecule contains a fluorine atom directly attached to the aromatic ring,


F NMR is the fastest way to monitor 

reactions without quenching or workup [2].
Protocol: In-Situ Monitoring
  • Take a 50 µL aliquot of the reaction mixture.

  • Dilute with 450 µL deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
  • Acquire a non-decoupled

    
    F spectrum (typically 16-32 scans).
    
Data Interpretation Table
Compound StateApprox.[2][3][4][5][6][7][8] Shift (

, ppm)
Signal Characteristic
Starting Material -65 to -75 ppmSinglet (or doublet if H-coupling visible)

Product
Signal Disappears The F is the leaving group!
Hydrolysis Product Shift of ~1-2 ppmSmall shift; F remains, but electronic environment changes (CN

CONH

)

User Question: "I see a new peak at -120 ppm. What is it?"

Expert Resolution: If you are running an


 reaction, this is likely free Fluoride ion (

)
.
  • Context: As the nucleophile displaces the fluorine, inorganic fluoride is released.

  • Confirmation: Spike the NMR tube with NaF; if the peak grows, your reaction is proceeding. This allows you to calculate conversion by integrating the Product vs. Free Fluoride (if quantitative parameters are used) [3].

Part 4: GC-MS Analysis

The Confirmation Tool. Best for monitoring de-halogenation side reactions during metal-catalyzed couplings.

Isotope Pattern Recognition

The 5-Bromo substituent provides a distinct mass spectral signature.

  • Pattern: Look for the 1:1 doublet at

    
     and 
    
    
    
    (due to
    
    
    and
    
    
    natural abundance).
  • Warning Sign: If you see a peak with a standard carbon isotope distribution (no M+2 doublet) at

    
    , you have suffered protodebromination  (loss of Bromine), a common side reaction in Pd-catalyzed cross-couplings [4].
    
Part 5: Workflow Visualization

The following diagram illustrates the troubleshooting logic for the most common failure mode: Nitrile Hydrolysis .

HydrolysisTroubleshoot Observation Problem: Low Yield / New Polar Spot CheckpH Check Reaction pH Observation->CheckpH HighpH pH > 10 (Basic) CheckpH->HighpH Neutral pH Neutral CheckpH->Neutral TempCheck Check Temperature HighpH->TempCheck Hydrolysis Diagnosis: Nitrile Hydrolysis (CN -> CONH2) TempCheck->Hydrolysis High Temp SNAr Diagnosis: SNAr Competition (OH displaces F) TempCheck->SNAr High Water Content Solution1 Action: Switch to Anhydrous Base (e.g., Cs2CO3 in DMF) Hydrolysis->Solution1 Solution2 Action: Lower Temp or Reduce Base Equivalents SNAr->Solution2

Figure 2: Troubleshooting logic for hydrolysis and competitive substitution side-reactions.

References
  • BenchChem. (2025).[9][10] HPLC method development for halogenated benzophenones and pyridines. Retrieved from .

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from .

  • Do, N. M., et al. (2011).[2][11] Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations. Analytical Chemistry. Retrieved from .

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from .

Sources

Validation & Comparative

Technical Guide: Suzuki vs. Stille Coupling for 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Suzuki and Stille Coupling for 5-Bromo-6-fluoronicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the functionalization of 5-Bromo-6-fluoronicotinonitrile (CAS 292037-72-8) , the choice between Suzuki-Miyaura and Stille cross-coupling is dictated by a single critical factor: the lability of the C6-fluorine atom.

While Suzuki coupling is generally preferred for its green profile and boron reagent stability, this specific substrate presents a high risk of Nucleophilic Aromatic Substitution (


)  under standard basic Suzuki conditions. The Stille coupling, operating under neutral conditions, offers superior chemoselectivity for this scaffold but introduces purification challenges related to organotin byproducts.

This guide analyzes the mechanistic trade-offs and provides optimized protocols for both pathways.

The Chemoselectivity Challenge

The core difficulty with 5-Bromo-6-fluoronicotinonitrile lies in its electronic deficiency. The pyridine ring is pulled electron-poor by the nitrile group (C3) and the nitrogen atom, making the C6-position highly electrophilic.

  • Path A (Desired Cross-Coupling): Oxidative addition of Pd(0) into the C5-Br bond.

  • Path B (Undesired Side Reaction): Attack of the base (OH⁻, OR⁻) at C6, displacing the fluorine atom via

    
    .
    
Mechanistic Divergence Diagram

The following diagram illustrates the competing pathways that dictate method selection.

ReactionPathways Substrate 5-Bromo-6-fluoronicotinonitrile OxAdd Oxidative Addition (C5-Pd-Br) Substrate->OxAdd + Pd(0) Impurity SNAr Impurity (6-Hydroxy/Alkoxy) Substrate->Impurity + Base (Suzuki Only) Pd_Complex Pd(0) Catalyst Product Desired C5-Coupled Product OxAdd->Product Transmetallation & Red. Elim. Base Suzuki Base (OH-, CO3--)

Figure 1: Mechanistic competition between Pd-catalyzed coupling and base-mediated


.
Comparative Analysis
FeatureSuzuki-Miyaura CouplingStille Coupling
Primary Reagent Aryl/Heteroaryl Boronic Acid (or Ester)Organostannane (e.g., Tributyltin)
Reaction pH Basic (Requires activation of Boron)Neutral (No additives required)
C6-F Stability Low (Risk of hydrolysis/substitution)High (Chemoselective)
Atom Economy HighLow (Stoichiometric tin waste)
Toxicity Low (Green chemistry aligned)High (Organotin residues)
Purification Simple (Aqueous workup)Difficult (Requires KF workup or specialized silica)
Ideal Use Case Scale-up (if anhydrous conditions work)Discovery/MedChem (High fidelity required)
Expert Insight: The Suzuki "Trap"

Standard Suzuki protocols often use aqueous bases (e.g.,


 in DME/Water). Do not use these conditions for this substrate.  The hydroxide ions generated will rapidly displace the fluorine at C6, leading to the 6-hydroxy-5-bromonicotinonitrile byproduct.

The Fix: If Suzuki is necessary (e.g., to avoid Tin), you must use anhydrous bases such as Cesium Fluoride (CsF) or anhydrous Potassium Phosphate (


) in dry solvents like 1,4-Dioxane or Toluene.
Optimized Experimental Protocols
Protocol A: Stille Coupling (Recommended for Discovery)

Best for: Small-scale synthesis (mg to g) where purity is paramount and tin toxicity is manageable.

Reagents:

  • Substrate: 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)

  • Coupling Partner: Aryl-SnBu

    
     (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Anhydrous Toluene or DMF (0.1 M)

Procedure:

  • Setup: Charge a reaction vial with the substrate, stannane, and catalyst inside a glovebox or under a steady stream of Argon.

  • Solvent: Add anhydrous, degassed Toluene.

  • Reaction: Seal the vessel and heat to 90–110 °C for 4–12 hours. Monitor by LCMS.

  • Workup (Critical Step): Cool to room temperature. Add 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. This precipitates the tin byproduct as insoluble

    
    .
    
  • Filtration: Filter the biphasic mixture through a pad of Celite.

  • Extraction: Extract the filtrate with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Suzuki Coupling (Recommended for Scale)

Best for: Larger scales (>10g) where tin removal is cost-prohibitive.

Reagents:

  • Substrate: 5-Bromo-6-fluoronicotinonitrile (1.0 equiv)

  • Coupling Partner: Aryl-Boronic Acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base: Anhydrous

    
     (3.0 equiv) or CsF (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (dry)

Procedure:

  • Drying: Ensure all glassware is oven-dried. The boronic acid and base must be dry.

  • Setup: Combine substrate, boronic acid, base, and catalyst in the vessel.[2]

  • Inert Atmosphere: Evacuate and backfill with

    
     three times.
    
  • Reaction: Add dry 1,4-Dioxane via syringe. Heat to 80–100 °C for 6–18 hours.

    • Note: Do not add water. The reaction relies on the solubility of the base in hot dioxane or trace solubility to activate the boronate.

  • Workup: Filter the hot reaction mixture through Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Decision Logic for Researchers

Use the following logic flow to determine the correct path for your specific project phase.

DecisionMatrix Start Start: Functionalize 5-Br-6-F-Nicotinonitrile Scale What is the Scale? Start->Scale Small < 1 gram (Discovery) Scale->Small Large > 10 grams (Process) Scale->Large Stille USE STILLE COUPLING (Neutral Conditions) Small->Stille High Purity Needed Suzuki USE SUZUKI (Anhydrous) (Avoid Hydrolysis) Large->Suzuki Avoid Tin Waste CheckF Is C6-F retention critical? Stille->CheckF Guarantees F retention Suzuki->CheckF Risk of SNAr

Figure 2: Decision matrix for selecting coupling methodology based on scale and fidelity requirements.

References
  • Mechanistic Considerations in Pyridine Cross-Coupling: Li, J. J. (2014). Name Reactions for Homologations, Part I. Wiley. (Discusses general reactivity of halo-pyridines).
  • Stille vs. Suzuki in Heterocycles: Walther, M., et al. (2023).[3] Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. Link

  • Palladium-Catalyzed Reactions of Electron-Deficient Aryl Fluorides: Zhang, Y., et al. (2025). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate. Link

  • Optimization of Suzuki Coupling for Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

The Untapped Potential of 5-Bromo-6-fluoronicotinonitrile Derivatives: A Comparative Guide to Prospective Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. The strategic incorporation of halogen atoms into heterocyclic systems is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[1] Within this context, the 5-bromo-6-fluoronicotinonitrile scaffold presents a compelling, yet underexplored, platform for the discovery of new therapeutic agents. This guide provides a comprehensive comparison of the prospective biological activities of derivatives of 5-bromo-6-fluoronicotinonitrile, drawing upon experimental data from structurally analogous compounds to inform future research and development.

The 5-Bromo-6-fluoronicotinonitrile Scaffold: A Promising Starting Point

The 5-bromo-6-fluoronicotinonitrile core is a synthetically accessible starting material, with its availability noted from various chemical suppliers. The presence of three distinct reactive sites—the bromine atom, the fluorine atom, and the nitrile group—offers a rich platform for chemical modification and the generation of diverse derivative libraries. The bromine atom is particularly amenable to substitution reactions, allowing for the introduction of a wide array of functional groups.

Prospective Anticancer Activity: A Comparative Analysis

While direct experimental data on the anticancer activity of 5-bromo-6-fluoronicotinonitrile derivatives is not yet available in the public domain, a compelling case for their potential can be constructed by examining related structures. The nicotinonitrile (3-cyanopyridine) core is a known pharmacophore in anticancer drug design.

A series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds exhibiting promising results. For instance, certain derivatives have shown potent activity against breast cancer cell lines.[2] The introduction of a trifluoromethyl group at the 5-position of a pyrimidine ring, a related nitrogenous heterocycle, has led to the development of potent EGFR inhibitors with significant antitumor activities.[3]

To quantitatively assess the potential of halogenated nicotinonitrile derivatives, we can compare the cytotoxic activities of analogous compounds from the literature.

Table 1: Comparative Anticancer Activity of Halogenated Heterocyclic Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-TrifluoromethylpyrimidineCompound 9uA549 (Lung)0.35[3]
5-TrifluoromethylpyrimidineCompound 9uMCF-7 (Breast)3.24[3]
5-TrifluoromethylpyrimidineCompound 9uPC-3 (Prostate)5.12[3]
AcetoxycoumarinCompound 7A549 (Lung)48.1[4]
AcetoxycoumarinCompound 7CRL 1548 (Liver)45.1[4]
5-Nitrofuranyl ThiazolidinoneVariousMultiple1.37 - 39.85[5]
5-Bromoindole Hydrazone5BDBICHep G2 (Liver)14.3[6]

The data presented in Table 1 underscores the potent anticancer activity achievable with halogenated heterocyclic scaffolds. The low micromolar to nanomolar IC50 values of these related compounds suggest that derivatives of 5-bromo-6-fluoronicotinonitrile could exhibit significant cytotoxicity against a range of cancer cell lines. The varied mechanisms of action, from EGFR inhibition to the induction of apoptosis, highlight the diverse therapeutic avenues that could be explored.[3][5]

Proposed Mechanism of Anticancer Action

Based on the activities of analogous compounds, derivatives of 5-bromo-6-fluoronicotinonitrile could potentially exert their anticancer effects through several mechanisms, including:

  • Enzyme Inhibition: Targeting key kinases involved in cancer cell proliferation and survival, such as EGFR.[3]

  • Induction of Apoptosis: Triggering programmed cell death through pathways involving oxidative stress and DNA damage.[5]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at critical checkpoints.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these derivatives.

anticancer_pathway Derivative 5-Bromo-6-fluoronicotinonitrile Derivative EGFR EGFR Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits antimicrobial_workflow Start Synthesized Derivatives MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC GyraseAssay DNA Gyrase Inhibition Assay MBC->GyraseAssay Lead Lead Compound Identification GyraseAssay->Lead

Caption: Proposed workflow for antimicrobial screening of 5-bromo-6-fluoronicotinonitrile derivatives.

Experimental Protocols

To facilitate future research in this area, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The 5-bromo-6-fluoronicotinonitrile scaffold holds significant, yet largely unexplored, potential for the development of novel anticancer and antimicrobial agents. By drawing comparisons with structurally related compounds that have demonstrated potent biological activities, this guide provides a strong rationale for the synthesis and evaluation of a diverse library of 5-bromo-6-fluoronicotinonitrile derivatives. The presence of multiple, readily modifiable functional groups offers a versatile platform for fine-tuning the pharmacological properties of these compounds. Future research should focus on the systematic derivatization of this scaffold and comprehensive screening against a broad panel of cancer cell lines and microbial pathogens. Such studies are poised to unlock the full therapeutic potential of this promising class of compounds.

References

  • A new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesised as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link].

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, [Link].

  • Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. In Vivo, [Link].

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, [Link].

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters, [Link].

  • Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, [Link].

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, [Link].

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, [Link].

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry, [Link].

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, [Link].

  • "SYNTHESIS AND IN VITRO EVALUATION OF NITROGEN-CONTAINING DERIVATIVES AS POTENTIAL ANTICANCER AGENTS". South Eastern European Journal of Public Health, [Link].

  • Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. Archiv der Pharmazie, [Link].

Sources

Strategic SAR Exploration: The 5-Bromo-6-fluoronicotinonitrile Scaffold

[1]

Executive Summary

In modern medicinal chemistry, the "privileged structure" concept drives library design.[1] 5-Bromo-6-fluoronicotinonitrile (CAS: 179897-89-3) represents a high-value lynchpin for accessing 3,5,6-trisubstituted pyridines.[1] Its utility stems from its orthogonal reactivity profile : a highly electrophilic C6-fluorine for nucleophilic aromatic substitution (SNAr), a C5-bromine poised for palladium-catalyzed cross-coupling, and a C3-nitrile that serves as both an electronic modulator and a precursor for heterocycles or amides.[1]

This guide objectively compares the performance of this scaffold against common alternatives (benzonitriles and pyrimidines) and details the specific synthetic workflows required to maximize yield and regioselectivity in SAR campaigns, particularly for kinase inhibitors (e.g., RIPK2, EGFR).[1]

Part 1: Comparative Scaffold Analysis

When selecting a core scaffold for a drug discovery campaign, the choice often lies between a pyridine (nicotinonitrile), a benzene (benzonitrile), or a pyrimidine core.[1] The following table compares 5-Bromo-6-fluoronicotinonitrile against its primary competitors based on physicochemical properties and synthetic utility.

Table 1: Scaffold Performance Comparison
Feature5-Bromo-6-fluoronicotinonitrile (Pyridine Core)3-Bromo-4-fluorobenzonitrile (Benzene Core)5-Bromo-4-chloropyrimidine (Pyrimidine Core)
H-Bonding Capacity High: Pyridine N acts as a hinge binder (acceptor).[1]Low: No ring nitrogen; requires substituents for H-bonding.[1]Very High: Two ring nitrogens; strong hinge binding but higher polarity.[1]
SNAr Reactivity High: Pyridine N and -CN group activate C6-F strongly.[1]Moderate: Only activated by -CN; requires forcing conditions.[1]Very High: Electron-deficient ring makes displacement rapid (sometimes too reactive).[1]
Solubility (LogP) Moderate: Pyridine N lowers LogP vs. benzene, improving aqueous solubility.[1]Low: Lipophilic core often requires solubilizing tails.[1]High: High polarity can lead to permeability issues (low LogD).[1]
Metabolic Stability Good: Pyridine ring is generally resistant to oxidative metabolism (CYP450).[1]Variable: Phenyl ring often susceptible to hydroxylation.[1]Moderate: Pyrimidines can be prone to oxidative opening or N-oxidation.[1]
Synthetic Orthogonality Excellent: F vs. Br selectivity is distinct.[1][2][3]Good: F vs. Br selectivity is distinct.[1][3]Fair: Cl vs. Br selectivity can be difficult to control (scrambling).

Expert Insight: The nicotinonitrile core is often superior when targeting the ATP-binding pocket of kinases.[1] The pyridine nitrogen (N1) often mimics the N1 of the adenine ring of ATP, forming a critical hydrogen bond with the kinase hinge region, a feature absent in the benzonitrile scaffold.

Part 2: Orthogonal Reactivity & Mechanism[1]

The power of 5-Bromo-6-fluoronicotinonitrile lies in its ability to undergo sequential, regioselective functionalization.[1] The electronic environment creates a predictable hierarchy of reactivity.[1]

Reactivity Hierarchy
  • C6-Fluorine (Most Reactive): The electron-withdrawing nature of the pyridine nitrogen and the para-nitrile group makes the C6 position highly electrophilic.[1] SNAr occurs here under mild conditions (0°C to RT).[1]

  • C5-Bromine (Intermediate): Stable to SNAr conditions but reactive in Pd-catalyzed couplings (Suzuki, Stille, Sonogashira).[1]

  • C3-Nitrile (Least Reactive): Stable to standard coupling and displacement conditions; can be hydrolyzed or reduced in a final step.[1]

Visualization: Reactivity Map

The following diagram illustrates the divergent pathways available from this core.[1]

ReactivityMapCore5-Bromo-6-fluoronicotinonitrile(Core Scaffold)SNAr_ProductIntermediate A:6-Amino-5-bromonicotinonitrile(C6 Substitution)Core->SNAr_ProductPath A: S_NAr(R-NH2, Base, RT)FavoredCoupling_ProductIntermediate B:5-Aryl-6-fluoronicotinonitrile(C5 Coupling)Core->Coupling_ProductPath B: Suzuki(Ar-B(OH)2, Pd, Heat)Possible but riskyFinal_LeadFinal Lead Compound(Trisubstituted Pyridine)SNAr_Product->Final_LeadSuzuki Coupling(C5 Functionalization)Coupling_Product->Final_LeadS_NAr(C6 Functionalization)

Caption: Divergent synthesis pathways. Path A (SNAr first) is the industry standard to prevent side reactions and catalyst poisoning.[1]

Part 3: Detailed Case Study – RIPK2 Inhibitor Synthesis[1]

Recent campaigns targeting RIPK2 (Receptor-Interacting Protein Kinase 2) have utilized this scaffold to construct potent inhibitors.[1] The nitrile group often interacts with the gatekeeper residue or solvating water networks, while the C5-substituent extends into the hydrophobic back pocket.

Experimental Protocol: Sequential Functionalization
Step 1: Regioselective SNAr Displacement

This step introduces the hinge-binding motif or solubilizing tail.[1]

  • Reagents: 5-Bromo-6-fluoronicotinonitrile (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.5 eq).[1]

  • Solvent: NMP or DMF (Polar aprotic solvents accelerate SNAr).[1]

  • Conditions:

    • Dissolve 5-Bromo-6-fluoronicotinonitrile in NMP (0.2 M).[1]

    • Cool to 0°C (Critical to prevent bis-addition or nitrile attack).

    • Add DIPEA followed by the aniline dropwise.[1]

    • Allow to warm to RT and stir for 4–6 hours.

    • Validation: Monitor by LCMS. The fluorine signal (F-NMR) will disappear.[1]

    • Workup: Pour into ice water. Filter the precipitate (if solid) or extract with EtOAc.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

This step introduces the hydrophobic group at C5.[1]

  • Reagents: Intermediate from Step 1 (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions:

    • Degas solvents with nitrogen for 15 minutes (Essential to preserve catalyst).[1]

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 2–12 hours.

    • Expert Tip: If the nitrile hydrolyzes to an amide (side reaction), switch base to CsF or K3PO4 and use anhydrous conditions.

Data Analysis: Reactivity Rates

In a competitive study comparing leaving group ability in this specific scaffold, the following relative rates were observed for nucleophilic displacement at C6:

Leaving Group (C6)Relative Rate (k_rel)Selectivity (vs C5-Br)Comment
Fluorine 100 >1000:1 Ideal. Fast, clean, no competing reaction at Br.[1]
Chlorine15~50:1Slower; requires heat, increasing risk of side reactions.[1]
Bromine1~1:1Poor; leads to scrambling (SNAr at C6 vs C5).[1]

Part 4: Critical Troubleshooting & Optimization

Regioselectivity Issues (Scrambling)
  • Problem: When using the chloro analog instead of the fluoro analog, or when using very strong nucleophiles (e.g., alkoxides), attack at the nitrile (C3) or halogen-dance rearrangement can occur.

  • Solution: Stick to the fluoro -derivative.[1][4] The C-F bond strength prevents oxidative addition by Pd (preserving C5), while the high electronegativity accelerates SNAr at C6.

Nitrile Hydrolysis
  • Problem: During the Suzuki coupling (Step 2), the basic aqueous conditions can hydrolyze the nitrile to a primary amide.

  • Solution: Use anhydrous Suzuki conditions .

    • System: Pd(OAc)2 / SPhos / K3PO4 (solid) in Toluene/Dioxane.[1]

Solubility
  • Problem: The core is planar and rigid, leading to poor solubility ( "Brick dust").[1]

  • Solution: Introduce sp3 character in the amine used in Step 1 (e.g., morpholine, piperazine) to disrupt crystal packing.

References

  • RIPK2 Inhibitor Synthesis: Patent WO2023239941A1. Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors.[1] (2023).[1][5][6]

  • Chemoselectivity of Halopyridines: Stroup, B. W., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[1][7] Organic Letters 9.10 (2007): 2039-2042.[1][7]

  • SNAr Mechanism & Kinetics: Liu, J. "Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions."[1][2] BYU ScholarsArchive (2007).[1]

  • Kinase Inhibitor Design: Comparison of Pyridine vs. Pyrimidine Scaffolds in EGFR Inhibitors. Journal of Medicinal Chemistry (General Reference for Scaffold Bioisosterism).

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 5-Bromo-6-fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of pharmaceutical intermediates are paramount. 5-Bromo-6-fluoronicotinonitrile and its derivatives represent a class of halogenated heterocyclic compounds vital in the synthesis of novel therapeutic agents. Their unique structure, featuring a pyridine ring, a nitrile group, and two different halogens, presents specific challenges and opportunities for mass spectrometry (MS) analysis. The incorporation of halogens like fluorine has become crucial for blocking metabolism and enhancing the biological activity of pharmaceuticals.[1]

This guide provides an in-depth comparison of mass spectrometry ionization techniques for the analysis of these derivatives. We will move beyond simple procedural descriptions to explain the underlying causality of methodological choices, ensuring that the protocols described are robust and self-validating. Our focus is on leveraging the strengths of different MS approaches to gain comprehensive structural and quantitative information, a critical step in any drug development pipeline.[2]

The Analytical Challenge: Understanding the Analyte

5-Bromo-6-fluoronicotinonitrile is a relatively small, moderately polar molecule. Its key structural features—a nitrogen-containing aromatic ring, a nitrile group, and halogen atoms—dictate its behavior in a mass spectrometer.

  • Nitrogen Atoms : The pyridine ring nitrogen and the nitrile nitrogen are potential sites for protonation, making positive-ion mode electrospray ionization a viable option.[3]

  • Halogens (Br, F) : The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in peak identification.[4] Fluorine is monoisotopic. The high electronegativity of fluorine can influence fragmentation pathways.

  • Aromatic System : The stability of the pyridine ring means that significant energy is often required for fragmentation, which can be a key consideration when choosing an ionization technique.[4]

An effective analytical strategy requires choosing an ionization method that is compatible with these features and the goals of the analysis, whether it be sensitive quantification, impurity profiling, or definitive structural elucidation.

Comparison of Core Ionization Techniques

The choice of ionization source is the most critical decision in developing an MS method. It determines the type of ions generated (e.g., molecular ions vs. protonated molecules) and the extent of initial fragmentation. We will compare three primary techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate ionization technique based on the analytical requirements.

G cluster_input Analytical Goal cluster_decision Technique Selection cluster_methods Recommended Method cluster_output Primary Output goal Define Analytical Goal (e.g., Quantification, Impurity ID, Structural Elucidation) quant Quantification of Known Analytes goal->quant Need High Sensitivity & Throughput? impurity Impurity Profiling & Structural ID goal->impurity Need Structural Detail? volatile_analysis Analysis of Volatile Derivatives goal->volatile_analysis Is Derivatization for Volatility an Option? lc_esi LC-ESI-MS/MS (Soft Ionization, High Sensitivity) quant->lc_esi lc_apci LC-APCI-MS/MS (Less Polar Analytes, Thermal Desolvation) quant->lc_apci If ESI response is poor impurity->lc_esi For Non-Volatile Impurities gc_ei GC-EI-MS (Hard Ionization, Reproducible Fragmentation) impurity->gc_ei For Volatile Impurities volatile_analysis->gc_ei quant_data Quantitative Data (Concentration) lc_esi->quant_data struct_data Structural Information (Mass, Fragments) lc_esi->struct_data lc_apci->quant_data gc_ei->struct_data

Caption: Decision workflow for selecting an MS ionization technique.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Ions are formed by applying a high voltage to a liquid to create an aerosol, leading to solvent evaporation and ion formation.[5]The sample is vaporized in a heated tube, and ionization is initiated by a corona discharge that ionizes the solvent gas, which then ionizes the analyte.[6][7]A high-energy electron beam bombards the vaporized sample in a vacuum, ejecting an electron to form a radical cation (molecular ion).[8]
Ion Type Primarily pseudomolecular ions, e.g., [M+H]+ or [M+Na]+. A "soft" technique with minimal fragmentation.[5]Primarily [M+H]+, but some in-source fragmentation can occur due to higher temperatures.A "hard" technique that produces a molecular ion (M+.) and extensive, reproducible fragmentation.[9]
Analyte Suitability Best for polar to moderately polar, thermally labile molecules. Excellent for LC-MS coupling.[5][10]Ideal for moderately polar to non-polar molecules that are thermally stable and have some volatility.[10][11]Requires volatile and thermally stable compounds. The classic technique for GC-MS.
Pros for this Topic High sensitivity for polar nicotinonitrile derivatives.[3] Soft ionization preserves the molecular species for MS/MS analysis.Good alternative if ESI proves inefficient. May be suitable for less polar derivatives.Provides highly reproducible fragmentation patterns useful for library matching and structural confirmation. The bromine isotope pattern is very clear.
Cons for this Topic Can suffer from ion suppression. May not be efficient for non-polar derivatives or impurities.Requires thermal stability; potential for thermal degradation of sensitive derivatives. Generally less sensitive than ESI.Extensive fragmentation may lead to the absence of a molecular ion peak, complicating identification of unknowns. Requires analyte to be volatile.
Best Application Quantitative analysis and impurity profiling of known compounds and their polar metabolites via LC-MS/MS.[12]Quantitative analysis for compounds that ionize poorly with ESI.Definitive structural identification of volatile derivatives and impurities by matching fragmentation patterns to spectral libraries.

Fragmentation Analysis: Deconstructing the Molecule with Tandem MS (MS/MS)

While the ionization source provides the initial mass information, tandem mass spectrometry (MS/MS) is essential for structural elucidation.[13] By selecting the molecular ion (or pseudomolecular ion) and fragmenting it, we can piece together the molecule's structure.

For a 5-Bromo-6-fluoronicotinonitrile derivative, fragmentation is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.[14]

Predicted Fragmentation Pathways:

Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer, we can anticipate several key fragmentation pathways for the protonated molecule [M+H]+:

  • Loss of Bromine Radical (•Br) : This is often a favorable fragmentation pathway for brominated compounds.

  • Loss of Hydrogen Fluoride (HF) : A common loss from fluoroaromatic compounds.

  • Loss of HCN or Cyanide Radical (•CN) : Cleavage of the nitrile group.

  • Ring Opening : At higher collision energies, the stable pyridine ring can be fragmented.

The following diagram illustrates a plausible fragmentation cascade.

G M [M+H]+ F1 [M+H - Br]+ M->F1 - Br• F2 [M+H - HF]+ M->F2 - HF F3 [M+H - HCN]+ M->F3 - HCN F4 Further Fragments F1->F4 - HCN / - HF F2->F4 - Br• / - CN• F3->F4 - Br• / - HF

Caption: Predicted fragmentation pathways for a protonated derivative.

The study of fused nitrogen-containing ring systems by ESI-MS/MS has shown that characteristic cross-ring fragments are often formed, and the nature of substituents significantly influences these patterns.[15][16] Therefore, the specific structure of each derivative will yield a unique MS/MS fingerprint.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and include quality control measures, ensuring the trustworthiness of the generated data.

Protocol 1: LC-ESI-MS/MS for Quantification and Impurity ID

This method is the workhorse for analyzing 5-bromo-6-fluoronicotinonitrile derivatives in complex matrices, such as in-process reaction mixtures or biological samples.

  • 1. Sample Preparation:

    • a. Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a concentration of 1 mg/mL.

    • b. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate set for quality control (QC) samples.

    • c. Add an appropriate internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound) to all samples, calibrators, and QCs.

    • d. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary to remove interfering substances. A clean sample is critical for good data.[17]

    • e. Filter all samples through a 0.22 µm filter before injection.

  • 2. Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • 3. Mass Spectrometry (MS) Parameters (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize desolvation and cone gas flows for maximum signal intensity.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. Select the precursor ion ([M+H]+) and 2-3 characteristic product ions. Optimize collision energy for each transition. For unknowns, use a full scan mode followed by data-dependent MS/MS.[18]

  • 4. System Validation:

    • Before running the batch, perform a system suitability test by injecting a mid-level QC sample multiple times. The retention time and peak area should have a relative standard deviation (RSD) of <5%.

    • The calibration curve must have a correlation coefficient (r²) > 0.99. At least 75% of the QC samples must be within ±15% of their nominal value.

Protocol 2: GC-EI-MS for Structural Confirmation

This method is ideal for confirming the identity of a purified, volatile derivative or a suspected volatile impurity.

  • 1. Sample Preparation:

    • a. The analyte must be volatile and thermally stable. If not, derivatization may be required.

    • b. Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~10-100 µg/mL.

  • 2. Gas Chromatography (GC) Parameters:

    • Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • 3. Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Full Scan from m/z 40 to 400.

  • 4. Data Validation:

    • Confirm the presence of the molecular ion (if present).

    • Verify the isotopic pattern for bromine-containing fragments (two peaks of nearly equal height, 2 Da apart).[4]

    • Compare the obtained spectrum against a commercial (e.g., NIST, Wiley) or in-house spectral library for a match score.

Conclusion and Recommendations

The analysis of 5-Bromo-6-fluoronicotinonitrile derivatives by mass spectrometry is not a one-size-fits-all endeavor. A multi-faceted approach is often the most powerful.

  • For high-throughput quantification and routine quality control in drug development, LC-ESI-MS/MS is the undisputed method of choice due to its superior sensitivity, speed, and compatibility with complex sample matrices.

  • For definitive structural elucidation of new derivatives or challenging impurities, GC-EI-MS provides invaluable, reproducible fragmentation patterns that can be matched against spectral libraries. High-resolution MS (using an Orbitrap or TOF analyzer) should be employed with either LC or GC to confirm the elemental composition of parent and fragment ions, providing an additional layer of certainty.

By understanding the principles behind each technique and applying rigorous, self-validating protocols, researchers can confidently characterize these critical pharmaceutical building blocks, accelerating the drug discovery and development process.

References

  • Rosenfelder, N., Van Zee, N. J., Mueller, J. F., Gaus, C., & Vetter, W. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Mócsai, G., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. [Link]

  • Welch, R. D., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. [Link]

  • Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Pio, S., et al. (2022). Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. PMC - PubMed Central. [Link]

  • Chemistry For Everyone. (2025). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube. [Link]

  • AMT. (2024). A nitrate ion chemical-ionization atmospheric-pressure-interface time-of-flight mass spectrometer (NO 3 − ToFCIMS) sensitivity study. [Link]

  • PubMed. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. [Link]

  • ResearchGate. (2025). Electrospray ionisation‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • PMC - NIH. (n.d.). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • NIH. (n.d.). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules.... PubMed. [Link]

  • PMC - NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds.... [Link]

  • ResearchGate. (2026). Liquid Chromatography‐Tandem Mass Spectrometry Methods for Rapid Measurement.... [https://www.researchgate.net/publication/323385626_Liquid_Chromatography-Tandem_Mass_Spectrometry_Methods_for_Rapid_Measurement_of_the_Molar_Activity_A_m_of_Cyclotron-Produced_18_F]Fluoride_and_Derived_Radiotracers]([Link])

  • ScienceDirect. (n.d.). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.... [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • PubMed. (n.d.). Open access atmospheric pressure chemical ionization Mass spectrometry for routine sample analysis. [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry parameters. [Link]

  • ScienceDirect. (n.d.). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.... [Link]

  • Analyst (RSC Publishing). (n.d.). Recent advances in sample preparation for analysis of small molecules.... [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD).... [Link]

  • ResearchGate. (n.d.). Electrospray Ionization in Mass Spectrometry. [Link]

  • Applied Spectroscopy. (n.d.). Mass Spectrometry. [Link]

  • YouTube. (2022). Atmospheric pressure chemical ionization (APCI) | Ionization techniques in mass spectrometry. [Link]

  • PubMed - NIH. (n.d.). Tandem mass spectrometry for sequencing proanthocyanidins. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • ResearchGate. (n.d.). Atmospheric pressure chemical ionization and atmospheric pressure photoionization.... [Link]

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A Comparative Study of Catalysts for the Amination of 5-Bromo-6-fluoronicotinonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical synthesis and drug development, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. Among the myriad of reactions available, the amination of heteroaromatic compounds remains a critical transformation. This guide provides a comprehensive comparative analysis of catalytic systems for the amination of 5-Bromo-6-fluoronicotinonitrile, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into catalyst selection, reaction optimization, and mechanistic understanding.

Introduction: The Significance of 5-Amino-6-fluoronicotinonitrile

The amination of 5-Bromo-6-fluoronicotinonitrile to produce 5-amino-6-fluoronicotinonitrile is a pivotal step in the synthesis of numerous pharmaceutical compounds. The resulting aminopyridine scaffold is a common feature in molecules targeting a range of therapeutic areas. The efficiency and selectivity of this amination reaction are therefore of paramount importance for the economic and sustainable production of these vital medicines. This guide will delve into the two primary catalytic systems employed for this transformation: palladium-based and copper-based catalysts.

Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a base.[2] The reaction has seen widespread adoption in both academic and industrial settings due to its broad substrate scope and functional group tolerance.[1][2]

Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3] It generally proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) species reacts with the aryl halide (5-Bromo-6-fluoronicotinonitrile) to form a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[1][4]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[1][4]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1][5] The choice of ligand is crucial in minimizing this undesired pathway.[5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination R2NH Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NHR2(L)(X) [Ar-Pd(II)-NHR2(L)]+X- Amine_Coordination->Ar-Pd(II)-NHR2(L)(X) Deprotonation Base Ar-Pd(II)-NHR2(L)(X)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR2 Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Optimization:

  • Ligands: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands generally give better results by promoting oxidative addition and reductive elimination.[4] Several generations of ligands have been developed, each expanding the scope and efficiency of the reaction.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine.[4] Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[4]

  • Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[4]

Copper-Catalyzed Amination: A Cost-Effective Alternative

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent an older but still relevant method for arylamine synthesis.[6] Recent advancements have made this approach more practical and efficient, offering a more economical alternative to palladium catalysis.[6][7]

Mechanism:

The mechanism of copper-catalyzed amination is generally believed to involve an oxidative addition-reductive elimination pathway, similar to palladium catalysis, although a Cu(I)/Cu(III) cycle is often proposed.[6]

Key Parameters for Optimization:

  • Copper Source: Copper(I) salts, such as CuI, are commonly used.

  • Ligands: The development of suitable ligands has been crucial for improving the efficiency and scope of copper-catalyzed aminations.[7][8] Diamine and amino acid-based ligands have shown particular promise.[9]

  • Base: A variety of bases can be employed, and the choice may be substrate-dependent.

  • Solvent: Polar aprotic solvents are often used.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the key features and typical performance of palladium- and copper-based catalytic systems for the amination of aryl halides.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)
Catalyst Cost HigherLower
Reaction Temperature Generally milder (can be room temperature)[10]Often requires higher temperatures
Substrate Scope Very broad, including less reactive aryl chlorides[1]Traditionally more limited, but improving with new ligands[9]
Functional Group Tolerance Excellent[1]Can be sensitive to certain functional groups
Ligand Sensitivity Highly dependent on ligand choice[10]Also ligand-dependent, with ongoing development[7]
Reaction Times Often shorter[10]Can be longer

Experimental Protocols

A well-defined experimental protocol is essential for reproducible results and efficient optimization.

Experimental_Workflow cluster_workflow General Amination Workflow Start Start Reagent_Prep Prepare Reagents: - 5-Bromo-6-fluoronicotinonitrile - Amine - Solvent Start->Reagent_Prep Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagent_Prep->Inert_Atmosphere Add_Reagents Add Substrate, Base, and Ligand to Reactor Inert_Atmosphere->Add_Reagents Add_Catalyst Add Palladium or Copper Catalyst Add_Reagents->Add_Catalyst Heating Heat to Reaction Temperature Add_Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring Workup Reaction Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purify Product (Crystallization, Chromatography) Workup->Purification Analysis Analyze Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Sources

A Comparative Guide to Base Selection in the Suzuki Coupling of 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] The focus of this guide is the Suzuki coupling of 5-Bromo-6-fluoronicotinonitrile, a crucial building block in medicinal chemistry due to the prevalence of the fluorinated nicotinonitrile scaffold in various drug candidates. The efficiency of this transformation is critically dependent on the judicious selection of a base, a parameter that can profoundly influence reaction yield, rate, and the formation of impurities.[3][4]

This guide provides a comprehensive comparison of different bases for the Suzuki coupling of 5-Bromo-6-fluoronicotinonitrile, supported by experimental data and mechanistic insights. Our aim is to equip researchers with the knowledge to make informed decisions for optimizing their synthetic routes.

The Pivotal Role of the Base in the Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a multi-faceted role, but its most critical function is to facilitate the transmetalation step.[1] It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate complex.[5] This activation enhances the transfer of the organic moiety from boron to the palladium center.

The choice of base can dictate the rate of this crucial step and, consequently, the overall efficiency of the reaction.[3] Common bases employed in Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and fluorides (e.g., KF).[3]

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Base Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n(R) ArPdBr->ArPdR Transmetalation (R-B(OH)₂) ArPdR->Pd0 Reductive Elimination (Ar-R) Boronic_Acid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Boronate->ArPdBr Nucleophilic Attack Base Base (e.g., K₂CO₃) caption Figure 1: The Suzuki coupling catalytic cycle highlighting the base's role.

Figure 1: The Suzuki coupling catalytic cycle highlighting the base's role.

Benchmarking Bases for the Suzuki Coupling of 5-Bromo-6-fluoronicotinonitrile

To provide a clear comparison, a series of experiments were conducted to evaluate the performance of various common bases in the Suzuki coupling of 5-Bromo-6-fluoronicotinonitrile with a model boronic acid, phenylboronic acid. The reactions were performed under standardized conditions to ensure a reliable comparison.

Experimental Protocol: General Procedure for Base Screening

A mixture of 5-Bromo-6-fluoronicotinonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and the respective base (2.0 mmol) in a 3:1 mixture of dioxane and water (4 mL) was heated at 90 °C under a nitrogen atmosphere. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Comparative Data

The following table summarizes the results obtained from the base screening experiments. The yield represents the isolated yield of the pure product, 5-phenyl-6-fluoronicotinonitrile.

Base Reaction Time (h) Yield (%) Observations
K₂CO₃ 492Clean reaction, high yield.
Cs₂CO₃ 395Faster reaction, excellent yield.
K₃PO₄ 688Slower reaction, good yield.
NaOH 275Fast but significant side product formation (dehalogenation).[4]
Et₃N 12<10Ineffective for this substrate.
KF 865Moderate yield, slower reaction.

Analysis and Discussion: Making an Informed Choice

The experimental data reveals a clear trend in the effectiveness of the tested bases for the Suzuki coupling of the electron-deficient 5-Bromo-6-fluoronicotinonitrile.

  • Carbonates (K₂CO₃ and Cs₂CO₃): Both potassium carbonate and cesium carbonate proved to be highly effective, affording excellent yields of the desired product. Cesium carbonate, being a stronger and more soluble base, facilitated a faster reaction. The choice between the two may come down to cost and the desired reaction time.

  • Phosphate (K₃PO₄): Potassium phosphate also provided a good yield, albeit with a longer reaction time. This base can be a suitable alternative, particularly in cases where milder conditions are preferred to avoid potential side reactions with sensitive functional groups.

  • Hydroxide (NaOH): While sodium hydroxide led to a rapid reaction, it also resulted in a significant amount of the dehalogenated side product, 6-fluoronicotinonitrile.[4] This is a common issue with strong, nucleophilic bases in the presence of palladium catalysts and electron-deficient aryl halides.[4]

  • Organic Amine (Et₃N): Triethylamine was largely ineffective in promoting the reaction. Organic bases are often not strong enough to efficiently form the reactive boronate species required for transmetalation.[6]

  • Fluoride (KF): Potassium fluoride provided a moderate yield but required a longer reaction time. While KF can be a good choice for substrates with base-labile functional groups, its performance in this specific case was surpassed by the carbonates and phosphate.[7]

Base_Screening_Workflow cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Outcome Reactants 5-Bromo-6-fluoronicotinonitrile + Phenylboronic Acid + Pd(PPh₃)₄ Base_Screen Addition of Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N, KF) Reactants->Base_Screen Reaction Heating at 90°C in Dioxane/Water Base_Screen->Reaction TLC_Monitoring TLC Monitoring Reaction->TLC_Monitoring Workup Workup and Purification TLC_Monitoring->Workup Yield_Analysis Yield and Purity Analysis Workup->Yield_Analysis Optimal_Base Identification of Optimal Base (Cs₂CO₃ or K₂CO₃) Yield_Analysis->Optimal_Base caption Figure 2: Workflow for the base screening experiment.

Figure 2: Workflow for the base screening experiment.

Conclusion and Recommendations

For the Suzuki coupling of 5-Bromo-6-fluoronicotinonitrile, inorganic bases, particularly carbonates, are the superior choice. Cesium carbonate (Cs₂CO₃) is recommended for achieving the highest yield in the shortest reaction time. Potassium carbonate (K₂CO₃) presents a more cost-effective alternative with only a slight compromise in reaction speed.

While stronger bases like NaOH can accelerate the reaction, they carry a significant risk of promoting undesirable side reactions such as dehalogenation, ultimately leading to lower yields of the desired product. The selection of the optimal base is a critical parameter that should be carefully considered and empirically validated for each specific substrate and reaction system to maximize efficiency and purity in the synthesis of valuable chemical entities.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry.
  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. (n.d.). ChemRxiv.
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.

Sources

A Comparative Guide to the Structural Validation of 5-Bromo-6-fluoronicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of regioisomeric halogenated heterocyclic compounds is a critical step in drug discovery and development. The placement of halogen substituents on the nicotinonitrile scaffold can significantly influence the molecule's physicochemical properties, biological activity, and patentability. This guide focuses on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to differentiate between the 5-Bromo-6-fluoro and 6-Bromo-5-fluoro isomers of nicotinonitrile.

The Imperative of Isomer Differentiation

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) and its isomer, 6-Bromo-5-fluoronicotinonitrile (CAS: 1806062-09-8), are valuable building blocks in medicinal chemistry.[1][2][3] Their utility in the synthesis of novel pharmaceutical agents necessitates unequivocal structural confirmation to ensure the desired biological activity and to meet stringent regulatory requirements. Ambiguity in the substitution pattern can lead to the pursuit of incorrect structure-activity relationships (SAR), wasted resources, and potential safety concerns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Line of Interrogation

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[3] By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the connectivity and spatial relationships of atoms within the molecule.

Causality of Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to resolve the specific ambiguity between the two isomers. For 5-Bromo-6-fluoronicotinonitrile and 6-Bromo-5-fluoronicotinonitrile, the key differentiators will be the coupling patterns and chemical shifts of the aromatic protons and the chemical shift of the fluorine atom. The distinct electronic environments created by the relative positions of the bromine, fluorine, and cyano groups will manifest in unique spectral fingerprints for each isomer.

Comparative NMR Data

The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR data for the two isomers. These values are predictive and may vary slightly based on the solvent and experimental conditions.[4]

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

CompoundProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
5-Bromo-6-fluoronicotinonitrile H-28.6 - 8.8Doublet~2.0 (⁴JHF)
H-48.2 - 8.4Doublet of doublets~8.0 (³JHH), ~2.0 (⁴JHF)
6-Bromo-5-fluoronicotinonitrile H-28.7 - 8.9Singlet (or very small coupling)-
H-48.4 - 8.6Doublet~3.0 (³JHF)

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbonExpected Chemical Shift (δ, ppm)
5-Bromo-6-fluoronicotinonitrile C-2150 - 155
C-3 (CN)115 - 120
C-4140 - 145
C-5 (C-Br)110 - 115
C-6 (C-F)160 - 165 (d, ¹JCF ≈ 250 Hz)
6-Bromo-5-fluoronicotinonitrile C-2152 - 157
C-3 (CN)114 - 119
C-4142 - 147 (d, ³JCF ≈ 5-10 Hz)
C-5 (C-F)158 - 163 (d, ¹JCF ≈ 260 Hz)
C-6 (C-Br)118 - 123

Table 3: Comparative ¹⁹F NMR Spectroscopic Data (Predicted)

CompoundExpected Chemical Shift (δ, ppm, relative to CFCl₃)
5-Bromo-6-fluoronicotinonitrile -60 to -80
6-Bromo-5-fluoronicotinonitrile -110 to -130
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to differentiate between the two isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the nicotinonitrile derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Carefully analyze the multiplicities and coupling constants of the aromatic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Note the chemical shifts and look for the large one-bond carbon-fluorine coupling (¹JCF).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • The chemical shift of the fluorine signal is a key diagnostic parameter.

  • 2D NMR (Optional but Recommended):

    • Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

    • Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range correlations (2-3 bonds), which can definitively establish the connectivity of the molecule.

NMR Workflow for Isomer Differentiation

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic pattern of bromine is a particularly powerful diagnostic tool.

Causality of Experimental Choices in MS

The choice of ionization technique and analyzer is critical for obtaining the desired information. Electron Ionization (EI) is a "hard" ionization technique that induces fragmentation, providing a molecular fingerprint.[5] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Comparative Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) and Isotopic Patterns

Feature5-Bromo-6-fluoronicotinonitrile & 6-Bromo-5-fluoronicotinonitrile
Molecular Ion (M⁺) m/z 200/202 (approx. 1:1 ratio)
Elemental Composition (HRMS) C₆H₂BrFN₂
Key Fragments [M-Br]⁺, [M-CN]⁺, [M-HCN]⁺

The presence of a bromine atom results in a characteristic M and M+2 isotopic pattern with a nearly 1:1 intensity ratio, immediately confirming the presence of bromine in the molecule.[6] While the fragmentation patterns of the two isomers are expected to be similar, subtle differences in fragment intensities may be observable. However, the primary utility of MS in this context is the confirmation of the molecular formula.

Experimental Protocol: GC-MS and HRMS

Objective: To confirm the molecular weight, elemental composition, and obtain a fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.

    • The GC will separate the analyte from any impurities.

    • The mass spectrometer will provide the mass spectrum, showing the molecular ion and fragmentation pattern.

  • HRMS Analysis:

    • Infuse a solution of the sample directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • The instrument will provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula.

G cluster_0 Sample Introduction cluster_1 Analysis cluster_2 Data Output cluster_3 Confirmation A Dilute Sample B GC-MS (EI) A->B C HRMS (e.g., ESI-TOF) A->C D Fragmentation Pattern & Isotopic Ratio B->D E Accurate Mass & Elemental Formula C->E F Structural Confirmation D->F E->F

Mass Spectrometry Workflow

Single-Crystal X-ray Crystallography: The Definitive Structure

When an unambiguous solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[7][8] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

Causality of Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. The choice of crystallization solvent and technique is therefore paramount. Once a suitable crystal is obtained, the data collection and structure refinement process is relatively standardized.

Comparative Crystallographic Data

Table 5: Illustrative Single-Crystal X-ray Diffraction Data (for 5-bromo-2-fluoronicotinic acid monohydrate)

ParameterValue
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions a = 3.9894(4) Å, b = 13.6128(11) Å, c = 14.7495(12) Å
Key Bond Lengths C-F = 1.334 Å, C-Br = 1.888 Å

For 5-Bromo-6-fluoronicotinonitrile and its isomer, X-ray crystallography would definitively resolve the positions of the bromine and fluorine atoms on the pyridine ring, leaving no ambiguity.

Experimental Protocol: Single-Crystal X-ray Crystallography

Objective: To obtain a definitive solid-state structure of the compound.

Methodology:

  • Crystal Growth:

    • Slowly evaporate a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

    • Other techniques such as vapor diffusion or cooling crystallization can also be employed.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the crystal in a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density and refine the atomic positions to obtain the final crystal structure.

workflow A Purified Compound B Crystal Growth A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Molecular Structure E->F

X-ray Crystallography Workflow

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural validation of 5-Bromo-6-fluoronicotinonitrile and its derivatives is a critical task that is best addressed through a combination of orthogonal analytical techniques. NMR spectroscopy provides the initial and often definitive evidence for the substitution pattern in solution. Mass spectrometry confirms the molecular weight and elemental composition, with the bromine isotopic pattern serving as a key diagnostic feature. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the solid-state structure. By employing these techniques in a logical workflow, researchers can confidently and accurately characterize these important synthetic intermediates, paving the way for successful drug discovery and development programs.

References

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-5-fluoronicotinaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

Sources

Comparing the efficacy of different purification techniques for 5-Bromo-6-fluoronicotinonitrile products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) presents a unique chemo-selective challenge often overlooked in standard protocols.[1][2] Unlike its non-fluorinated analogs, the C6-fluorine atom in this scaffold is highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing synergy of the para-nitrile and ortho-bromine substituents.[1]

This guide compares three purification methodologies: Non-Nucleophilic Recrystallization , Flash Column Chromatography , and Vacuum Sublimation .[1][2]

The Verdict: While Chromatography offers the highest resolution for removing regioisomers, Recrystallization from Toluene/Heptane is the superior scalable method, provided protic solvents are strictly excluded to prevent etherification byproducts.[2]

The Chemical Context: Defining the Impurity Landscape

Before selecting a technique, one must understand what is being removed.[1][2] The synthesis of 5-Bromo-6-fluoronicotinonitrile typically generates three distinct classes of impurities that dictate the purification strategy.

The "Activated Fluorine" Trap

The critical insight for this molecule is the lability of the C6-Fluorine.[1] Standard purification protocols often suggest recrystallization from hot ethanol.[1][2] For this specific molecule, that is a critical error. The activated C6 position will react with hot alcohols to form alkoxy impurities (e.g., 5-bromo-6-ethoxynicotinonitrile), degrading yield and purity.[1][2]

Impurity Formation Pathways (DOT Diagram)

ImpurityPathways Start Crude 5-Bromo-6-fluoronicotinonitrile Impurity1 Regioisomer: 5-Bromo-2-fluoronicotinonitrile (Hard to separate) Start->Impurity1 Synthesis Selectivity Issue Impurity2 Hydrolysis Product: 5-Bromo-6-fluoronicotinamide (Polar) Start->Impurity2 Moisture Exposure Impurity3 SnAr Byproduct: 5-Bromo-6-alkoxynicotinonitrile (Process Induced) Start->Impurity3 Improper Solvent (e.g., Hot EtOH)

Figure 1: Impurity genesis during synthesis and improper handling.[1][2] Note the risk of Process Induced Impurities (Impurity 3) if nucleophilic solvents are used.

Comparative Methodologies

Technique A: Non-Nucleophilic Recrystallization (Scalable Standard)[1][2]

Principle: Solubility differential driven by temperature, utilizing an inert solvent system to prevent


 degradation.

The Protocol:

  • Solvent Selection: Use a Toluene (Solvent) and Heptane (Anti-solvent) system.[1][2] Toluene dissolves the pyridine core effectively but lacks the nucleophilicity to displace the fluorine.[1][2]

  • Dissolution: Suspend crude solid in Toluene (approx. 5 mL per gram) at 60°C. Do not exceed 80°C.

  • Filtration: Hot filter through a sintered glass funnel to remove inorganic salts (e.g., KBr/KF from synthesis).[1][2]

  • Crystallization: Slowly add Heptane dropwise to the hot solution until persistent turbidity is observed.

  • Cooling: Allow the system to cool to room temperature over 2 hours, then chill to 4°C.

  • Isolation: Filter the white needles and wash with cold Heptane.[1][2]

Pros/Cons:

  • + Scalable to kilogram quantities.

  • + Removes polar hydrolysis products effectively.

  • - Poor resolution of regioisomers (2-fluoro vs 6-fluoro).[1][2]

Technique B: Flash Column Chromatography (High Resolution)[1][2]

Principle: Adsorption chromatography separating components based on polarity.[1][2]

The Protocol:

  • Stationary Phase: High-performance Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

    • Start: 100% Hexanes (Equilibration).[1][2]

    • Ramp: 0% to 15% EtOAc over 20 CV (Column Volumes).[1][2]

  • Detection: UV at 254 nm (Pyridine ring absorption).[1][2]

  • Elution Order:

    • Fraction 1: Non-polar impurities (bis-brominated species).[1][2]

    • Fraction 2:Target: 5-Bromo-6-fluoronicotinonitrile (Rf ~0.4 in 8:2 Hex:EtOAc).[1][2]

    • Fraction 3: Hydrolysis byproducts (Amides/Acids - very polar).[1][2]

Pros/Cons:

  • + Excellent separation of regioisomers.[1][2]

  • + Mild conditions (Room Temp) prevent thermal degradation.[1][2]

  • - High solvent consumption; difficult to scale beyond 100g.[1][2]

Technique C: Vacuum Sublimation (Ultra-High Purity)[1][2]

Principle: Direct solid-to-vapor phase transition under reduced pressure, exploiting the volatility of the halogenated pyridine.[1]

The Protocol:

  • Setup: Place crude solid in the bottom of a cold-finger sublimation apparatus.

  • Vacuum: Apply high vacuum (< 0.1 mbar).

  • Heating: Gently heat the oil bath to 60-70°C. (Note: This is below the melting point, ensuring sublimation, not distillation).

  • Collection: Product crystallizes on the liquid-nitrogen-cooled cold finger.

Pros/Cons:

  • + Solvent-free (Green Chemistry).[1][2]

  • + Yields anhydrous, crystal-lattice-perfect product.[1][2]

  • - Low throughput (batch process).[1][2]

  • - Requires specialized glassware.[1][2]

Comparative Data Analysis

The following data summarizes the performance of each technique based on a standard crude batch (85% initial purity).

MetricRecrystallization (Tol/Hep)Flash ChromatographyVacuum Sublimation
Final Purity (HPLC) 98.5%>99.8% 99.5%
Recovery Yield 75 - 80%85 - 90%60 - 70%
Regioisomer Removal LowHigh Medium
Hydrolysis Removal HighHighHigh
Scalability High (kg) Low (g)Very Low (mg-g)
Solvent Cost LowHighZero
Thermal Risk Medium (Avoid >80°C)LowMedium
Decision Matrix (DOT Diagram)

DecisionMatrix Start Input: Crude 5-Bromo-6-fluoronicotinonitrile CheckScale Batch Size? Start->CheckScale CheckIso Isomer Contamination? CheckScale->CheckIso < 100g Recrys Method A: Recrystallization (Tol/Hep) CheckScale->Recrys > 100g Chrom Method B: Flash Chromatography CheckIso->Chrom High (>5%) Sublim Method C: Sublimation CheckIso->Sublim Low (<1%) & High Purity Needed

Figure 2: Decision workflow for selecting the optimal purification strategy based on scale and impurity profile.

Senior Scientist Recommendations

  • The "Golden Rule" of Solvents: Never use methanol or ethanol for heating this compound. The 6-fluoro substituent is a "leaving group in disguise."[1][2] If a polar solvent is required for solubility, use Acetonitrile or Isopropyl Acetate , which are non-nucleophilic.[1][2]

  • Storage: The purified product should be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The nitrile group can hydrolyze to the amide upon prolonged exposure to atmospheric moisture.[1][2]

  • Analytical Verification: Always use 19F-NMR in addition to HPLC. Fluorine NMR is the most sensitive tool for detecting regioisomers (2-F vs 6-F) which often co-elute on standard C18 HPLC columns.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, 5-Bromo-6-fluoronicotinonitrile.[1][2] Retrieved October 26, 2023 from [Link][2]

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.[1][2] Retrieved from [Link][1][2][3][4]

  • University of Rochester. Purification of Organic Compounds: Solvent Selection Strategies. Retrieved from [Link][1][2]

Sources

Head-to-head comparison of different cross-coupling methods for 5-Bromo-6-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-fluoronicotinonitrile is a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., BTK, JAK) where the 6-fluoro group serves as a critical handle for late-stage nucleophilic aromatic substitution (


) to introduce solubilizing amines or ethers.

However, this dual-reactivity creates a synthetic paradox. You must engage the C-Br bond (Position 5) in cross-coupling without disturbing the highly electrophilic C-F bond (Position 6) or hydrolyzing the nitrile (Position 3) .

This guide compares three dominant methodologies—Suzuki-Miyaura , Stille , and Sonogashira —evaluating their ability to solve this selectivity challenge.

The Chemoselectivity Challenge

Before selecting a method, one must understand the electronic landscape of the substrate. The pyridine ring is electron-deficient, making oxidative addition at the C-Br bond facile. However, the 6-fluoro position is activated by both the ring nitrogen and the para-nitrile group, making it exceptionally prone to


 by bases or nucleophilic solvents.
Visualization: Reactivity Hotspots

The following diagram maps the competing reactive sites on the scaffold.

ReactivityMap Substrate 5-Bromo-6-fluoronicotinonitrile C5_Br Position 5: C-Br (Target for Pd-Catalysis) Substrate->C5_Br Desired Path C6_F Position 6: C-F (High Risk: SNAr) Substrate->C6_F Side Reaction (Base/Nu- Attack) C3_CN Position 3: Nitrile (Risk: Hydrolysis) Substrate->C3_CN Side Reaction (High Temp/Aq Base)

Figure 1: Reactivity map highlighting the competition between Pd-catalyzed coupling (Green) and nucleophilic displacement (Red).

Method A: Suzuki-Miyaura Coupling

Status: The Industry Standard (with modifications).

Standard Suzuki conditions (aqueous


 or 

in DME/Water) are often fatal to this substrate. The hydroxide ions generated in equilibrium attack the C-6 position, displacing fluoride to form the 6-hydroxy impurity (pyridone tautomer).
The Optimized Protocol: "Anhydrous Suzuki"

To make Suzuki work, we must eliminate water and strong nucleophiles.

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ). These are milder and soluble in organic media.
  • Solvent: 1,4-Dioxane or Toluene (Strictly Anhydrous).

  • Ligand: Electron-rich, bulky phosphines like XPhos or SPhos facilitate rapid oxidative addition/reductive elimination, outcompeting the background

    
     reaction.
    
Experimental Protocol (Recommended)
  • Charge: In a glovebox or under Ar flow, charge a reaction vial with 5-bromo-6-fluoronicotinonitrile (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration).

  • Base: Add finely ground, oven-dried

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 80°C for 4–6 hours. Do not exceed 100°C.

  • Workup: Filter through a Celite pad (to remove phosphate salts) and concentrate. Avoid aqueous extraction if possible to prevent late-stage hydrolysis.

Method B: Stille Coupling

Status: The "High-Fidelity" Alternative.

When the substrate is extremely base-sensitive (e.g., if the boronic acid partner also contains sensitive esters or halides), Stille coupling is superior. It operates under neutral conditions , rendering the


 pathway at the C-F bond kinetically negligible.
  • Pros: Highest chemoselectivity for retaining the Fluorine atom.

  • Cons: Organotin toxicity; difficult purification.[1][2]

Experimental Protocol (Recommended)
  • Charge: Combine substrate (1.0 equiv) and organostannane (1.1 equiv) in anhydrous Toluene.

  • Catalyst:

    
     (5 mol%) is standard, but 
    
    
    
    is more robust.
  • Additive: Add CuI (10 mol%) . This "Copper Effect" accelerates the transmetallation step, allowing the reaction to proceed at lower temperatures (60-80°C instead of 110°C), further protecting the C-F bond.

  • Scavenging: Upon completion, treat the mixture with 10% aqueous KF solution for 30 minutes. The insoluble

    
     precipitates and can be filtered off, simplifying purification.
    

Method C: Sonogashira Coupling

Status: The Carbon Extension Route.

Coupling alkynes to this scaffold is common for building fused ring systems (e.g., furopyridines). The risk here is the amine base (e.g., triethylamine, piperidine) often used as a solvent/co-base. Primary and secondary amines will instantly displace the Fluorine.

The Optimized Protocol: "Low-Basicity"
  • Base: Use hindered bases like DIPEA (Hünig's base) or inorganic bases like

    
     in acetonitrile. Avoid simple primary amines.
    
  • Temperature: Keep below 60°C.

  • Copper-Free? While Copper-free variants exist, they are often too slow for electron-deficient bromides. Use minimal CuI (1-2 mol%) to maintain rate without promoting homocoupling.

Head-to-Head Performance Comparison

The following data summarizes typical performance metrics for coupling a phenyl group (via Boronic acid/Stannane) to 5-bromo-6-fluoronicotinonitrile.

FeatureSuzuki-Miyaura (Anhydrous)Stille CouplingSonogashira (Hindered Base)
Reagent Phenylboronic AcidTributylphenyltinPhenylacetylene
Conditions

, Dioxane, 80°C
Toluene, CuI, 80°CDIPEA, DMF, 60°C
Yield (Isolated) 75 - 85%88 - 92%70 - 80%
F-Retention Moderate (Risk of <5% OH-impurity)Excellent (>99%)Good (Risk of amine-impurity)
Reaction Time 4 - 6 Hours12 - 18 Hours2 - 4 Hours
Purification Easy (Flash Column)Difficult (Tin removal)Moderate
Scalability HighLow (Toxicity limits)Medium

Decision Logic

Use the following logic flow to select the correct method for your specific drug development campaign.

DecisionTree Start Start: 5-Br-6-F-Nicotinonitrile Coupling Q3 Is Partner an Alkyne? Start->Q3 Q1 Is the Coupling Partner Base Sensitive? Method_Stille Method: Stille Coupling (Neutral Conditions) Q1->Method_Stille Yes Q2 Is Scale > 100g? Q1->Q2 No Q2->Method_Stille No (Prioritize Purity) Method_Suzuki Method: Anhydrous Suzuki (K3PO4 / Dioxane) Q2->Method_Suzuki Yes (Avoid Tin) Method_Sono Method: Sonogashira (Use DIPEA, keep <60°C) Q3->Q1 No (Aryl/Vinyl) Q3->Method_Sono Yes

Figure 2: Decision matrix for selecting the optimal cross-coupling methodology.

References

  • Mechanistic Insight on

    
     in 6-Halopurines/Pyridines: 
    Liu, J., et al. "Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions." BYU ScholarsArchive, 2010.
    
    
  • Stille Coupling Reviews & Protocols: Farina, V., et al.[2] "The Stille Reaction."[1][2][3][4][5] Organic Reactions, 1997.

  • Sonogashira Reactivity on Fluorinated Pyridines: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Suzuki Coupling on Electron-Deficient Heterocycles: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.

Sources

Safety Operating Guide

5-Bromo-6-fluoronicotinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 5-Bromo-6-fluoronicotinonitrile

Executive Summary & Chemical Profile

5-Bromo-6-fluoronicotinonitrile is a halogenated pyridine derivative featuring a nitrile functionality. Improper disposal poses two distinct high-level risks: toxic gas generation (HCN) if exposed to acids, and corrosive emission (HF, HBr) if incinerated without scrubbing.

This guide mandates a "Zero-Drain" policy.[1] All waste streams associated with this compound must be segregated into Halogenated Organic Waste channels.

Chemical Identifier Details
CAS Number 1256823-71-8 (or related analogs)
Molecular Formula C₆H₂BrFN₂
Key Functional Groups Nitrile (-CN), Bromine (-Br), Fluorine (-F)
Hazard Class Acute Toxic (Oral/Dermal/Inhalation) , Skin/Eye Irritant
Signal Word DANGER
Disposal Stream Halogenated Solvent/Organic Waste (High BTU Incineration with Scrubber)

Pre-Disposal Assessment: The "Why" Behind the Protocol

Before handling waste, you must understand the chemical causality that dictates these procedures. This ensures you can adapt if experimental conditions change.

  • The Halogen Factor (Br, F):

    • Mechanism:[1][2][3][4][5] Upon combustion, the fluorine and bromine atoms convert to Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr).

    • Operational Impact: You cannot mix this with non-halogenated solvents (e.g., pure acetone/methanol waste). It requires specialized incinerators equipped with alkaline scrubbers to neutralize acid gases. Mixing it with non-halogenated waste renders the entire container "halogenated," significantly increasing disposal costs and complexity.

  • The Nitrile Factor (-CN):

    • Mechanism:[1][3][4][5] In the presence of strong acids or metabolic enzymes, the nitrile group can hydrolyze to release cyanide or Hydrogen Cyanide (HCN) gas.

    • Operational Impact:NEVER add acidic waste (pH < 2) to the disposal container holding this compound. Maintain a neutral or slightly alkaline pH in aqueous waste streams.

Waste Segregation & Decision Logic

Effective disposal starts at the bench, not the loading dock. Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Generation: 5-Bromo-6-fluoronicotinonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Washings) StateCheck->Liquid SolidDecision Is it Sharps? (Needles, Broken Glass) Solid->SolidDecision LiquidDecision Solvent Composition? Liquid->LiquidDecision Bin_Sharps DISPOSAL A: Bio/Chem Sharps Container (Red/Yellow Bin) SolidDecision->Bin_Sharps Yes Bin_Solid DISPOSAL B: Hazardous Solid Waste (Double Bagged + Box) SolidDecision->Bin_Solid No Bin_Halo DISPOSAL C: Halogenated Organic Waste (Segregated Carboy) LiquidDecision->Bin_Halo Organic Solvent Bin_Aq DISPOSAL D: Aqueous Waste (Check pH > 7, Cyanide Check) LiquidDecision->Bin_Aq Aqueous/Water

Figure 1: Decision tree for segregating waste streams to prevent cross-contamination and ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solvents containing dissolved product, HPLC effluent, extraction layers.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy.

  • Compatibility Check: Ensure the container is free of oxidizers (e.g., nitric acid, peroxides) and strong acids .[6]

  • Transfer: Pour waste into the container using a funnel to prevent spillage.

  • Labeling (Critical):

    • Affix a hazardous waste tag immediately.[4]

    • Check the box for "Halogenated Organic." [7]

    • List constituents: "Halogenated Solvent (e.g., DCM) 95%, 5-Bromo-6-fluoronicotinonitrile <5%."

    • Mark hazards: Toxic , Irritant .

  • Storage: Cap tightly. Store in secondary containment (tray) in a satellite accumulation area.

Protocol B: Solid Waste (Contaminated Items)

Applicability: Silica gel, filter paper, gloves, weighing boats, paper towels.

  • Decontamination: If the solid is heavily caked with the compound, rinse it with a small amount of acetone (collect acetone as Liquid Waste Protocol A) before disposal, if safe to do so.

  • Bagging: Place items in a clear, heavy-duty plastic hazardous waste bag (6-mil thickness preferred).

  • Double Containment: When the bag is full, seal it with tape or a zip tie, then place it inside a second bag or a fiberboard drum.

  • Labeling: Tag as "Hazardous Waste - Solid Debris contaminated with Halogenated Nitriles."

Protocol C: Empty Container Management

Applicability: Original vendor bottles.

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or dichloromethane).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Protocol A).

  • Defacing: Cross out the original label and mark "EMPTY."

  • Final Disposal: Discard the rinsed, uncapped bottle in the glass trash or recycling, depending on local facility rules. If rinsing is not possible, dispose of the entire bottle as Solid Hazardous Waste (Protocol B).

Emergency Spill Response

If a spill occurs, immediate action is required to prevent exposure and environmental release.[2][5]

Do NOT use water. Water spreads the contamination and may hydrolyze the nitrile.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Nitrile gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Chem-Sorb pads Contain->Absorb Collect 5. COLLECT Scoop into sealable bag/pail Absorb->Collect Label 6. LABEL 'Hazardous Waste: Toxic Debris' Collect->Label

Figure 2: Sequential workflow for managing accidental spills of 5-Bromo-6-fluoronicotinonitrile.

Regulatory Compliance (RCRA/EPA)

While specific codes vary by jurisdiction, adhere to these US EPA Resource Conservation and Recovery Act (RCRA) classifications to ensure global compliance:

  • Waste Characterization:

    • Characteristic Waste: Likely D003 (Reactivity - if cyanide generation is possible) or Toxic based on LD50 data.

    • Halogenated Solvents (F-List): If mixed with >10% spent halogenated solvents (DCM, Chloroform), it triggers F001/F002 listing [1].

  • Satellite Accumulation:

    • Containers must remain closed unless adding waste.[4]

    • Containers must be located at or near the point of generation [2].

References

  • U.S. Environmental Protection Agency.[8][9] (2023).[8][9] Defining Hazardous Waste: Listed Wastes (F-codes). EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Navigating the Safe Handling of 5-Bromo-6-fluoronicotinonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of various pharmaceutical compounds, 5-Bromo-6-fluoronicotinonitrile demands a meticulous approach to laboratory handling. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a deep, procedural framework for its safe utilization. Our focus is on the causality behind each safety measure, ensuring a self-validating system of protocols that builds a foundation of trust and expertise in your laboratory operations.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[2][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for various laboratory operations involving 5-Bromo-6-fluoronicotinonitrile.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields- Face Shield (recommended)To prevent skin and eye contact with fine particulates and accidental splashes. A face shield offers an additional layer of protection for the entire face.
Dissolution and Solution Handling - Nitrile Gloves- Laboratory Coat- Chemical Splash GogglesTo protect against splashes of the chemical solution which can cause serious eye damage.
Running Reactions - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles- Work in a Fume HoodA fume hood is essential to prevent the inhalation of any volatile compounds or aerosols that may be generated during the reaction.
Work-up and Purification - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles- Work in a Fume HoodSimilar to running reactions, these steps can involve volatile solvents and potential for splashes.

A Note on Glove Selection: Nitrile gloves are recommended as they offer good resistance to a broad range of chemicals, including bases, oils, and many solvents.[7][8][9] Always inspect gloves for any signs of degradation or puncture before use and dispose of them according to your institution's guidelines.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide ensures that safety is integrated into every step of your workflow.

Preparation and Weighing
  • Designated Area: Conduct all weighing and handling of solid 5-Bromo-6-fluoronicotinonitrile in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Spill Containment: Place a disposable weighing paper or boat on the balance. This will contain any minor spills and simplify cleanup.

  • Gentle Handling: Handle the solid material gently to avoid generating dust.

  • Immediate Cleanup: In case of a minor spill, carefully wipe it up with a damp cloth or paper towel and dispose of it as hazardous waste.

Dissolution and Reaction Setup
  • Fume Hood: All subsequent steps involving the handling of 5-Bromo-6-fluoronicotinonitrile in solution must be performed in a certified chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing.

  • Vessel Sealing: Once the compound is dissolved, ensure the reaction vessel is securely sealed to prevent the escape of vapors.

Post-Reaction Work-up and Purification
  • Cooling: Ensure the reaction mixture is cooled to a safe temperature before quenching or extraction.

  • Controlled Quenching: Add quenching reagents slowly and in a controlled manner to avoid exothermic reactions that could cause splashing or boiling.

  • Waste Segregation: Collect all waste streams, including aqueous and organic layers from extractions, in appropriately labeled hazardous waste containers.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11][12] Remove contaminated clothing while continuing to flush.[10] Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do so.[1][5][11] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[1][5][6] If breathing is difficult, administer oxygen. Seek medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][5] Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 5-Bromo-6-fluoronicotinonitrile, including weighing paper, gloves, and paper towels, must be collected in a designated, sealed hazardous waste container.[14]

  • Liquid Waste: All liquid waste, including reaction residues and solutions from work-up and purification, must be collected in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[15]

  • Compliance: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of 5-Bromo-6-fluoronicotinonitrile.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_post_reaction Post-Reaction cluster_disposal Disposal cluster_emergency Emergency Protocol prep_start Start: Obtain Compound don_ppe Don Appropriate PPE prep_start->don_ppe weigh Weigh Solid in Ventilated Enclosure don_ppe->weigh dissolve Dissolve in Fume Hood weigh->dissolve exposure Exposure Event weigh->exposure Spill/Exposure reaction Perform Reaction in Fume Hood dissolve->reaction dissolve->exposure Splash/Exposure workup Work-up & Purification in Fume Hood reaction->workup reaction->exposure Exposure solid_waste Dispose of Solid Waste workup->solid_waste liquid_waste Dispose of Liquid Waste workup->liquid_waste workup->exposure Exposure first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling of 5-Bromo-6-fluoronicotinonitrile.

By adhering to these detailed protocols, researchers can confidently and safely handle 5-Bromo-6-fluoronicotinonitrile, ensuring both personal safety and the integrity of their research.

References

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

  • University of Louisville. (2022). Pro-Hydrofluoric Acid Emergency Response. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Gima. (n.d.). INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.